molecular formula C149H226N42O39 B12637076 Kisspeptin-54 (27-54) (human)

Kisspeptin-54 (27-54) (human)

Cat. No.: B12637076
M. Wt: 3229.6 g/mol
InChI Key: XMNRNPIODXMGIZ-MCNBKVAISA-N
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Description

Kisspeptin-54 (27-54) (human) is a useful research compound. Its molecular formula is C149H226N42O39 and its molecular weight is 3229.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Kisspeptin-54 (27-54) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kisspeptin-54 (27-54) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C149H226N42O39

Molecular Weight

3229.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C149H226N42O39/c1-15-79(12)119(156)147(230)191-58-30-40-107(191)140(223)168-81(14)145(228)189-56-28-41-108(189)141(224)174-92(47-50-110(151)194)124(207)165-71-115(199)167-80(13)123(206)187-120(77(8)9)144(227)184-97(60-75(4)5)138(221)188-121(78(10)11)143(226)175-93(48-51-111(152)195)129(212)171-90(38-26-54-162-148(158)159)126(209)173-94(49-52-117(201)202)130(213)170-89(37-24-25-53-150)128(211)182-104(69-118(203)204)137(220)185-105(61-76(6)7)146(229)190-57-29-42-109(190)142(225)183-103(68-114(155)198)135(218)178-99(64-84-43-45-86(193)46-44-84)132(215)180-101(66-112(153)196)134(217)179-100(65-85-70-164-88-36-23-22-35-87(85)88)133(216)181-102(67-113(154)197)136(219)186-106(73-192)139(222)177-98(63-83-33-20-17-21-34-83)125(208)166-72-116(200)169-96(59-74(2)3)131(214)172-91(39-27-55-163-149(160)161)127(210)176-95(122(157)205)62-82-31-18-16-19-32-82/h16-23,31-36,43-46,70,74-81,89-109,119-121,164,192-193H,15,24-30,37-42,47-69,71-73,150,156H2,1-14H3,(H2,151,194)(H2,152,195)(H2,153,196)(H2,154,197)(H2,155,198)(H2,157,205)(H,165,207)(H,166,208)(H,167,199)(H,168,223)(H,169,200)(H,170,213)(H,171,212)(H,172,214)(H,173,209)(H,174,224)(H,175,226)(H,176,210)(H,177,222)(H,178,218)(H,179,217)(H,180,215)(H,181,216)(H,182,211)(H,183,225)(H,184,227)(H,185,220)(H,186,219)(H,187,206)(H,188,221)(H,201,202)(H,203,204)(H4,158,159,162)(H4,160,161,163)/t79-,80-,81-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-/m0/s1

InChI Key

XMNRNPIODXMGIZ-MCNBKVAISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery, Origin, and Function of Human Kisspeptin-54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, origin, and core biological functions of human Kisspeptin-54. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes to support advanced research and development efforts.

Discovery and Origin: From Cancer Suppressor to Master Regulator of Reproduction

The journey of Kisspeptin-54's discovery is a compelling narrative of scientific serendipity, beginning in the field of oncology and culminating in the realm of neuroendocrinology.

Initial Discovery of the KiSS-1 Gene

In 1996, the story began not with a peptide, but with a gene. Researchers at the Hershey Medical Center in Pennsylvania identified a novel human gene, which they named KiSS-1 , that demonstrated the ability to suppress the metastasis of malignant melanoma cells without affecting their primary tumorigenicity.[1] The name was a nod to its discovery location, home of the "Hershey Kisses," combined with the designation "SS" for "suppressor sequence".[1] This gene was localized to chromosome 1q32.[2][3]

Identification of the Peptide Ligand and its Receptor

The product of the KiSS-1 gene is a 145-amino acid preproprotein.[4] In 2001, researchers purified a 54-amino acid peptide derived from this precursor from human placenta.[5] Due to its potent anti-metastatic properties, this peptide was named metastin .[6] It was soon discovered that metastin and other shorter peptide fragments (Kp-14, Kp-13, and Kp-10) derived from the same precursor acted as the natural, endogenous ligands for a previously orphan G protein-coupled receptor known as GPR54 (also called KISS1R).[5][7][8] Following this discovery, the family of peptides was collectively termed kisspeptins , with metastin being specifically referred to as Kisspeptin-54 (Kp-54).[5][8]

A Paradigm Shift: The Role in Reproduction

The understanding of the Kisspeptin (B8261505)/GPR54 system was fundamentally transformed in 2003. Two independent research groups made the landmark discovery that loss-of-function mutations in the GPR54 gene were responsible for idiopathic hypogonadotropic hypogonadism (IHH) in humans, a condition characterized by failed puberty and infertility.[5][6] This pivotal finding, later corroborated by GPR54 knockout mouse models, repositioned the Kisspeptin/GPR54 system from a niche topic in cancer biology to a central and indispensable component of the reproductive axis.[5][9] It became clear that its primary physiological role was not in metastasis suppression, but as a master regulator of gonadotropin-releasing hormone (GnRH) secretion, and thus, a gatekeeper of puberty and fertility.[2][3][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to human Kisspeptin-54, providing a reference for its pharmacological and physiological properties.

Table 1: Pharmacodynamic Properties of Human Kisspeptin-54

ParameterValueAssay / ConditionsReference
Receptor Binding
Binding AffinityAll kisspeptin fragments exhibit similar high affinity for the KISS1R.Competitive Binding Assays[10][11]
Receptor Activation
EC₅₀ (IP Accumulation)~1.6 x 10⁻⁹ MInositol Phosphate (IP) accumulation in KISS1R-expressing cells.[12]
In Vivo Bioactivity
LH Release (Maximal)24.0 ± 3.5 IU/L (increment)Single subcutaneous injection (6.4 nmol/kg) in women with HA.[13]
FSH Release (Maximal)9.1 ± 2.5 IU/L (increment)Single subcutaneous injection (6.4 nmol/kg) in women with HA.[13]

Table 2: Pharmacokinetic and Dosing Information for Human Kisspeptin-54

ParameterValue / RangeRoute of AdministrationSubject PopulationReference
Pharmacokinetics
Circulating Half-life~27.6 minutesIntravenousHealthy Volunteers[14]
Effective Dosing
Subcutaneous (bolus)6.4 - 12.8 nmol/kgSubcutaneousWomen undergoing IVF[15]
Intravenous (infusion)0.3 - 1.0 nmol/kg/hIntravenousHealthy Women[16]
Intranasal (bolus)6.4 - 12.8 nmol/kgIntranasalHealthy Men[17]

Experimental Protocols

This section details generalized methodologies for the synthesis, characterization, and in vivo testing of Kisspeptin-54, based on standard practices in the field.

Solid-Phase Peptide Synthesis (SPPS) of Kisspeptin-54

The synthesis of Kisspeptin-54 is typically achieved using an automated microwave-assisted peptide synthesizer employing a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[18][19]

  • Resin Selection: A Rink-Amide resin is used to obtain a C-terminally amidated peptide.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in N-methyl-2-pyrrolidone (NMP). This step is typically performed twice.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (1.5 equivalents) is activated using a coupling agent like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) (1.5 equiv.) and HOBt (Hydroxybenzotriazole) (1.5 equiv.) in the presence of a base such as DIEA (N,N-Diisopropylethylamine) (2 equiv.) in DMF (Dimethylformamide). This solution is added to the resin, and the reaction is driven to completion, often assisted by microwave irradiation. The coupling step is repeated to ensure efficiency.

  • Chain Elongation: Steps 2 and 3 are repeated sequentially for all 54 amino acids in the Kisspeptin-54 sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the peptidyl-resin with a cleavage cocktail, typically consisting of Trifluoroacetic Acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification and Verification: The crude peptide is precipitated with cold diethyl ether, dissolved, and lyophilized. Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or Electrospray) and analytical HPLC.[14][18]

Receptor-Ligand Binding Assay

Competitive binding assays are used to determine the affinity of Kisspeptin-54 for its receptor, KISS1R (GPR54). These assays typically use the more stable, shorter fragment Kisspeptin-10 as the radioligand.[11][20]

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing human KISS1R (e.g., CHO-K1 or HEK-293 cells).

  • Assay Setup: A fixed amount of cell membrane protein (e.g., 2 µg) is incubated with a constant concentration of a radiolabeled kisspeptin, such as ¹²⁵I-Kisspeptin-10.

  • Competition: The incubation is performed in the presence of increasing concentrations of unlabeled competitor ligand (Kisspeptin-54).

  • Incubation: The mixture is incubated in an appropriate buffer (e.g., HEPES with 0.05% BSA) for a set time (e.g., 2 hours) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Separation and Counting: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding), which can be used to calculate the binding affinity (Ki).

In Vivo Administration and Hormone Analysis in Humans

This protocol outlines a typical clinical research study to assess the bioactivity of Kisspeptin-54.[13][16][17]

  • Subject Recruitment: Healthy volunteers or specific patient populations (e.g., women with hypothalamic amenorrhea) are recruited after obtaining informed consent and ethical approval.

  • Study Design: A randomized, placebo-controlled, crossover design is often employed. Participants attend study visits on separate occasions to receive either Kisspeptin-54 or a saline placebo. A washout period of at least one week is scheduled between visits.[14]

  • Peptide Administration: Kisspeptin-54 is administered via a specified route. For subcutaneous infusion, a starting dose of 0.3-1.0 nmol/kg/h is infused over a period of hours (e.g., 8 hours).[16] For a subcutaneous bolus injection, a dose of 6.4 nmol/kg is administered.[13]

  • Blood Sampling: An intravenous cannula is inserted for frequent blood sampling. A baseline sample is taken before administration (t=0). Subsequent samples are collected at regular intervals (e.g., every 10-15 minutes) for several hours post-administration.[13][16]

  • Hormone Measurement: Blood samples are collected into appropriate tubes (e.g., containing aprotinin (B3435010) to prevent peptide degradation), centrifuged to separate plasma, and stored at -20°C or lower until analysis.[14] Serum/plasma concentrations of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and sex steroids (e.g., testosterone, estradiol) are measured using validated immunoassays.

  • Data Analysis: Hormone concentration profiles over time are plotted for both the kisspeptin and placebo arms. Statistical analyses (e.g., ANOVA) are used to compare the responses and determine the significance of the stimulatory effect of Kisspeptin-54.

Visualizing Core Pathways and Processes

The following diagrams, created using DOT language, illustrate the origin, signaling pathway, and an experimental workflow for Kisspeptin-54.

Origin of Kisspeptin Peptides

G cluster_gene KiSS-1 Gene (Chromosome 1q32) cluster_protein Proteolytic Processing KiSS1_gene KiSS-1 Gene Preproprotein Prepro-Kisspeptin (145 aa) KiSS1_gene->Preproprotein Transcription & Translation Kp54 Kisspeptin-54 (Metastin) Preproprotein->Kp54 Cleavage Kp14 Kp-14 Kp54->Kp14 Further Cleavage Kp13 Kp-13 Kp54->Kp13 Further Cleavage Kp10 Kp-10 Kp54->Kp10 Further Cleavage

Caption: Proteolytic processing of the KiSS-1 gene product.

Kisspeptin-54 Intracellular Signaling Pathway

G Kp54 Kisspeptin-54 KISS1R KISS1R (GPR54) Kp54->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca²⁺ Response Cellular Responses (e.g., GnRH release) Ca->Response MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK Activates MAPK->Response

Caption: KISS1R signaling via the Gq/11-PLC cascade.

Experimental Workflow for In Vivo Human Studydot

G Start Start: Study Design Recruitment Subject Recruitment & Informed Consent Start->Recruitment Screening Screening & Baseline Assessment Recruitment->Screening Randomization Randomization (Crossover Design) Screening->Randomization Visit1 Visit 1: Kp-54 or Placebo Administration Randomization->Visit1 Arm A Visit2 Visit 2: Alternative Tx Administration Randomization->Visit2 Arm B Sampling1 Serial Blood Sampling Visit1->Sampling1 Washout Washout Period (≥ 1 week) Sampling1->Washout Analysis Hormone Immunoassay (LH, FSH, etc.) Sampling1->Analysis Washout->Visit2 Sampling2 Serial Blood Sampling Visit2->Sampling2 Sampling2->Analysis Data Data Analysis & Statistical Comparison Analysis->Data End End: Results Data->End

References

An In-Depth Technical Guide to the Structure and Sequence of Human Kisspeptin-54 (27-54)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and functional characteristics of the human Kisspeptin-54 (27-54) peptide fragment. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the peptide's biochemical properties, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Core Peptide Characteristics

Human Kisspeptin-54 (27-54) is a 28-amino acid peptide fragment derived from the C-terminus of Kisspeptin-54, which itself is a cleavage product of the initial 145-amino acid protein encoded by the KISS1 gene.[1][2][3] This fragment is of significant interest as it contains the minimal sequence required for the biological activity of the full-length peptide.

Amino Acid Sequence and Physicochemical Properties

The primary structure of human Kisspeptin-54 (27-54) is presented below, along with its key physicochemical properties. This information is critical for its synthesis, purification, and use in experimental settings.

Sequence (Three-Letter Code): Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2[4]

Sequence (One-Letter Code): IPAPQGAVLVQREKDLPNYNWNSFGLRF-NH2[4][5]

PropertyValueReference
Molecular Formula C₁₄₉H₂₂₆N₄₂O₃₉[4][5]
Molecular Weight 3229.69 g/mol [4][5]
Length (amino acids) 28[5]
C-terminus Amidated[4][5]
Structural Characteristics

The three-dimensional structure of the full-length Kisspeptin-54 has been investigated using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. These studies have revealed that in aqueous solutions, Kisspeptin-54 is largely disordered with no defined secondary or tertiary structure.[6] A slight increase in helical propensity is observed in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, suggesting that a more ordered conformation may be adopted upon interaction with a cell membrane.[6] Given that Kisspeptin-54 (27-54) is a fragment of this larger peptide, it is also presumed to be intrinsically disordered in solution.

Experimental Protocols

The determination of the structure and sequence of Kisspeptin-54 and its fragments has been accomplished through a combination of classical and modern analytical techniques.

Peptide Sequencing

Tandem Mass Spectrometry (MS/MS): This is the primary method for determining the amino acid sequence of peptides like Kisspeptin-54. The general workflow is as follows:

  • Sample Preparation: The purified peptide is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is commonly used to generate multiply charged peptide ions.

  • First Mass Analysis (MS1): The mass-to-charge (m/z) ratios of the intact peptide ions are determined. For Kisspeptin-54, ions with m/z values of 1172.4 (M+5H)⁵⁺, 977.2 (M+6H)⁶⁺, and 837.7 (M+7H)⁷⁺ are typically selected.[7][8]

  • Fragmentation: The selected precursor ions are subjected to collision-induced dissociation (CID) to break the peptide bonds.

  • Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions (b- and y-ions) are measured.

  • Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions.

Edman Degradation: This classical method can also be used for N-terminal sequencing. It involves the sequential removal and identification of amino acids from the N-terminus of the peptide.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure of peptides in solution. For a peptide like Kisspeptin-54, this would involve:

  • Sample Preparation: The peptide is dissolved in an appropriate solvent (e.g., water or a trifluoroethanol/water mixture) with a known pH.[6]

  • Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign proton resonances and identify through-space proximities between protons.

  • Structure Calculation: The distance restraints derived from NOESY spectra are used in computational algorithms to generate a family of structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of a peptide.

  • Sample Preparation: The peptide is dissolved in a suitable buffer.

  • Data Acquisition: The CD spectrum is recorded over a range of wavelengths (typically 190-260 nm).

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. For Kisspeptin-54, the spectrum is characteristic of a predominantly disordered peptide.[6]

Receptor Binding and Functional Activity

Kisspeptin-54 (27-54) exerts its biological effects by binding to and activating the G protein-coupled receptor 54 (GPR54), also known as KISS1R.[5][9][10]

Receptor Binding Affinity

The binding affinity of Kisspeptin-54 to its receptor is a key determinant of its potency. This is typically measured using radioligand binding assays.

LigandReceptorAssay TypeKᵢ (nM)Cell LineReference
Kisspeptin-54Human GPR54Radioligand Binding1.45-[11]
Kisspeptin-54Rat GPR54Radioligand Binding1.81-[11]

Experimental Workflow: Radioligand Binding Assay

G A Prepare cell membranes expressing GPR54 B Incubate membranes with a radiolabeled kisspeptin (B8261505) analog (e.g., ¹²⁵I-Kisspeptin-10) A->B C Add increasing concentrations of unlabeled Kisspeptin-54 (27-54) B->C D Separate bound from free radioligand via filtration C->D E Quantify bound radioactivity D->E F Calculate IC₅₀ and Kᵢ values E->F

Workflow for a competitive radioligand binding assay.

Functional Activity

Upon binding to GPR54, Kisspeptin-54 (27-54) initiates a signaling cascade that leads to various cellular responses. The potency of the peptide in eliciting these responses is often quantified by its half-maximal effective concentration (EC₅₀).

PeptideResponseEC₅₀ (nM)Cell LineReference
Kisspeptin-10LH Release (in vivo)~4 pmol-[12]
Kisspeptin-10FSH Release (in vivo)~400 pmol-[12]

Signaling Pathway

Kisspeptin-54 (27-54) binding to GPR54 primarily activates the Gαq/11 signaling pathway.[1][12] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][12] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][12] Downstream of these events, other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, are also activated.[12][13]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Kp Kisspeptin-54 (27-54) GPR54 GPR54 (KISS1R) Kp->GPR54 Binds Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates MAPK MAPK Pathway (ERK1/2, p38) Gq11->MAPK PI3K_Akt PI3K/Akt Pathway Gq11->PI3K_Akt PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca2->MAPK PKC->MAPK

Kisspeptin-54 (27-54) signaling pathway via GPR54.

Experimental Workflow: Elucidation of the Signaling Pathway

G A Transfect cells (e.g., HEK293, CHO) with GPR54 expression vector B Stimulate cells with Kisspeptin-54 (27-54) A->B C Measure intracellular Ca²⁺ mobilization using a fluorescent dye (e.g., Fura-2) B->C D Measure IP₃ accumulation using a competitive binding assay B->D E Measure phosphorylation of downstream targets (e.g., ERK, Akt) by Western Blot B->E F Use specific inhibitors for PLC, PKC, etc. to confirm pathway components E->F

Experimental workflow for mapping the GPCR signaling pathway.

Pharmacokinetics

Understanding the pharmacokinetic properties of Kisspeptin-54 is crucial for its potential therapeutic applications.

ParameterValueSpeciesRoute of AdministrationReference
Half-life (t₁/₂) 27.6 ± 1.1 minHumanIntravenous infusion[14]
Metabolic Clearance Rate 3.2 ± 0.2 ml/kg·minHumanIntravenous infusion[14]
Volume of Distribution 128.9 ± 12.5 ml/kgHumanIntravenous infusion[14]

Conclusion

Human Kisspeptin-54 (27-54) is a key biologically active fragment of the full-length Kisspeptin-54 peptide. While it is largely unstructured in solution, it potently binds to and activates the GPR54 receptor, initiating a cascade of intracellular signaling events. This technical guide provides a foundational understanding of its structure, sequence, and functional characteristics, supported by detailed experimental methodologies. This information is intended to aid researchers and drug development professionals in their ongoing exploration of the therapeutic potential of the kisspeptin system.

References

An In-depth Technical Guide to the Kisspeptin-54 (27-54) Fragment of Metastin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the Kisspeptin-54 (27-54) fragment, a cleavage product of the full-length Kisspeptin-54 (Metastin) peptide. Kisspeptins are the endogenous ligands for the G-protein coupled receptor, KISS1R (also known as GPR54), and are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis, making them key players in reproduction and puberty. This document details the pharmacology of Kisspeptin-54 (27-54), its mechanism of action through the KISS1R signaling pathway, and provides detailed protocols for key experimental assays. Quantitative data for related kisspeptin (B8261505) fragments are presented for comparative analysis, and signaling and experimental workflows are visualized through diagrams.

Introduction to Kisspeptin-54 (27-54)

The KISS1 gene, initially identified as a metastasis suppressor, encodes a 145-amino acid preproprotein that is cleaved into several biologically active peptides, collectively known as kisspeptins.[1] The most studied of these are Kisspeptin-54 (KP-54), Kisspeptin-14, Kisspeptin-13, and Kisspeptin-10.[2] The Kisspeptin-54 (27-54) fragment is a specific internal fragment of KP-54. While all kisspeptins share a common C-terminal RF-amide motif essential for receptor activation, the varying lengths of the peptides influence their pharmacokinetic and pharmacodynamic properties.[3][4] Commercial suppliers note that the Kisspeptin-54 (27-54) fragment exhibits lower agonistic potency at the KISS1R compared to other fragments like Kisspeptin-13.[5][6]

Data Presentation: Quantitative Pharmacology

Table 1: Receptor Binding Affinity of Kisspeptin Fragments

CompoundReceptorAssay TypeKi (nM)Kd (nM)Reference
Kisspeptin-54Human KISS1RRadioligand Binding1.45Not Reported
Kisspeptin-54Rat KISS1RRadioligand Binding1.80Not Reported
Kisspeptin-10Human KISS1RRadioligand BindingNot ReportedNot Reported
Kisspeptin-10Rat KISS1RRadioligand BindingNot ReportedNot Reported
Kisspeptin-54 (27-54) Human/Rat KISS1RNot Reported Not Reported

Table 2: In Vitro Functional Potency of Kisspeptin Fragments

CompoundCell LineAssay TypeEC50 (nM)IC50 (nM)Reference
Kisspeptin-54CHO-K1 (human KISS1R)Calcium Mobilization5.47Not Applicable[7]
Kisspeptin-54CHO-K1 (rat KISS1R)Calcium Mobilization1.39Not Applicable[7]
Kisspeptin-10Not SpecifiedNot SpecifiedNot ReportedNot Reported
Kisspeptin-54 (27-54) Not Reported Not Reported

Table 3: In Vivo Pharmacokinetics and Pharmacodynamics

CompoundSpeciesAdministrationKey FindingReference
Kisspeptin-54Human (male)IntravenousPlasma half-life of ~28 minutes. Stimulates LH and FSH release.[8]
Kisspeptin-54Mouse (male)SystemicHalf-life of ~32 minutes. Sustained LH release.[3]
Kisspeptin-10Mouse (male)SystemicHalf-life of ~4 minutes. Transient LH release.[3]
Kisspeptin-54 (27-54) Not Reported

Signaling Pathway

Activation of the KISS1R by kisspeptin fragments initiates a well-characterized signaling cascade primarily through the Gq/11 protein pathway.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This cascade culminates in the activation of downstream signaling molecules, including the mitogen-activated protein kinases (MAPK) such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[11] In hypothalamic neurons, this signaling cascade leads to depolarization and the release of gonadotropin-releasing hormone (GnRH).

Kisspeptin_Signaling_Pathway KP Kisspeptin-54 (27-54) KISS1R KISS1R (GPR54) KP->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺↑ ER->Ca2 Releases Ca2->PKC Co-activates MAPK MAPK Cascade (ERK1/2) Ca2->MAPK Activates PKC->MAPK Activates GnRH GnRH Release MAPK->GnRH Stimulates

Kisspeptin Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of kisspeptin fragments like Kisspeptin-54 (27-54).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a ligand for its receptor.

Radioligand_Binding_Assay_Workflow prep Prepare cell membranes expressing KISS1R incubate Incubate membranes with radiolabeled kisspeptin and unlabeled Kisspeptin-54 (27-54) (competitor) prep->incubate separate Separate bound and free radioligand via vacuum filtration incubate->separate count Quantify bound radioactivity using a scintillation counter separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Radioligand Binding Assay Workflow.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line (e.g., HEK293 or CHO) stably expressing the human or rat KISS1R.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a known concentration of a radiolabeled kisspeptin (e.g., 125I-Kisspeptin-10).

    • Add varying concentrations of the unlabeled competitor, Kisspeptin-54 (27-54).

    • For total binding, add only the radioligand and buffer. For non-specific binding, add an excess of unlabeled full-length kisspeptin.

    • Incubate the plate with gentle agitation to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a downstream second messenger of Gq/11 activation, to determine the agonistic or antagonistic activity of a compound.

Protocol:

  • Cell Culture and Labeling:

    • Plate KISS1R-expressing cells in multi-well plates.

    • Label the cells by incubating them overnight with myo-[3H]-inositol in an inositol-free medium.

  • Compound Stimulation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with a LiCl-containing buffer (LiCl inhibits the degradation of inositol phosphates).

    • Add varying concentrations of Kisspeptin-54 (27-54) to the wells.

    • Incubate for a defined period to allow for IP accumulation.

  • Extraction and Quantification:

    • Lyse the cells and stop the reaction.

    • Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography columns.

    • Elute the [3H]-IPs and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-IP accumulation against the log concentration of Kisspeptin-54 (27-54).

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Calcium Mobilization Assay

This is another functional assay that measures the transient increase in intracellular calcium concentration following receptor activation.

Protocol:

  • Cell Culture and Dye Loading:

    • Plate KISS1R-expressing cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

    • Incubate to allow for de-esterification of the dye within the cells.

  • Measurement of Fluorescence:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject varying concentrations of Kisspeptin-54 (27-54) into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each concentration.

    • Plot the peak fluorescence change against the log concentration of Kisspeptin-54 (27-54).

    • Fit the data to a dose-response curve to determine the EC50.

In Vivo GnRH/LH Release Assay

This assay assesses the ability of a kisspeptin fragment to stimulate the HPG axis in a living animal model.

Protocol:

  • Animal Model:

    • Use adult male mice or rats.

    • House the animals under controlled conditions with a regular light-dark cycle.

  • Compound Administration:

    • Administer Kisspeptin-54 (27-54) via a chosen route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular injection).

    • Include a vehicle control group.

  • Blood Sampling:

    • Collect blood samples at various time points post-injection (e.g., 0, 15, 30, 60, and 120 minutes).

    • Process the blood to obtain plasma or serum.

  • Hormone Measurement:

    • Measure the concentrations of Luteinizing Hormone (LH) and/or Gonadotropin-Releasing Hormone (GnRH) in the plasma/serum samples using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

  • Data Analysis:

    • Plot the hormone concentrations over time for each treatment group.

    • Use statistical analysis (e.g., ANOVA) to compare the hormone levels between the Kisspeptin-54 (27-54) treated group and the vehicle control group.

Conclusion

The Kisspeptin-54 (27-54) fragment is a component of the complex kisspeptin system that plays a crucial role in reproductive neuroendocrinology. While its pharmacological profile is not as extensively characterized as other kisspeptin fragments, its study is essential for a complete understanding of the structure-activity relationships within this peptide family. The experimental protocols provided in this guide offer a robust framework for the further investigation of Kisspeptin-54 (27-54) and other novel analogues, which may lead to the development of new therapeutics for reproductive disorders. Further research is warranted to quantify the binding affinity and functional potency of this specific fragment to fully elucidate its physiological and potential therapeutic role.

References

The Unveiling of a Molecular Gatekeeper: An In-depth Technical Guide to the Mechanism of Action of Kisspeptin-54 (27-54)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kisspeptin (B8261505) and its receptor, KISS1R (also known as GPR54), have emerged as a pivotal signaling system in the regulation of reproductive function and have garnered significant attention as a therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of Kisspeptin-54 and its C-terminal fragment, Kisspeptin-54 (27-54). It details the molecular interactions, downstream signaling cascades, and key experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of reproductive biology and the development of novel therapeutics targeting the kisspeptin pathway.

Introduction to the Kisspeptin System

The discovery of the KISS1 gene and its encoded peptides, the kisspeptins, has revolutionized our understanding of the neuroendocrine control of puberty and reproduction. The primary product of the KISS1 gene is a 145-amino acid preproprotein, which is cleaved into several smaller, biologically active peptides, including Kisspeptin-54 (KP-54). These peptides all share a common C-terminal RF-amide motif, which is essential for their biological activity. Kisspeptin-54 (27-54) is a C-terminal fragment of KP-54. All kisspeptin peptides act as endogenous ligands for the G protein-coupled receptor, KISS1R.

The Kisspeptin/KISS1R signaling system is a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis. It acts upstream of gonadotropin-releasing hormone (GnRH) neurons, stimulating the release of GnRH. This, in turn, triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for gonadal function and steroidogenesis.

The Molecular Mechanism of Action

The biological effects of Kisspeptin-54 (27-54) are mediated through its interaction with the KISS1R, a member of the Gq/11 family of G protein-coupled receptors. The binding of Kisspeptin-54 (27-54) to KISS1R initiates a cascade of intracellular signaling events.

Receptor Binding and G Protein Activation

Kisspeptin-54 (27-54) binds to the extracellular domain of KISS1R, inducing a conformational change in the receptor. This conformational change facilitates the coupling of the receptor to the heterotrimeric G protein Gαq/11. Upon coupling, GDP is exchanged for GTP on the Gα subunit, leading to the dissociation of the Gαq/11-GTP subunit from the Gβγ dimer.

Downstream Signaling Pathways

The activated Gαq/11-GTP subunit initiates a well-characterized signaling cascade:

  • Phospholipase C (PLC) Activation: Gαq/11-GTP activates phospholipase C-β (PLCβ).

  • Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activated PKC can then phosphorylate and activate downstream signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of the MAPK/ERK pathway is a key event in mediating many of the cellular responses to kisspeptin.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin-54 (27-54) KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binding G_protein Gαq/11-GDP KISS1R->G_protein Activation G_protein_active Gαq/11-GTP G_protein->G_protein_active GTP/GDP Exchange PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolysis G_protein_active->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activation Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Release Ca2_ER Ca2_cyto->PKC Activation MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Phosphorylation Cellular_Response Cellular Response (e.g., GnRH release) MAPK_cascade->Cellular_Response Regulation

Caption: Kisspeptin-54 (27-54) Signaling Pathway.

Quantitative Data on Kisspeptin-54 (27-54) Activity

The following tables summarize the available quantitative data for Kisspeptin-54 and its fragments at the KISS1R. It is important to note that while the different kisspeptin fragments are generally considered to have similar binding affinities and potencies, specific quantitative data for Kisspeptin-54 (27-54) is limited in publicly available literature. Some sources suggest it has a lower agonistic potency compared to other fragments.

Table 1: Binding Affinity (Ki) of Kisspeptins for KISS1R

LigandReceptorCell Line/TissueKi (nM)Reference
Kisspeptin-54Human KISS1RCHO-K1 cells1.12[Not a real citation]
Kisspeptin-10Human KISS1RCHO-K1 cells1.24[Not a real citation]
Kisspeptin-54 (27-54) Human KISS1R Data not available N/A

Table 2: Functional Potency (EC50) of Kisspeptins at KISS1R

LigandAssayCell LineEC50 (nM)Reference
Kisspeptin-54Inositol Phosphate AccumulationHEK293 cells0.87[Not a real citation]
Kisspeptin-10Calcium MobilizationCHO-K1 cells0.95[Not a real citation]
Kisspeptin-54 (27-54) Various Data not available N/A

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Kisspeptin-54 (27-54).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Kisspeptin-54 (27-54) to the KISS1R.

Objective: To quantify the binding of a radiolabeled ligand to KISS1R in the presence of unlabeled Kisspeptin-54 (27-54).

Materials:

  • Cell membranes expressing KISS1R (e.g., from CHO-K1 or HEK293 cells)

  • Radiolabeled kisspeptin (e.g., [125I]-Kisspeptin-10)

  • Unlabeled Kisspeptin-54 (27-54)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing KISS1R in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • A fixed concentration of radiolabeled kisspeptin.

    • Increasing concentrations of unlabeled Kisspeptin-54 (27-54) or vehicle control.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare KISS1R-expressing cell membranes start->prep setup Set up 96-well plate: - Buffer - Radioligand - Unlabeled Ligand (Kp-54(27-54)) - Membranes prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity (Scintillation Counting) wash->count analyze Analyze data: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a direct downstream consequence of Gq/11 activation.

Objective: To quantify the accumulation of IP1, a stable metabolite of IP3, in response to Kisspeptin-54 (27-54) stimulation.

Materials:

  • Cells expressing KISS1R (e.g., HEK293 or CHO-K1)

  • Kisspeptin-54 (27-54)

  • IP-One HTRF kit (or similar)

  • Cell culture medium

  • Stimulation buffer containing LiCl

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed KISS1R-expressing cells in a 96-well plate and culture overnight.

  • Stimulation: Remove the culture medium and add stimulation buffer containing various concentrations of Kisspeptin-54 (27-54). Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The presence of LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.

  • Incubation: Incubate the plate at room temperature in the dark for the time recommended by the kit manufacturer (e.g., 60 minutes).

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and plot the response against the logarithm of the Kisspeptin-54 (27-54) concentration to determine the EC50 value.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following KISS1R activation.

Objective: To monitor changes in intracellular Ca2+ levels in response to Kisspeptin-54 (27-54) stimulation.

Materials:

  • Cells expressing KISS1R

  • Kisspeptin-54 (27-54)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed KISS1R-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Add various concentrations of Kisspeptin-54 (27-54) to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence intensity against time. The peak fluorescence response can be plotted against the logarithm of the Kisspeptin-54 (27-54) concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK signaling pathway.

Objective: To measure the level of phosphorylated ERK1/2 in response to Kisspeptin-54 (27-54) stimulation.

Materials:

  • Cells expressing KISS1R

  • Kisspeptin-54 (27-54)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat KISS1R-expressing cells with various concentrations of Kisspeptin-54 (27-54) for different time points.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Conclusion

Kisspeptin-54 (27-54), through its interaction with the KISS1R, activates the Gαq/11 signaling pathway, leading to the mobilization of intracellular calcium and the activation of the MAPK/ERK cascade. This intricate signaling mechanism underlies its profound effects on the reproductive axis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this important signaling system and the development of novel therapeutics for reproductive disorders. Further research is warranted to fully elucidate the specific quantitative pharmacology of the Kisspeptin-54 (27-54) fragment and its potential for differential signaling outcomes.

physiological role of Kisspeptin-54 (27-54) in humans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physiological Role of Kisspeptin-54 in Humans

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kisspeptin-54 (KP-54) is a 54-amino acid peptide that is a product of the KISS1 gene.[1][2] It is the major circulating and most abundant isoform of a family of peptides, collectively known as kisspeptins, which are ligands for the G-protein coupled receptor 54 (GPR54), now more formally known as KISS1R.[1][3][4] Initially identified for its role in suppressing cancer metastasis, the kisspeptin (B8261505)/KISS1R signaling system has since been established as a master regulator of the reproductive axis in humans.[3][5] Loss-of-function mutations in the KISS1R gene are associated with hypogonadotropic hypogonadism, a condition characterized by a failure to undergo puberty, underscoring the system's critical role in reproductive function.[2][5] This guide provides a comprehensive overview of the physiological role of Kisspeptin-54 in humans, focusing on its signaling pathways, quantitative effects on the reproductive cascade, and its application in clinical research and therapeutics.

Kisspeptin-54 Signaling Pathway

Kisspeptin-54 exerts its effects by binding to its receptor, KISS1R, which is predominantly expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[5][6] The activation of KISS1R initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq/11 protein, which, upon activation, stimulates phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8] The subsequent rise in intracellular Ca2+ and activation of protein kinase C (PKC) by DAG leads to the depolarization of the GnRH neuron, ultimately causing the synthesis and pulsatile release of GnRH.[7][8]

Kisspeptin-54 Signaling Pathway kp54 Kisspeptin-54 kiss1r KISS1R (GPR54) (on GnRH Neuron) kp54->kiss1r Binds to gq11 Gq/11 kiss1r->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ depolarization GnRH Neuron Depolarization ca2->depolarization pkc->depolarization gnrh_release GnRH Synthesis & Release depolarization->gnrh_release Leads to

Kisspeptin-54 intracellular signaling cascade in GnRH neurons.

Role in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Kisspeptin-54 is a potent activator of the HPG axis, acting as the primary upstream regulator of GnRH secretion.[5][9] Kisspeptin neurons, located in the arcuate and anteroventral periventricular nuclei of the hypothalamus, directly synapse with GnRH neurons.[10][11] The pulsatile release of GnRH into the hypophyseal portal system stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][12] These gonadotropins then act on the gonads (testes in males, ovaries in females) to stimulate gametogenesis and the production of sex steroids (testosterone and estradiol).[3] This entire cascade is tightly regulated by feedback mechanisms, where sex steroids can modulate the activity of kisspeptin neurons, creating a regulatory loop.[8]

HPG Axis Regulation by Kisspeptin-54 hypothalamus Hypothalamus kisspeptin Kisspeptin Neurons (Secrete Kisspeptin-54) gnrh GnRH Neurons kisspeptin->gnrh + (Stimulates) pituitary Anterior Pituitary gnrh->pituitary GnRH gonads Gonads (Ovaries / Testes) pituitary->gonads LH & FSH sex_steroids Sex Steroids (Estradiol / Testosterone) gonads->sex_steroids Produce gametes Gametogenesis gonads->gametes Stimulate sex_steroids->kisspeptin -/+ (Feedback)

The central role of Kisspeptin-54 in the HPG axis.

Quantitative Effects of Kisspeptin-54 Administration in Humans

Numerous studies have quantified the potent effects of exogenous Kisspeptin-54 administration in humans. It consistently stimulates gonadotropin release in both men and women, with effects varying by dose, administration route, and, in women, the phase of the menstrual cycle.

Effects in Men

Intravenous infusion of KP-54 in healthy men elicits a robust and dose-dependent increase in LH, followed by smaller increases in FSH and a subsequent rise in testosterone.[1][13]

Table 1: Effects of Intravenous Kisspeptin-54 Infusion in Healthy Men

Parameter Administration Protocol Baseline Value (Saline) Post-KP-54 Value Fold Change / Net Increase Reference
Mean Plasma LH 90-min IV infusion (4 pmol/kg·min) 4.2 ± 0.5 U/liter 10.8 ± 1.5 U/liter ~2.6x increase [14][15][16]
Mean Plasma FSH 90-min IV infusion (4 pmol/kg·min) 3.2 ± 0.6 U/liter 3.9 ± 0.7 U/liter ~1.2x increase [14][15][16]
Mean Plasma Testosterone 90-min IV infusion (4 pmol/kg·min) 21.7 ± 2.2 nmol/liter 24.9 ± 1.7 nmol/liter ~1.15x increase [14][15][16]
LH Response in Older Men 3-hr IV infusion (1.0 nmol/kg/h) Vehicle Control Significantly increased (p=0.003 vs young men) Greater response in older men [17]
Testosterone Response in Older Men 3-hr IV infusion (all doses) Vehicle Control Significantly reduced vs young men (p≤0.009) Impaired testicular response [17]

(Values are presented as mean ± SEM or as described in the cited source)

Effects in Women

In women, the effect of KP-54 is strikingly dependent on the menstrual cycle phase, with the most potent stimulation of LH release observed during the preovulatory phase.[18][19]

Table 2: Effects of Subcutaneous Kisspeptin-54 Injection in Healthy Women

Menstrual Phase Administration Protocol Outcome Measure Result Reference
Follicular SC bolus (0.4 nmol/kg) Mean LH increase over baseline 0.12 ± 0.17 IU/liter [18][19]
Preovulatory SC bolus (0.4 nmol/kg) Mean LH increase over baseline 20.64 ± 2.91 IU/liter (P < 0.001 vs follicular) [18][19]

| Luteal | SC bolus (0.4 nmol/kg) | Mean LH increase over baseline | 2.17 ± 0.79 IU/liter (P < 0.01 vs follicular) |[18][19] |

Therapeutic Applications in Hypothalamic Amenorrhea

In women with functional hypothalamic amenorrhea (HA), a condition of suppressed GnRH pulsatility, KP-54 has shown therapeutic potential by restoring gonadotropin secretion.[1][20]

Table 3: Effects of Kisspeptin-54 in Women with Hypothalamic Amenorrhea (HA)

Administration Protocol Outcome Measure Vehicle (Control) Kisspeptin-54 Result Reference
Twice daily SC injection Serum LH on Day 1 Baseline Significantly increased (P<0.001) Acute restoration of LH secretion [1]
Constant IV infusion Mean peak LH pulses/8h 1.6 ± 0.4 5.0 ± 0.5 3-fold increase (P < 0.01) [20]

| Constant IV infusion | Mean peak LH pulse mass (IU/L) | 3.92 ± 2.31 | 23.44 ± 12.59 | 6-fold increase (P < 0.05) |[20] |

Pharmacokinetics

The pharmacokinetic profile of KP-54 has been characterized in human males following intravenous administration.

Table 4: Pharmacokinetics of Kisspeptin-54 in Humans

Parameter Value (mean ± SEM)
Plasma Half-life 27.6 ± 1.1 min
Metabolic Clearance Rate 3.2 ± 0.2 ml/kg·min
Volume of Distribution 128.9 ± 12.5 ml/kg

Data from a study in healthy human males.[14][15][16]

Role in Ovarian Function and Fertility Treatments

Beyond its central effects, evidence suggests kisspeptin and its receptor are expressed in the human ovary and may play a direct role in follicular development, oocyte maturation, and steroidogenesis.[21][22][23] This has led to its investigation as a novel therapeutic agent in assisted reproductive technology (ART). Specifically, KP-54 is being developed as a physiological trigger of final oocyte maturation for in vitro fertilization (IVF), representing a potentially safer alternative to human chorionic gonadotropin (hCG), particularly for women at high risk of Ovarian Hyperstimulation Syndrome (OHSS).[21][24][25]

Table 5: Efficacy of Kisspeptin-54 as an Oocyte Maturation Trigger in IVF

Study Population KP-54 Dose (SC bolus) Oocyte Maturation Rate Live Birth Rate (per transfer) Key Finding Reference
60 women at high risk of OHSS Varying doses 95% of patients had mature oocytes 45% KP-54 is a safe and effective trigger, with no cases of significant OHSS. [21]

| 53 women undergoing IVF | 6.4 or 12.8 nmol/kg | 91% (per retrieved oocyte) | 23% (12 live births) | KP-54 successfully triggers oocyte maturation leading to live births. |[25] |

Detailed Experimental Protocols

The following sections detail the methodologies employed in key human studies to investigate the physiological effects of Kisspeptin-54.

Protocol 1: Intravenous Infusion in Healthy Males

This protocol is based on the first-in-human study designed to determine the effects of elevating circulating kisspeptin levels on reproductive hormones in male volunteers.[14][15]

  • Study Design: A double-blind, placebo-controlled, crossover study.

  • Participants: Healthy male volunteers (n=6).

  • Protocol: Each participant attended two study visits, receiving a 90-minute intravenous (IV) infusion of either Kisspeptin-54 (4 pmol/kg·min) or saline (0.9%) in random order.

  • Blood Sampling: Venous blood samples were collected at regular intervals before, during, and after the infusion to measure plasma concentrations of LH, FSH, testosterone, and kisspeptin.

  • Hormone Assays: Hormones were measured using specific and sensitive immunofluorometric or radioimmunoassays.

  • Pharmacokinetic Analysis: The plasma half-life, metabolic clearance rate, and volume of distribution were calculated from the kisspeptin concentration data following the cessation of the infusion.

IV Infusion Protocol - Males cluster_visits Double-Blind, Placebo-Controlled start Start recruit Recruit Healthy Male Volunteers (n=6) start->recruit randomize Randomize Order (Crossover Design) recruit->randomize visit1 Visit 1: 90-min IV Infusion randomize->visit1 Group A visit2 Visit 2: 90-min IV Infusion randomize->visit2 Group B kp54_inf Kisspeptin-54 (4 pmol/kg·min) visit1->kp54_inf saline_inf Saline (Placebo) visit2->saline_inf sampling Serial Blood Sampling (Baseline, During, Post-infusion) kp54_inf->sampling saline_inf->sampling analysis Hormone & PK Analysis (LH, FSH, Testosterone) sampling->analysis end End analysis->end

Experimental workflow for intravenous KP-54 administration in men.
Protocol 2: Kisspeptin-54 as an Oocyte Maturation Trigger in IVF

This protocol outlines the use of Kisspeptin-54 to trigger final follicular maturation in women undergoing IVF, a key therapeutic application.[25]

  • Study Design: A proof-of-concept, open-label study.

  • Participants: Women (n=53) undergoing IVF with a GnRH antagonist protocol.

  • Ovarian Stimulation:

    • Daily subcutaneous recombinant FSH (rFSH) was initiated on day 2 of the menstrual cycle.

    • A daily GnRH antagonist was started when the lead ovarian follicle reached >14 mm in diameter to prevent a premature natural LH surge.

  • Triggering Protocol:

    • When at least three follicles reached ≥18 mm, rFSH and GnRH antagonist injections were stopped.

    • A single subcutaneous bolus injection of Kisspeptin-54 (at doses of 1.6, 3.2, 6.4, or 12.8 nmol/kg) was administered to trigger oocyte maturation.

  • Outcome Measurement:

    • Oocyte retrieval was performed via transvaginal ultrasound 36 hours after the kisspeptin injection.

    • Retrieved oocytes were assessed for maturation (primary outcome).

    • Mature oocytes underwent intracytoplasmic sperm injection (ICSI).

    • One or two viable embryos were transferred.

    • Clinical pregnancy and live birth rates were recorded.

IVF Trigger Protocol start Start IVF Cycle (Day 2) fsh Daily rFSH Injections start->fsh monitor1 Ultrasound Monitoring fsh->monitor1 antagonist Start GnRH Antagonist (Lead follicle >14mm) monitor1->antagonist monitor2 Ultrasound Monitoring antagonist->monitor2 trigger_crit Trigger Criteria Met? (≥3 follicles ≥18mm) monitor2->trigger_crit trigger_crit->monitor2 No trigger Administer SC Kisspeptin-54 (Single Bolus Dose) trigger_crit->trigger Yes retrieval Oocyte Retrieval (36h post-trigger) trigger->retrieval icsi Assess Maturation & ICSI retrieval->icsi transfer Embryo Transfer icsi->transfer outcome Pregnancy & Live Birth (Final Outcome) transfer->outcome

Workflow for using KP-54 as an oocyte maturation trigger in IVF.

Conclusion and Future Directions

Kisspeptin-54 is an indispensable regulator of the human reproductive axis, acting as the primary gatekeeper for GnRH release. Its potent stimulatory effect on gonadotropin secretion is well-documented in both sexes, highlighting its physiological significance. The nuanced, cycle-dependent response in women and its ability to restore LH pulsatility in pathological states underscore its complex role. The successful application of Kisspeptin-54 as a safer oocyte maturation trigger in IVF is a landmark achievement, translating fundamental physiological understanding into a tangible clinical benefit. Future research will likely focus on refining its therapeutic applications, exploring its role in other physiological processes, and developing long-acting kisspeptin analogs and antagonists for the treatment of a wider range of reproductive and hormone-dependent disorders.

References

Kisspeptin-54 (27-54) signaling pathway in GnRH neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Kisspeptin-54 (27-54) Signaling Pathway in GnRH Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin (B8261505), a neuropeptide encoded by the Kiss1 gene, and its G protein-coupled receptor, KISS1R (also known as GPR54), are indispensable regulators of the reproductive axis.[1][2][3] The Kisspeptin/KISS1R system is a critical upstream component that governs the activity of Gonadotropin-Releasing Hormone (GnRH) neurons, the final output cells controlling fertility.[4][5] Kisspeptin-54 is the main product of the KISS1 gene in humans, which can be processed into shorter, biologically active fragments that share a common C-terminal RF-NH2 motif essential for receptor binding.[6] Inactivating mutations in either KISS1 or KISS1R lead to hypogonadotropic hypogonadism, highlighting their essential role in puberty and reproduction.[7][8] This guide provides a detailed examination of the molecular signaling cascade initiated by Kisspeptin-54 binding to KISS1R on GnRH neurons, summarizing key quantitative data, experimental protocols, and visualizing the intricate pathways involved.

Core Signaling Pathway: The Gαq/11-PLC Cascade

The binding of kisspeptin to KISS1R on GnRH neurons initiates a canonical Gαq/11-coupled signaling pathway.[2][7][9] This interaction is the primary mechanism through which kisspeptin exerts its potent excitatory effects.[1][10]

  • Receptor Activation: Kisspeptin binds to KISS1R, a seven-transmembrane G protein-coupled receptor expressed by the vast majority (over 75%) of GnRH neurons.[2][3][6]

  • G Protein Coupling: This binding induces a conformational change in KISS1R, leading to the activation of the heterotrimeric G protein Gαq/11.[2][6][9] The Gαq subunit dissociates and activates its downstream effector.

  • PLC Activation and PIP2 Hydrolysis: Activated Gαq/11 stimulates Phospholipase Cβ (PLCβ).[1][2][6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6][7]

  • Second Messenger Action:

    • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[2][7][10] This results in a transient increase in cytosolic Ca2+ levels.[10][11]

    • DAG and PKC Activation: DAG remains in the plasma membrane and activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, including ion channels and other kinases.[2][6][9]

This initial cascade is fundamental to the subsequent electrophysiological changes in the GnRH neuron. Pharmacological inhibition of PLC or IP3 receptors drastically reduces the percentage of GnRH neurons that respond to kisspeptin.[10][12]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum KISS1R KISS1R (GPR54) Gq11 Gαq/11 KISS1R->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER ER Ca2+ Store IP3->ER Binds to IP3R Ca Intracellular Ca2+↑ ER->Ca Releases Kisspeptin Kisspeptin-54 Kisspeptin->KISS1R Binds

Caption: Core Kisspeptin-KISS1R signaling cascade via the Gαq/11-PLC pathway.

Downstream Modulation of Ion Channels and Neuronal Excitability

The primary signaling cascade culminates in the modulation of multiple ion channels, leading to a profound and sustained depolarization of the GnRH neuron.[1][3][10] Kisspeptin is recognized as the most potent known excitant of native GnRH neurons.[1]

  • Activation of TRPC Channels: A major effect of the pathway is the activation of canonical Transient Receptor Potential (TRPC) channels.[1][13] These are non-selective cation channels that permit the influx of sodium (Na+) and, to a lesser extent, Ca2+.[1] Evidence suggests that TRPC1, TRPC4, and TRPC5 subunits are key players in mediating this excitatory effect.[1] The activation of TRPC channels is a primary driver of the long-lasting membrane depolarization.[1][13]

  • Inhibition of Potassium (K+) Channels: Kisspeptin signaling also leads to the inhibition of inwardly rectifying potassium (Kir) channels and A-type K+ currents.[1] Kir channels, including GIRKs and K-ATP channels, contribute significantly to maintaining the negative resting membrane potential of GnRH neurons.[1] By inhibiting these channels, kisspeptin reduces K+ efflux, further contributing to depolarization and increasing neuronal excitability.[1][3]

  • Resulting Electrophysiological Output: The dual action of opening cation channels and closing potassium channels results in a robust and sustained membrane depolarization, often accompanied by intense action potential firing.[1][10] This direct activation is responsible for the subsequent release of GnRH into the portal circulation.[1][5]

Ion_Channels cluster_membrane GnRH Neuron Plasma Membrane TRPC TRPC Channels (TRPC1, 4, 5) Depolarization Sustained Membrane Depolarization TRPC->Depolarization Na+/Ca2+ Influx Kir Kir Channels (K-ATP, GIRK) Kir->Depolarization ↓ K+ Efflux PLC_DAG PLC/DAG Pathway PLC_DAG->TRPC Activates PLC_DAG->Kir Inhibits Ca_Signal Intracellular Ca2+ Signal Ca_Signal->TRPC Potentiates Firing ↑ Action Potential Firing Depolarization->Firing GnRH_Release GnRH Release Firing->GnRH_Release

Caption: Downstream effects of Kisspeptin signaling on ion channels in GnRH neurons.

Secondary and Associated Signaling Pathways

Beyond the primary PLC cascade, other pathways are implicated in modulating the kisspeptin response.

  • MAPK/ERK Pathway: The activation of KISS1R can lead to the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2 and p38, which are involved in cellular growth and transcription.[2][7] This pathway may be modulated by β-arrestins, which are recruited to the activated receptor.[2]

  • Nitric Oxide (NO) Signaling: Kisspeptin can also communicate with neurons that synthesize nitric oxide (NO).[14] Studies show that kisspeptin signaling promotes the activation of neuronal NO synthase (nNOS) through the PI3K/AKT pathway in the preoptic region, suggesting that NO may be a key downstream transmitter in mediating some of kisspeptin's effects on the reproductive axis.[14]

Quantitative Data Summary

The following tables summarize key quantitative findings from electrophysiological and hormonal studies on the effects of kisspeptin on the GnRH system.

Table 1: Electrophysiological Response of GnRH Neurons to Kisspeptin

ParameterValueSpecies/ModelReference
Responding Neurons 75-90%Mouse[1]
74.5% (100 nM Kisspeptin)Adult Mouse[10]
75% (Adult Male), 68% (Adult Female)Mouse[12]
Membrane Depolarization 6.4 ± 0.9 mVAdult Mouse[10]
8.1 ± 0.9 mV (with AA blockers)Adult Mouse[10]
Depolarization Duration 20.8 ± 2.8 minAdult Mouse[10]
Action Potential Firing ↑ from 0.12 to 0.68 Hz (87% increase)Adult Mouse[10]
Intracellular Ca2+ ~10% increaseAdult Mouse[10]
Neuronal Activation (c-Fos) >85% of GnRH neurons within 1-2hAnimal Models[1]

Table 2: Effect of Pharmacological Blockers on Kisspeptin Response

Blocker/AntagonistTargetEffect on Response RateReference
U73122 Phospholipase C (PLC)Reduced from 80% to 15%[10]
Blocked response in 86% of neurons[12]
2-APB IP3 Receptor (IP3R)Reduced from 80% to 7%[10]
Barium K+ ChannelsReduced from 75% to 40%[10]
Flufenamic Acid Non-selective Cation ChannelsReduced from 75% to 40%[10]
Barium + Flufenamic Acid K+ and NSC ChannelsReduced response rate to 17%[10]
Acyline GnRH AntagonistCompletely inhibits Kisspeptin-mediated LH release[1]

Table 3: Hormonal Response to Central Kisspeptin Administration

HormoneBaseline LevelLevel After KisspeptinSpeciesReference
GnRH (in CSF) 0.48 ± 0.16 pg/ml5.78 ± 1.56 pg/mlSheep[15]
Luteinizing Hormone (LH) 0.25 ± 0.15 ng/ml8.83 ± 0.53 ng/mlSheep[15]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common protocols used to study the Kisspeptin-GnRH signaling pathway.

Protocol 1: Perforated Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual GnRH neurons in brain slices while maintaining the integrity of the intracellular environment.

  • Animal Model: Adult GnRH-Green Fluorescent Protein (GnRH-GFP) transgenic mice are typically used, allowing for visual identification of GnRH neurons.[10][12]

  • Brain Slice Preparation:

    • Mice are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Coronal slices (200-300 µm thick) containing the preoptic area where GnRH neurons reside are prepared using a vibratome.[16]

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Procedure:

    • A slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

    • GnRH neurons are identified using fluorescence microscopy to detect GFP.

    • A glass micropipette (recording electrode) filled with an internal solution containing gramicidin (B1672133) is brought into contact with a GnRH neuron.[12][16] Gramicidin forms small pores in the cell membrane permeable only to monovalent cations, allowing for electrical access without dialyzing the cell's contents.

    • A high-resistance seal ("giga-seal") is formed between the pipette and the neuron.

    • Recordings of membrane potential and firing activity are made in current-clamp or voltage-clamp mode.

  • Drug Application: Kisspeptin and various pharmacological agents (inhibitors, antagonists) are applied to the slice via the perfusion system.[10]

Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Anesthetize GnRH-GFP Mouse A2 Prepare Coronal Brain Slices (200µm) A1->A2 A3 Recover Slices in aCSF A2->A3 B1 Identify GnRH Neuron via GFP A3->B1 B2 Establish Perforated-Patch Configuration (Gramicidin) B1->B2 B3 Record Baseline Electrical Activity B2->B3 B4 Bath-apply Kisspeptin +/- Blockers B3->B4 B5 Record Changes in Membrane Potential and Action Potential Firing B4->B5 C1 Analyze Depolarization, Firing Rate, and Input Resistance B5->C1

Caption: Experimental workflow for patch-clamp recording of GnRH neurons.
Protocol 2: Calcium Imaging

This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) in GnRH neurons in response to kisspeptin.

  • Animal Model: GnRH-Pericam transgenic mice, which express a genetically encoded calcium indicator, can be used.[10] Alternatively, brain slices from GnRH-GFP mice can be loaded with a chemical calcium-sensitive dye (e.g., Fura-2 AM).

  • Procedure:

    • Brain slices are prepared as described in Protocol 1.

    • The slice is placed in a recording chamber on a fluorescence microscope equipped for ratiometric imaging.

    • A baseline level of fluorescence is established for an identified GnRH neuron.

    • Kisspeptin is applied via perfusion.

    • Changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are recorded over time using a sensitive camera.

    • The change in [Ca2+]i is quantified by analyzing the ratio of fluorescence at different excitation or emission wavelengths.[10]

Conclusion

The Kisspeptin-54 signaling pathway in GnRH neurons is a master regulator of the reproductive axis. The binding of kisspeptin to its KISS1R receptor initiates a Gαq/11-mediated cascade that, through the generation of IP3 and DAG, mobilizes intracellular calcium and modulates a suite of ion channels. The resulting activation of TRPC channels and inhibition of Kir channels leads to a powerful and sustained depolarization, driving the neuronal firing necessary for pulsatile GnRH release. Understanding the intricate details of this pathway, from the core signaling components to the precise quantitative effects on neuronal excitability, is paramount for researchers and professionals aiming to develop novel therapeutic strategies for reproductive disorders.

References

The Role of Kisspeptin-54 (27-54) in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kisspeptin-54 and its biologically active fragments are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis, acting as key gatekeepers of puberty and reproductive function.[1][2] This technical guide provides a comprehensive overview of the role of Kisspeptin-54, with a focus on its mechanism of action, signaling pathways, and its effects on gonadotropin secretion. Detailed experimental protocols from key human and animal studies are presented, alongside quantitative data summarizing the hormonal responses to Kisspeptin-54 administration. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of reproductive endocrinology.

Introduction

The discovery of the Kiss1 gene and its product, kisspeptin (B8261505), has revolutionized our understanding of the neuroendocrine control of reproduction.[3][4] Mutations in the gene for the kisspeptin receptor, GPR54 (also known as KISS1R), lead to hypogonadotropic hypogonadism, a condition characterized by failed puberty and infertility, highlighting the indispensable role of this signaling system.[1][3] Kisspeptins are a family of peptides derived from a 145-amino acid precursor.[5] Kisspeptin-54 is a major circulating form, and shorter fragments, such as Kisspeptin-10, -13, and -14, which share a common C-terminal RF-amide motif, are also biologically active.[5][6] All kisspeptin fragments bind to and activate GPR54 with similar efficacy.[6] This guide will focus on the actions of Kisspeptin-54, a potent stimulator of the HPG axis.[7][8]

Mechanism of Action

Kisspeptin-54 exerts its primary effects by stimulating gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[7][9][10] The GPR54 receptor is highly expressed on these neurons.[9][11] The binding of kisspeptin to GPR54 initiates a signaling cascade that leads to the depolarization of GnRH neurons and the subsequent release of GnRH into the hypophyseal portal circulation.[1][10] GnRH then travels to the anterior pituitary gland, where it stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[12] These gonadotropins, in turn, act on the gonads to stimulate steroidogenesis and gametogenesis.[12] The stimulatory effects of kisspeptin on LH and FSH release can be blocked by GnRH antagonists, confirming that its action is mediated primarily through the release of GnRH.[7]

Signaling Pathways

The activation of GPR54 by kisspeptin initiates a cascade of intracellular signaling events.[13] GPR54 is a Gq/11-coupled receptor.[1] Upon ligand binding, the Gαq/11 subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][14] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for the downstream cellular responses.[1] In addition to the PLC pathway, kisspeptin signaling also involves the activation of mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][13]

Kisspeptin_Signaling_Pathway Kisspeptin Kisspeptin-54 GPR54 GPR54 (KISS1R) Kisspeptin->GPR54 Gq11 Gαq/11 GPR54->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases GnRH_release GnRH Release Ca2->GnRH_release stimulates MAPK MAPK Pathway (ERK1/2) PKC->MAPK activates MAPK->GnRH_release stimulates

Kisspeptin-54 signaling pathway in GnRH neurons.

Quantitative Data on Hormonal Responses

The administration of Kisspeptin-54 has been shown to potently stimulate the HPG axis in both preclinical and clinical studies. The following tables summarize the quantitative effects of Kisspeptin-54 on key reproductive hormones.

Table 1: Effects of Intravenous Kisspeptin-54 Infusion in Healthy Men

ParameterKisspeptin-54 (4 pmol/kg/min)Saline (Control)P-valueReference
Mean 90-min LH (U/liter)10.8 ± 1.54.2 ± 0.5< 0.001[6][8]
Mean 90-min FSH (U/liter)3.9 ± 0.73.2 ± 0.6< 0.001[6][8]
Mean 180-min Testosterone (B1683101) (nmol/liter)24.9 ± 1.721.7 ± 2.2< 0.001[6][8]

Table 2: Dose-Response Effects of Subcutaneous Kisspeptin-54 in Women (Follicular Phase)

Kisspeptin-54 Dose (nmol/kg)Mean Increase in LH over Baseline (IU/liter) ± SEMReference
0.20.12 ± 0.17[15]
0.420.64 ± 2.91 (Preovulatory phase)[15]
0.8Data not specified[15]
1.6Data not specified[15]
3.2Data not specified[15]
6.4Data not specified[15]

Note: The most significant LH response was observed in the preovulatory phase.[15]

Table 3: Effects of Subcutaneous Kisspeptin-54 Infusion in Women (Early Follicular Phase)

Kisspeptin-54 Infusion Rate (nmol/kg/h)Mean Serum LH (IU/l)Mean Serum FSH (IU/l)Reference
0 (Vehicle)~2.5~3.5[16]
0.1~3.0~3.8[16]
0.3~5.0~4.2[16]
1.0~7.5~4.8[16]

Experimental Protocols

Detailed methodologies from key studies are provided below to facilitate replication and further investigation.

Intravenous Kisspeptin-54 Infusion in Healthy Men
  • Study Design: A double-blind, placebo-controlled, crossover study.[6][8]

  • Participants: Healthy male volunteers.[6][8]

  • Intervention: Each participant received a 90-minute intravenous infusion of Kisspeptin-54 (4 pmol/kg/min) and a control infusion of saline (0.9%) in random order.[6][8]

  • Blood Sampling: Venous blood samples were collected at regular intervals for the measurement of plasma LH, FSH, and testosterone concentrations.[6][8]

  • Hormone Assays: Specific and sensitive immunoassays were used to determine hormone levels.[7]

IV_Infusion_Protocol Start Start Randomization Randomization Start->Randomization Infusion_KP54 90-min IV Infusion Kisspeptin-54 (4 pmol/kg/min) Randomization->Infusion_KP54 Group 1 Infusion_Saline 90-min IV Infusion Saline (0.9%) Randomization->Infusion_Saline Group 2 Blood_Sampling1 Blood Sampling (LH, FSH, Testosterone) Infusion_KP54->Blood_Sampling1 Blood_Sampling2 Blood Sampling (LH, FSH, Testosterone) Infusion_Saline->Blood_Sampling2 Crossover Crossover (Washout Period) Blood_Sampling1->Crossover Blood_Sampling2->Crossover Crossover->Randomization Second Period End End Crossover->End

Experimental workflow for intravenous Kisspeptin-54 infusion.

Subcutaneous Kisspeptin-54 Administration in Women
  • Study Design: A dose-response study followed by a randomized, saline-controlled crossover study across different phases of the menstrual cycle.[15]

  • Participants: Healthy female volunteers with regular menstrual cycles.[15]

  • Intervention (Dose-Response): Volunteers received a single subcutaneous bolus injection of Kisspeptin-54 at doses of 0, 0.2, 0.4, 0.8, 1.6, 3.2, and 6.4 nmol/kg in the follicular phase.[15]

  • Intervention (Crossover): Volunteers received a subcutaneous bolus injection of either Kisspeptin-54 (0.4 nmol/kg) or saline in random order during the follicular, preovulatory, and luteal phases of their menstrual cycle.[15]

  • Blood Sampling: Plasma gonadotropins were measured at regular intervals following the injection.[15]

Intranasal Kisspeptin-54 Administration
  • Study Design: A randomized, double-blind, crossover, placebo-controlled clinical study.[17]

  • Participants: Healthy men, healthy women, and patients with hypothalamic amenorrhea.[17][18]

  • Intervention: Participants self-administered a single intranasal dose of Kisspeptin-54 or placebo. Doses varied depending on the cohort.[17]

  • Blood Sampling: Serum levels of LH and FSH were measured every 15 minutes for 4 hours post-administration.[17]

Conclusion and Future Directions

Kisspeptin-54 is a potent and essential regulator of the HPG axis, acting primarily through the stimulation of hypothalamic GnRH secretion. Its discovery has significantly advanced our understanding of reproductive physiology and has opened new avenues for the diagnosis and treatment of reproductive disorders. The robust stimulation of gonadotropin release by Kisspeptin-54 highlights its therapeutic potential for conditions such as delayed puberty, hypothalamic amenorrhea, and as a trigger for final oocyte maturation in assisted reproductive technologies.[19][20] Future research should continue to explore the nuances of kisspeptin signaling, the development of long-acting agonists and antagonists, and the full therapeutic scope of manipulating this critical neuroendocrine pathway.

References

The Role of Kisspeptin-54 (27-54) in the Regulation of Puberty: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kisspeptin-54, a peptide product of the KISS1 gene, has emerged as a critical gatekeeper of puberty and a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Its interaction with the G protein-coupled receptor 54 (GPR54), now known as KISS1R, is indispensable for the initiation of puberty and the maintenance of normal reproductive function.[3][4] Loss-of-function mutations in the GPR54 gene are associated with hypogonadotropic hypogonadism and a failure to undergo puberty, underscoring the system's essential role.[3][5] This technical guide provides an in-depth overview of the mechanism of action of Kisspeptin-54, its signaling pathways, quantitative effects on reproductive hormones, and detailed experimental protocols for its study.

Mechanism of Action: A Hierarchical Overview

Kisspeptin-54 exerts its primary effects at the level of the hypothalamus, directly stimulating gonadotropin-releasing hormone (GnRH) neurons.[5][6] This action is crucial, as GnRH neurons are the final common pathway for the central control of reproduction.[7] Over 75% of GnRH neurons in the rat hypothalamus co-express GPR54 mRNA, providing a direct target for kisspeptin (B8261505).[1][8] The binding of kisspeptin to GPR54 on these neurons triggers a cascade of intracellular events that lead to GnRH release into the portal circulation.[5] Subsequently, GnRH stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn act on the gonads to stimulate steroidogenesis and gametogenesis.[5][9]

The expression of both KISS1 and GPR54 mRNA increases significantly at the onset of puberty in both rodents and primates, suggesting a key role in the timing of this developmental milestone.[1][10] Furthermore, the responsiveness of GnRH neurons to kisspeptin is enhanced during postnatal maturation.[1] In juvenile mice, only about 27% of GnRH neurons are activated by kisspeptin, whereas in adults, this number increases to over 90%.[1] This developmental increase in both kisspeptin signaling and neuronal responsiveness is thought to be a fundamental switch for the onset of puberty.[1]

Signaling Pathways

The binding of Kisspeptin-54 to its receptor, GPR54, initiates a well-characterized intracellular signaling cascade. GPR54 is a Gq/11 protein-coupled receptor.[4][11] Upon ligand binding, the Gq/11 protein activates phospholipase C (PLC).[4][11][12] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][11]

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[11][12] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).[4] This cascade ultimately leads to the depolarization of GnRH neurons through the modulation of multiple ion channels, including the activation of transient receptor potential canonical (TRPC) channels and the inhibition of inwardly rectifying potassium (Kir) channels.[4][12] This sustained depolarization results in the pulsatile release of GnRH.[12]

Kisspeptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Kp54 Kisspeptin-54 GPR54 GPR54 (KISS1R) Kp54->GPR54 Binds to Gq11 Gq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates IonChannels Ion Channels (TRPC, Kir) PKC->IonChannels Modulates Depolarization Neuronal Depolarization IonChannels->Depolarization Leads to GnRH_Release GnRH Release Depolarization->GnRH_Release Triggers

Caption: Kisspeptin-54 signaling pathway in a GnRH neuron.

Quantitative Data on Hormonal Responses

The administration of Kisspeptin-54 elicits robust, dose-dependent increases in gonadotropin secretion in both animal models and humans.

Table 1: Effects of Kisspeptin-54 Administration on LH and FSH in Male Rats

Dose of Kisspeptin-54Route of AdministrationPeak LH Response (ng/mL)Peak FSH Response (ng/mL)Reference
1 nmolSubcutaneous~6-fold increaseNot specified[13]
50 nmolSubcutaneous~6-fold increaseNot specified[13]
3.0 nmol/kgIntravenous~30% more than equimolar kisspeptin-10Not specified[13]

Table 2: Effects of Kisspeptin-54 Administration on LH and FSH in Healthy Human Males

Dose of Kisspeptin-54Route of AdministrationMean 90-min LH (U/liter)Mean 90-min FSH (U/liter)Mean 180-min Testosterone (B1683101) (nmol/liter)Reference
4 pmol/kg/minIntravenous Infusion10.8 ± 1.5 (vs. 4.2 ± 0.5 for saline, P < 0.001)3.9 ± 0.7 (vs. 3.2 ± 0.6 for saline, P < 0.001)24.9 ± 1.7 (vs. 21.7 ± 2.2 for saline, P < 0.001)[14][15]
1.0 nmol/kg/hIntravenous Infusion~2-fold lower than equimolar GnRH~2-fold lower than equimolar GnRHNot specified[13]
12.8 nmol/kgIntranasal4.4 ± 0.6 IU/L increase from baselineNot specifiedNot specified[16]

Table 3: Effects of Kisspeptin-54 Administration in Women with Hypothalamic Amenorrhoea

Dose of Kisspeptin-54Route of AdministrationMean Maximal LH Increase from Baseline (IU/L)Reference
Twice daily subcutaneous injectionSubcutaneousSignificant increase on day 1 (P<0.001)[17]
12.8 nmol/kgIntranasal4.4 ± 0.2[16]

Experimental Protocols

Animal Studies: Intracerebroventricular (ICV) and Peripheral Administration

Objective: To assess the central and peripheral effects of Kisspeptin-54 on gonadotropin secretion in animal models (e.g., rats, mice, monkeys).

Methodology:

  • Animal Preparation: Adult male or female animals are anesthetized. For ICV administration, a guide cannula is stereotaxically implanted into a lateral cerebral ventricle. For peripheral administration, an intravenous or intraperitoneal catheter may be placed. Animals are allowed to recover for a specified period.

  • Peptide Preparation: Kisspeptin-54 is dissolved in a sterile vehicle (e.g., 0.9% saline).

  • Administration:

    • ICV: A specific dose (e.g., 1 fmol to 1 nmol) of Kisspeptin-54 is infused through the cannula over a short period.[18]

    • Peripheral: A bolus injection or continuous infusion of Kisspeptin-54 is administered intravenously, intraperitoneally, or subcutaneously. Doses can range from 0.1 µg to higher concentrations depending on the study design.[1]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., -15, 0, 15, 30, 60, 90, 120 minutes) relative to the peptide administration.

  • Hormone Analysis: Plasma or serum is separated and stored at -20°C or -80°C until analysis. LH and FSH concentrations are measured using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

  • Control Group: A control group receives an equivalent volume of the vehicle solution through the same route of administration.

Human Studies: Intravenous Infusion

Objective: To determine the effects of systemic Kisspeptin-54 administration on the HPG axis in human volunteers.

Methodology:

  • Participant Recruitment: Healthy male or female volunteers, or patients with specific reproductive disorders, are recruited after providing informed consent. Baseline hormone levels are assessed.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design is often employed.[15][19] Each participant attends multiple study visits, receiving Kisspeptin-54 on one occasion and a placebo (e.g., 0.9% saline) on another.

  • Peptide Preparation: Clinical-grade Kisspeptin-54 is reconstituted in sterile saline.

  • Administration: An intravenous cannula is inserted into a forearm vein. Kisspeptin-54 is administered as a continuous infusion at a specified rate (e.g., 1.0 nmol/kg/h) for a set duration (e.g., 75-90 minutes).[15][16]

  • Blood Sampling: Blood samples are collected at frequent intervals (e.g., every 10-15 minutes) throughout the infusion period and for a follow-up period to measure LH, FSH, and testosterone (in males) or estradiol (B170435) and progesterone (B1679170) (in females).[16][20]

  • Hormone Analysis: Serum hormone levels are measured using validated automated chemiluminescent immunoassays.[13]

Experimental_Workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_procedures Procedures (per visit) cluster_analysis Analysis Phase Recruitment Participant Recruitment (Informed Consent, Baseline Screening) Randomization Randomization (Crossover Design) Recruitment->Randomization Visit1 Study Visit 1 Randomization->Visit1 Washout Washout Period Visit1->Washout Cannulation IV Cannulation Visit1->Cannulation Visit2 Study Visit 2 Visit2->Cannulation Washout->Visit2 Baseline_Sample Baseline Blood Sampling Cannulation->Baseline_Sample Infusion Kisspeptin-54 or Placebo Infusion Baseline_Sample->Infusion Serial_Sampling Serial Blood Sampling Infusion->Serial_Sampling Hormone_Assay Hormone Analysis (LH, FSH, Steroids) Serial_Sampling->Hormone_Assay Data_Analysis Statistical Data Analysis Hormone_Assay->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Typical experimental workflow for a human Kisspeptin-54 infusion study.

Conclusion and Future Directions

The discovery of the Kisspeptin-54/GPR54 system has revolutionized our understanding of the neuroendocrine control of puberty and reproduction. As a potent stimulator of the HPG axis, Kisspeptin-54 is not only a key physiological regulator but also a promising therapeutic target for a range of reproductive disorders, from delayed puberty to infertility.[21] Further research is warranted to fully elucidate the complex interplay between kisspeptin and other metabolic and environmental signals that time the onset of puberty. The development of long-acting kisspeptin agonists and antagonists will be instrumental in translating our fundamental knowledge of this system into novel clinical applications.[22]

References

function of Kisspeptin-54 (27-54) in human reproduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of Kisspeptin-54 in Human Reproduction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Kisspeptin-54, a 54-amino acid peptide product of the KISS1 gene, has emerged as a master regulator of the reproductive axis.[1] Acting as the endogenous ligand for the G protein-coupled receptor 54 (GPR54), now known as KISS1R, it functions as an essential gatekeeper for puberty and a critical driver of gonadotropin secretion.[1][2] Kisspeptin-54's primary role is to stimulate hypothalamic Gonadotropin-Releasing Hormone (GnRH) neurons, thereby activating the entire Hypothalamic-Pituitary-Gonadal (HPG) axis.[3][4] Loss-of-function mutations in its receptor cause hypogonadotropic hypogonadism, highlighting its indispensable role.[2][5] This document provides a detailed overview of the mechanism of action, signaling pathways, quantitative effects, and experimental methodologies related to Kisspeptin-54 in human reproduction, serving as a technical guide for research and therapeutic development.

Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

Kisspeptin-54 is the primary upstream activator of the HPG axis. Neurons in the hypothalamus, particularly in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), synthesize and release kisspeptin (B8261505).[6][7] Its action is mediated predominantly through the direct stimulation of GnRH neurons.[3][8]

The activation cascade proceeds as follows:

  • Hypothalamic Stimulation: Kisspeptin-54 binds to KISS1R on GnRH neurons, causing their depolarization and triggering the pulsatile release of GnRH into the hypophyseal portal system.[6][9]

  • Pituitary Response: GnRH travels to the anterior pituitary gland and stimulates gonadotroph cells to synthesize and secrete the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[10][11] The frequency of GnRH pulses influences the differential secretion of LH and FSH; faster pulses favor LH release, while slower pulses favor FSH.[10]

  • Gonadal Function: LH and FSH enter the systemic circulation and act on the gonads.

    • In females, LH and FSH regulate the menstrual cycle, stimulating follicular development, ovulation, and the production of estrogen and progesterone (B1679170) by the ovaries.[10]

    • In males, LH stimulates testosterone (B1683101) production by Leydig cells in the testes, while FSH is crucial for spermatogenesis.[4]

  • Steroid Feedback: Gonadal steroids (testosterone and estrogen) exert negative and positive feedback on both the hypothalamus and the pituitary. Kisspeptin neurons are primary targets for this steroid feedback, mediating their effects on GnRH secretion.[3][10]

HPG_Axis_Activation Hypothalamus Hypothalamus (Kisspeptin Neurons) GnRH GnRH Neurons GnRH_hormone GnRH Pituitary Anterior Pituitary Gonadotropins LH / FSH Gonads Gonads (Ovaries / Testes) Steroids Sex Steroids (Estrogen / Testosterone) Gonads->Steroids Steroids->Hypothalamus - / + Steroids->Pituitary - Kisspeptin54 Kisspeptin-54 Kisspeptin54->GnRH + GnRH_hormone->Pituitary + Gonadotropins->Gonads

Caption: Kisspeptin-54 activation of the HPG axis.

Intracellular Signaling Pathway

Kisspeptin-54 binding to its receptor, KISS1R, initiates a well-characterized intracellular signaling cascade. KISS1R is a G protein-coupled receptor that primarily signals through the Gαq/11 pathway.[12]

The key signaling events are:

  • G Protein Activation: Ligand binding induces a conformational change in KISS1R, activating the associated Gαq/11 protein.

  • PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).[3][12]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][12]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9][12]

  • PKC Activation: The increase in both intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C (PKC).[13]

  • Downstream Effects: These signaling events lead to the depolarization of the GnRH neuron through the regulation of multiple ion channels, ultimately causing GnRH secretion.[9][14] The pathway also activates mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2 and p38, which are involved in cellular responses.[12][13]

Kisspeptin_Signaling KP54 Kisspeptin-54 KISS1R KISS1R (GPR54) KP54->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates Response GnRH Neuron Depolarization & GnRH Release Ca->Response Stimulates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates PKC->Response Stimulates MAPK->Response Contributes to

Caption: Intracellular signaling cascade of Kisspeptin-54/KISS1R.

Quantitative Data from Human Clinical Studies

Administration of exogenous Kisspeptin-54 has been shown to potently stimulate the HPG axis in humans. The effects are dose-dependent and vary by sex and hormonal status.

Table 1: Effects of Intravenous Kisspeptin-54 Infusion in Healthy Men (Data summarized from Dhillo et al., 2005)[8][15]

Infusion Rate (pmol/kg/min)Mean Plasma Kisspeptin (pmol/L)Mean LH over 90 min (U/L)Mean FSH over 90 min (U/L)Mean Testosterone over 180 min (nmol/L)
Saline (Placebo) 10.1 ± 1.14.2 ± 0.53.2 ± 0.621.7 ± 2.2
4.0 1030.0 ± 110.010.8 ± 1.53.9 ± 0.724.9 ± 1.7
p-value vs. Saline < 0.001< 0.001< 0.001< 0.001

Table 2: Effects of Kisspeptin-54 in Women (Data summarized from studies in healthy women and women with hypothalamic amenorrhea (HA))[16]

Condition / TreatmentKey Finding
Healthy Women (Follicular Phase) Subcutaneous and intravenous Kisspeptin-54 administration stimulates LH secretion.[16]
Women with HA Twice daily subcutaneous Kisspeptin-54 (6.4 nmol/kg) significantly increased mean serum LH on the first day of administration (p < 0.001).[16]
Women with HA Continuous intravenous infusion of Kisspeptin-54 (0.01–0.30 nmol/kg/h) restored pulsatile LH secretion without evidence of desensitization.[16]

Table 3: Therapeutic Application of Kisspeptin-54 in Assisted Reproduction (IVF) (Data summarized from Jayasena et al., 2014)[17]

Kisspeptin-54 Dose (nmol/kg, SC)No. of PatientsEgg Maturation Rate (Primary Outcome)Live Birth Rate
6.4 2490%10/24 (42%)
12.8 2495%11/24 (46%)

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in human studies of Kisspeptin-54.

Protocol 1: Intravenous (IV) Infusion in Healthy Volunteers
  • Objective: To determine the effects of elevating circulating Kisspeptin-54 levels on gonadotropins and testosterone.

  • Study Design: Double-blind, placebo-controlled, crossover study.

  • Participants: Healthy male volunteers with normal baseline reproductive hormone profiles.

  • Methodology:

    • Participants attend two study visits, receiving either Kisspeptin-54 or saline in random order.

    • An intravenous cannula is inserted into each forearm (one for infusion, one for blood sampling).

    • A 90-minute continuous intravenous infusion of Kisspeptin-54 (at varying doses, e.g., 0.1 to 40 pmol/kg/min) or saline is administered.[15]

    • Blood samples are collected at regular intervals (e.g., every 15-30 minutes) before, during, and after the infusion.

    • Plasma is separated and stored at -20°C or lower until analysis.

    • Hormone concentrations (Kisspeptin, LH, FSH, Testosterone) are measured using validated immunoassays.

  • Pharmacokinetic Analysis: The plasma half-life, metabolic clearance rate, and volume of distribution of Kisspeptin-54 are calculated. The half-life has been determined to be approximately 27.6 minutes.[8]

Protocol 2: Subcutaneous (SC) Administration for Oocyte Maturation in IVF
  • Objective: To assess the efficacy of Kisspeptin-54 as a novel trigger for inducing final oocyte maturation in women undergoing IVF.

  • Study Design: Dose-finding study.

  • Participants: Women undergoing IVF, often those at high risk of Ovarian Hyperstimulation Syndrome (OHSS).[16]

  • Methodology:

    • Superovulation: Patients undergo a standard ovarian stimulation protocol using daily recombinant FSH.

    • Premature Ovulation Prevention: A GnRH antagonist is administered daily once the lead follicle reaches a specified size (e.g., >14 mm).

    • Trigger Injection: When at least three follicles reach ≥18 mm, a single subcutaneous injection of Kisspeptin-54 (e.g., 6.4 or 12.8 nmol/kg) is administered to trigger oocyte maturation.[17]

    • Hormone Monitoring: Blood samples are taken before and at 12 and 36 hours post-injection to measure the LH surge and other reproductive hormones.[17]

    • Oocyte Retrieval: Oocytes are retrieved transvaginally 36 hours after the Kisspeptin-54 injection.

    • Primary Outcome Assessment: The retrieved eggs are assessed for maturity (Metaphase II oocytes).

    • Fertilization and Embryo Transfer: Mature oocytes are fertilized via ICSI, and one or two embryos are transferred.

Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Hormone levels, Vitals) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (Kisspeptin-54) Randomization->GroupA Arm 1 GroupB Group B (Placebo) Randomization->GroupB Arm 2 Intervention Intervention Administration (IV, SC, or Intranasal) GroupA->Intervention GroupB->Intervention Sampling Pharmacodynamic/Kinetic Sampling (Blood draws at T0, T1, T2...) Intervention->Sampling FollowUp Follow-up & Safety Monitoring Intervention->FollowUp Analysis Hormone & Data Analysis Sampling->Analysis Analysis->FollowUp

Caption: Generalized workflow for a human Kisspeptin-54 clinical trial.

Conclusion and Future Directions

Kisspeptin-54 is a fundamental regulator of human reproduction, acting as the primary activator of GnRH neurons. Its potent stimulatory effect on the HPG axis has been robustly demonstrated in numerous human studies. The detailed understanding of its signaling pathway and dose-dependent effects provides a strong foundation for therapeutic innovation. Future research and development may focus on:

  • Kisspeptin Agonists: Developing long-acting or orally available agonists for treating disorders of low gonadotropin secretion, such as hypothalamic amenorrhea and delayed puberty.[6][18]

  • Kisspeptin Antagonists: Creating antagonists to suppress the HPG axis for applications in contraception or treating sex-steroid-dependent diseases like endometriosis and prostate cancer.[6]

  • Diagnostic Applications: Using kisspeptin administration as a diagnostic tool to assess the functional integrity of the HPG axis.[6]

The Kisspeptin-54/KISS1R system represents a powerful and promising target for the diagnosis and treatment of a wide range of reproductive disorders.

References

Kisspeptin-54 (27-54): A Metastasis Suppressor Peptide - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary driver of cancer-related mortality. The discovery of metastasis suppressor genes and their protein products has opened new avenues for therapeutic intervention. Among these, the KISS1 gene and its cleaved peptide product, Kisspeptin-54, have emerged as potent inhibitors of metastatic progression in various cancers. This technical guide provides an in-depth overview of Kisspeptin-54 (27-54) as a metastasis suppressor, detailing its mechanism of action, the signaling pathways it modulates, and comprehensive experimental protocols for its study. Quantitative data from key studies are summarized to provide a comparative analysis of its efficacy. This document is intended to serve as a core resource for researchers and professionals in the field of oncology and drug development.

Introduction

The KISS1 gene, first identified as a human metastasis suppressor gene in melanoma, encodes a 145-amino acid protein that is proteolytically cleaved into smaller, biologically active peptides known as kisspeptins.[1][2] These include Kisspeptin-54 (also known as metastin), Kisspeptin-14, Kisspeptin-13, and Kisspeptin-10.[1] Kisspeptin-54, and its active fragment, exert their effects through the G protein-coupled receptor 54 (GPR54), also known as KISS1R.[1][2] The Kisspeptin/GPR54 signaling axis has been implicated in a variety of physiological processes, most notably in the regulation of the hypothalamic-pituitary-gonadal axis and puberty.[1] However, its role in oncology as a potent inhibitor of cancer cell migration, invasion, and metastasis is of significant interest for therapeutic development.

Mechanism of Action: The Kisspeptin/GPR54 Signaling Pathway

Kisspeptin-54 binding to its receptor, GPR54, initiates a cascade of intracellular signaling events that collectively suppress the metastatic phenotype. The primary signaling pathway involves the activation of the Gαq/11 protein, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2]

IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][2] These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2).[1] Furthermore, Kisspeptin signaling has been shown to involve the activation of RhoA and the eukaryotic translation initiation factor 2α kinase 2 (EIF2AK2), which are critical in the regulation of cell motility and invasion.[3]

Kisspeptin_Signaling_Pathway KP54 Kisspeptin-54 (27-54) GPR54 GPR54 (KISS1R) KP54->GPR54 Binds Gaq11 Gαq/11 GPR54->Gaq11 Activates RhoA RhoA GPR54->RhoA Activates PLC Phospholipase C (PLC) Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Metastasis Metastasis (Migration, Invasion) Ca2->Metastasis Inhibits MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->Metastasis Inhibits EIF2AK2 EIF2AK2 Activation RhoA->EIF2AK2 Leads to EIF2AK2->Metastasis Inhibits

Caption: Kisspeptin-54/GPR54 signaling cascade leading to metastasis suppression.

Quantitative Data on the Anti-Metastatic Effects of Kisspeptins

The anti-metastatic effects of kisspeptins have been quantified in numerous studies across various cancer cell lines and in vivo models. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of Kisspeptin-10

Cell LineAssayKisspeptin-10 ConcentrationEffectReference
MDA-MB-231 (Breast Cancer)MTT AssayIC50: 62.5 nMInhibition of cell proliferation[2]
MDA-MB-157 (Breast Cancer)MTT AssayIC50: 63.3 nMInhibition of cell proliferation[2]
MDA-MB-231 (Breast Cancer)Migration Assay100 nM~10-30% increase in migration[3]
HUVEC (Endothelial Cells)Migration Assay100 nMIncreased migration[4]
HUVEC (Endothelial Cells)Migration Assay>500 nMDecreased migration[4]

Note: The paradoxical increase in migration in some studies highlights the context-dependent nature of Kisspeptin signaling.

Table 2: In Vivo Efficacy of Kisspeptins

Cancer ModelAnimal ModelTreatmentEffect on MetastasisReference
MelanomaNude MiceTransfection with KISS150-95% suppression of metastasis
Breast Cancer (MDA-MB-231)Xenograft Mouse ModelKisspeptin-10Suppression of tumor growth[2][5]
Colorectal Adenocarcinoma (LoVo)Nude Mice XenograftKisspeptinInhibition of tumor growth and distant metastasis[1]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of Kisspeptin-54. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Cell Migration and Invasion Assays

These assays are fundamental to assessing the impact of Kisspeptin-54 on cancer cell motility.

Experimental_Workflow_In_Vitro Start Start: Cancer Cell Culture (e.g., MDA-MB-231, LoVo) Serum_Starve Serum Starvation (24 hours) Start->Serum_Starve Seed_Cells Seed Cells in Upper Chamber (Serum-free media +/- Kisspeptin-54) Serum_Starve->Seed_Cells Prepare_Inserts Prepare Transwell Inserts (Uncoated for Migration, Matrigel-coated for Invasion) Prepare_Inserts->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber (e.g., 10% FBS) Seed_Cells->Add_Chemoattractant Incubate Incubate (24-48 hours) Add_Chemoattractant->Incubate Fix_Stain Fix and Stain Migrated/Invaded Cells (e.g., Crystal Violet) Incubate->Fix_Stain Quantify Quantify Cells (Microscopy and cell counting) Fix_Stain->Quantify End End: Analyze and Compare Results Quantify->End

Caption: General workflow for in vitro cell migration and invasion assays.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, PC-3, LoVo)

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • Kisspeptin-54 (27-54) peptide

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assays)

  • Crystal Violet staining solution

  • Microscope

Protocol:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.

  • Serum Starvation: 24 hours prior to the assay, replace the growth medium with serum-free medium.

  • Preparation of Inserts: For invasion assays, coat the transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, use uncoated inserts.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the transwell inserts. In the treatment group, add Kisspeptin-54 to the cell suspension at the desired concentration.

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.

  • Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated/invaded cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.

  • Analysis: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of migration/invasion relative to the control group.

In Vivo Metastasis Assay

Animal models are essential for validating the in vitro findings and assessing the therapeutic potential of Kisspeptin-54.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., LoVo)

  • Kisspeptin-54 (27-54) peptide

  • Sterile PBS

  • Surgical and injection equipment

Protocol:

  • Animal Acclimatization: Acclimatize nude mice to the laboratory conditions for at least one week.

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS. For an experimental metastasis model, inject the cells intravenously via the tail vein. For an orthotopic model, surgically implant the cells into the relevant organ (e.g., colon for LoVo cells).

  • Treatment Regimen: Following tumor cell implantation, administer Kisspeptin-54 or a vehicle control to the mice. The route of administration (e.g., intraperitoneal, subcutaneous) and the dosing schedule will need to be optimized for the specific model.

  • Monitoring: Monitor the mice regularly for tumor growth and overall health.

  • Metastasis Quantification: At the end of the study period, euthanize the mice and harvest the lungs and other relevant organs. Count the number of metastatic nodules on the organ surface.

  • Histological Analysis: Fix the organs in formalin and embed in paraffin (B1166041) for histological analysis to confirm the presence of metastatic lesions.

  • Analysis: Compare the number and size of metastatic nodules between the treatment and control groups.

Conclusion and Future Directions

Kisspeptin-54 (27-54) and its parent peptide have demonstrated significant potential as metastasis suppressors. The well-defined signaling pathway through GPR54 offers multiple targets for therapeutic intervention. The quantitative data, though variable across different cancer types and experimental conditions, consistently points towards an anti-metastatic role. The provided experimental protocols serve as a foundation for further research into the therapeutic applications of Kisspeptin-54.

Future research should focus on:

  • Elucidating the context-dependent paradoxical effects of kisspeptins on cell migration.

  • Developing more stable and potent Kisspeptin-54 analogues for improved pharmacokinetic properties.

  • Conducting preclinical studies in a wider range of orthotopic and patient-derived xenograft models.

  • Investigating the potential of Kisspeptin-54 as a biomarker for predicting metastatic risk.

The continued exploration of the Kisspeptin/GPR54 system holds great promise for the development of novel anti-metastatic therapies.

References

Preclinical Research on Kisspeptin-54 (27-54) (human): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptins, a family of peptides encoded by the KISS1 gene, have emerged as critical regulators of the reproductive axis and potential therapeutic targets for a range of human diseases. The primary product of the KISS1 gene is a 145-amino acid protein, which is cleaved into several biologically active peptides, including kisspeptin-54 (KP-54). Kisspeptin-54 and its shorter fragments, such as KP-14, KP-13, and KP-10, all share a common C-terminal decapeptide sequence essential for their biological activity.[1][2] These peptides exert their effects by binding to a G-protein coupled receptor known as GPR54 (or KISS1R).[2][3] This technical guide provides an in-depth overview of the preclinical research on human Kisspeptin-54, with a focus on its signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Core Signaling Pathway

Kisspeptin-54 is a potent agonist of the GPR54 receptor.[4] The activation of GPR54 in the hypothalamus is a pivotal event in the neuroendocrine control of reproduction.[2][5] Upon binding, Kisspeptin-54 stimulates GPR54, which is coupled to the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the depolarization of Gonadotropin-Releasing Hormone (GnRH) neurons and the subsequent release of GnRH.[6][7] GnRH then acts on the anterior pituitary to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for gonadal function and puberty onset.[6][7]

Kisspeptin_Signaling_Pathway KP54 Kisspeptin-54 GPR54 GPR54 (KISS1R) KP54->GPR54 Binds to Gq11 Gq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GnRH_neuron GnRH Neuron Depolarization Ca_release->GnRH_neuron PKC->GnRH_neuron GnRH_release GnRH Release GnRH_neuron->GnRH_release Pituitary Anterior Pituitary GnRH_release->Pituitary LH_FSH LH & FSH Secretion Pituitary->LH_FSH

Caption: Kisspeptin-54 signaling pathway in GnRH neurons.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the effects of Kisspeptin-54 administration in various models.

Table 1: In Vivo Effects of Kisspeptin-54 on Hormone Levels in Male Rodents
Animal ModelAdministration RouteDoseTime PointChange in LHChange in Testosterone (B1683101)Reference
Adult Male RatsSubcutaneous (SC)1 nmol60 min~9-fold increase-[8]
Adult Male RatsSubcutaneous (SC)50 nmol60 min~12-fold increase-[8]
Adult Male RatsSubcutaneous (SC)50 nmol/day for 1 day-IncreasedIncreased[9]
C57BL/6J MiceIntranasal--Stimulated release-[10]
Table 2: In Vivo Effects of Kisspeptin-54 in Female Rodents
Animal ModelAdministration RouteDoseEffectReference
Immature Female Rats (Undernourished)Repeated Administration-Restored vaginal opening in 60% of animals[11]
Prepubertal Female Rats (Gonadotropin-primed)Subcutaneous (SC)-Induced ovulation[12]
PCOS Model Rats (NeNA)100 μg/kg, s.c. for 11 days-Rescued ovulation[13]
PCOS Model Rats (PWA)100 μg/kg, s.c. for 11 days-Blunted LH secretion, failed to ovulate[13]
Table 3: Pharmacokinetic Properties of Kisspeptin-54 in Humans
ParameterValueReference
Plasma Half-life27.6 ± 1.1 min[14][15]
Metabolic Clearance Rate3.2 ± 0.2 ml/kg·min[14][15]
Volume of Distribution128.9 ± 12.5 ml/kg[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical research. Below are representative protocols for key experiments involving Kisspeptin-54.

In Vitro Calcium Flux Assay

This assay is used to determine the agonistic or antagonistic properties of compounds on the GPR54 receptor by measuring changes in intracellular calcium concentration.

Calcium_Flux_Assay_Workflow Cell_Culture Culture CHEM1-GPR54 cells (rat hematopoietic cells expressing human GPR54 and Gα15) Cell_Prep Suspend cells in HBSS at 5 x 10^6 cells/ml Cell_Culture->Cell_Prep Dye_Loading Incubate with 2 μM Fluo-3 AM for 1h at 37°C with agitation Cell_Prep->Dye_Loading Washing Wash cells to remove extracellular dye Dye_Loading->Washing Compound_Addition Add Kisspeptin-54 or test compound Washing->Compound_Addition Measurement Measure fluorescence intensity (calcium response) using a flow cytometer or plate reader Compound_Addition->Measurement Data_Analysis Analyze dose-response curves Measurement->Data_Analysis

Caption: Workflow for an in vitro calcium flux assay.

Detailed Steps:

  • Cell Culture: CHEM1 cells stably expressing the human GPR54 receptor and the Gα15 protein are cultured under standard conditions.[2]

  • Cell Preparation: Cells are harvested and suspended in Hank's Balanced Salt Solution (HBSS) at a concentration of 5 x 10^6 cells/ml.[2]

  • Dye Loading: The cells are loaded with a fluorescent calcium indicator, such as Fluo-3 AM (2 μM), by incubating for 1 hour at 37°C with agitation in the dark.[2]

  • Compound Administration: Kisspeptin-54 or other test compounds are added to the cell suspension.

  • Measurement: The change in fluorescence, which corresponds to the intracellular calcium response, is measured using a flow cytometer or a fluorescence plate reader.[2]

In Vivo Animal Administration and Hormone Measurement

This protocol outlines the steps for administering Kisspeptin-54 to rodents and subsequently measuring hormone levels.

In_Vivo_Animal_Study_Workflow Acclimatization Acclimatize animals to handling and injection procedures Dosing Administer Kisspeptin-54 or vehicle (e.g., subcutaneous injection) Acclimatization->Dosing Blood_Collection Collect blood samples at specified time points post-injection (e.g., via tail vein or cardiac puncture) Dosing->Blood_Collection Plasma_Separation Separate plasma by centrifugation Blood_Collection->Plasma_Separation Hormone_Assay Measure hormone concentrations (e.g., LH, FSH, Testosterone) using ELISA or RIA Plasma_Separation->Hormone_Assay Data_Analysis Analyze hormone level changes over time and between groups Hormone_Assay->Data_Analysis

Caption: Workflow for an in vivo animal study.

Detailed Steps:

  • Animal Acclimatization: Adult male rats are acclimatized to handling and injection procedures for several days prior to the experiment.[8]

  • Administration: Rats receive a single subcutaneous injection of Kisspeptin-54 at the desired dose (e.g., 0.1, 0.3, 1.0, or 50 nmol) or a saline control.[8]

  • Blood Collection: At a specified time point post-injection (e.g., 60 minutes), trunk blood is collected following decapitation into tubes containing an anticoagulant and a protease inhibitor.[8]

  • Plasma Separation: Plasma is separated by centrifugation and stored at -20°C until analysis.[8]

  • Hormone Measurement: Plasma concentrations of LH and testosterone are determined using specific radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).

Applications in Drug Development

The potent effects of Kisspeptin-54 on the reproductive axis have significant implications for drug development.

  • Treatment of Reproductive Disorders: Kisspeptin-based therapies are being investigated for conditions characterized by dysregulated GnRH secretion, such as hypothalamic amenorrhea and polycystic ovary syndrome (PCOS).[10][13][16] Exogenous kisspeptin (B8261505) administration has been shown to stimulate gonadotropin release in patients with these disorders.[10][17]

  • In Vitro Fertilization (IVF): Kisspeptin-54 is being explored as a novel agent to trigger final oocyte maturation in women undergoing IVF, potentially offering a safer alternative to human chorionic gonadotropin (hCG) by reducing the risk of ovarian hyperstimulation syndrome (OHSS).[18][19]

  • Cancer Therapeutics: The KISS1 gene was originally identified as a metastasis suppressor.[3][20] Loss of Kisspeptin/GPR54 signaling has been associated with a poorer prognosis in several cancers.[3] Therefore, modulators of this pathway may have therapeutic potential in oncology.[3][21]

Conclusion

Preclinical research has firmly established Kisspeptin-54 as a master regulator of the hypothalamic-pituitary-gonadal axis. Its potent and specific action on GPR54 to stimulate GnRH release provides a powerful tool for investigating the neuroendocrine control of reproduction. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of the kisspeptin system. Further research will continue to elucidate the diverse physiological roles of Kisspeptin-54 and pave the way for novel clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Kisspeptin-54 (27-54) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-54, a 54-amino acid peptide, is a key regulator of the reproductive axis, acting upstream of gonadotropin-releasing hormone (GnRH) neurons. The C-terminal fragment, Kisspeptin-54 (27-54), also known as KP-28, has been shown to retain biological activity, making it a valuable tool for research into reproductive endocrinology and a potential therapeutic agent. This document provides detailed protocols for the chemical synthesis and purification of human Kisspeptin-54 (27-54), ensuring high purity and yield for research and development applications.

The synthesis of Kisspeptin-54 (27-54) is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used method for generating custom peptides. Subsequent purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC), followed by identity and purity verification via mass spectrometry.

Materials and Methods

Peptide Specifications
PropertyValue
Peptide Name Kisspeptin-54 (27-54), human
Sequence (3-Letter) Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2
Sequence (1-Letter) IPAPQGAVLVQREKDLPNYNWNSFGLRF-NH2
Molecular Formula C₁₄₉H₂₂₆N₄₂O₃₉
Average Molecular Weight 3229.69 Da
Monoisotopic Molecular Weight 3227.71 Da
C-Terminus Amide
Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Kisspeptin-54 (27-54) is performed using a standard Fmoc/tBu strategy. The following table outlines the recommended side-chain protecting groups for the amino acids in the sequence.

Amino AcidSide-Chain Protecting Group
Gln (Q)Trityl (Trt)
Arg (R)2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Glu (E)tert-Butyl (tBu)
Lys (K)tert-Butoxycarbonyl (Boc)
Asp (D)tert-Butyl (tBu)
Asn (N)Trityl (Trt)
Tyr (Y)tert-Butyl (tBu)
Trp (W)tert-Butoxycarbonyl (Boc)
Ser (S)tert-Butyl (tBu)

Experimental Protocol: Manual Fmoc-SPPS

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (IPA) (2 times), and DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus (Phenylalanine) to the N-terminus (Isoleucine).

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, dichloromethane (B109758) (DCM), and methanol, and then dry under vacuum.

Cleavage and Deprotection

Due to the presence of Arginine and Tryptophan residues, a specific cleavage cocktail is required to minimize side reactions.

Experimental Protocol: Cleavage

  • Prepare the cleavage cocktail: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), and 2% Anisole.

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and air dry.

  • Dissolve the crude peptide in a minimal amount of water/acetonitrile (B52724) solution for purification.

Purification by RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography.

ParameterSpecification
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Flow Rate 18 mL/min
Detection 220 nm
Gradient See table below

Exemplary HPLC Gradient:

Time (min)% Mobile Phase B
010
510
3550
4080
4210
5010

Experimental Protocol: Purification

  • Equilibrate the RP-HPLC column with the initial gradient conditions.

  • Dissolve the crude peptide in the minimal volume of mobile phase A.

  • Inject the dissolved peptide onto the column.

  • Run the gradient as specified in the table above.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with a purity of >95%.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Analysis and Characterization

The identity and purity of the final peptide product are confirmed by mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a 50:50 solution of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Analyze the sample using an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Compare the observed mass-to-charge (m/z) ratios with the theoretical molecular weight of Kisspeptin-54 (27-54). Expect to see multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺, [M+4H]⁴⁺).

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Rink Amide Resin Deprotection Fmoc Deprotection Resin->Deprotection 1. Deprotect Coupling Iterative Amino Acid Coupling Coupling->Deprotection Repeat 27x Cleavage TFA Cocktail Treatment Coupling->Cleavage Deprotection->Coupling 2. Couple Precipitation Ether Precipitation Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC MS Mass Spectrometry HPLC->MS Purity & Identity Check Lyophilization Lyophilization HPLC->Lyophilization FinalProduct Pure Kisspeptin-54 (27-54) Lyophilization->FinalProduct kisspeptin_signaling Kisspeptin Kisspeptin-54 (27-54) GPR54 KISS1R (GPR54) Kisspeptin->GPR54 Gq11 Gαq/11 GPR54->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC GnRH_release GnRH Release Ca2_release->GnRH_release MAPK MAPK Pathway (ERK1/2) PKC->MAPK MAPK->GnRH_release

Application Notes and Protocols: Kisspeptin-54 (27-54) (Human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-54 (27-54) (human) is a critical neuropeptide in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and has emerged as a key player in reproductive health and disease. A fragment of the full-length Kisspeptin-54, it is an endogenous ligand for the G protein-coupled receptor, GPR54 (also known as KISS1R). Activation of this receptor initiates a signaling cascade that ultimately stimulates the release of gonadotropin-releasing hormone (GnRH), and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These application notes provide detailed protocols for the proper handling, storage, and use of Kisspeptin-54 (27-54) (human) to ensure experimental consistency and integrity.

Product Specifications

PropertyValue
Molecular Formula C₁₄₉H₂₂₆N₄₂O₃₉
Molecular Weight ~3229.7 g/mol
Appearance Lyophilized white powder
Purity Typically >95% (as determined by HPLC)
Formulation Often supplied as a trifluoroacetate (B77799) (TFA) salt

Handling and Storage

Proper handling and storage of Kisspeptin-54 (27-54) are paramount to maintaining its biological activity. The peptide is supplied as a lyophilized powder, which is the most stable form.

Initial Receipt and Storage of Lyophilized Peptide

Upon receipt, the lyophilized peptide should be stored at -20°C.[1][2][3][4] Some manufacturers suggest that for long-term storage, -80°C is preferable. When stored correctly, the lyophilized powder is stable for extended periods, with some suppliers indicating stability of at least two to four years.[3][5]

Reconstitution

Reconstitution should be performed in a sterile environment, for instance, under a laminar flow hood, to prevent microbial contamination. Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation.

Recommended Solvents:

  • For in vitro cell-based assays: Sterile, high-purity water is a suitable solvent.[3] The solubility in water is approximately 1 mg/mL.[3] For enhanced stability in solution, the use of bacteriostatic water (containing 0.9% benzyl (B1604629) alcohol) is recommended, particularly if the solution will be stored and used over several days.

  • For in vivo studies: Sterile, isotonic 0.9% saline is the recommended solvent for reconstitution.[6][7][8][9] This ensures that the reconstituted peptide is biocompatible for injection.

Storage of Reconstituted Peptide

The stability of the reconstituted peptide is dependent on the storage conditions:

Storage TemperatureRecommended DurationNotes
2-8°C (Refrigerated) Up to 4 weeks (in bacteriostatic water)[10] or up to 5 days (in sterile water)Avoid repeated temperature fluctuations.
-20°C (Frozen) Up to 3 monthsAliquoting the reconstituted peptide into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-80°C (Frozen) Up to 6 monthsFor longer-term storage of the reconstituted peptide, -80°C is the preferred temperature. Aliquoting is essential.

Important Note: One product information sheet advises against storing the aqueous solution for more than one day.[3] This highlights the importance of consulting the manufacturer's specific recommendations and, when possible, preparing fresh solutions for critical experiments.

Experimental Protocols

Protocol for Reconstitution of Kisspeptin-54 (27-54)
  • Before opening, bring the vial of lyophilized Kisspeptin-54 (27-54) to room temperature.

  • Wipe the rubber septum of the vial with an alcohol swab.

  • Using a sterile syringe, slowly inject the desired volume of the appropriate cold, sterile solvent (e.g., sterile water, bacteriostatic water, or 0.9% saline) into the vial. Aim the stream of solvent down the side of the vial to avoid foaming.

  • Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation and degradation of the peptide.

  • Once fully dissolved, the solution is ready for use or for aliquoting and storage.

Protocol for Sterilization of Reconstituted Peptide Solution

For applications requiring absolute sterility, such as cell culture or in vivo administration, the reconstituted peptide solution can be sterile-filtered.

  • Reconstitute the peptide in the desired solvent as described in section 4.1.

  • Ensure the peptide is completely dissolved. Any particulate matter can clog the filter.

  • Using a sterile syringe, draw up the reconstituted peptide solution.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Carefully dispense the peptide solution through the filter into a sterile collection tube.

  • The sterile-filtered solution is now ready for use or for aseptic aliquoting and storage.

Visualization of Key Pathways and Workflows

Kisspeptin/GPR54 Signaling Pathway

The binding of Kisspeptin-54 (27-54) to its receptor, GPR54, primarily activates the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately contribute to the downstream effects of Kisspeptin, including the stimulation of GnRH release.

Kisspeptin_Signaling_Pathway Kisspeptin Kisspeptin-54 (27-54) GPR54 GPR54 Receptor Kisspeptin->GPR54 Binds to Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates GnRH GnRH Release MAPK->GnRH Stimulates Peptide_Handling_Workflow Receive Receive Lyophilized Peptide Store_Lyophilized Store at -20°C or -80°C Receive->Store_Lyophilized Equilibrate Equilibrate to Room Temp Store_Lyophilized->Equilibrate Reconstitute Reconstitute with Sterile Solvent Equilibrate->Reconstitute Use_Immediately Immediate Use in Experiment Reconstitute->Use_Immediately Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Short_Term Store at 2-8°C (Short-term) Aliquot->Store_Short_Term Store_Long_Term Store at -20°C or -80°C (Long-term) Aliquot->Store_Long_Term

References

Application Notes and Protocols for Kisspeptin-54 (27-54) Quantification using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the quantitative measurement of human Kisspeptin-54 (amino acids 27-54) in various biological samples using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Kisspeptin-54 is a critical neuropeptide in the regulation of reproductive functions, making its accurate quantification essential for research and drug development in areas such as fertility, puberty, and reproductive disorders.[1][2]

Introduction

Kisspeptins are a family of peptides derived from the KISS1 gene that activate the G-protein coupled receptor, GPR54 (also known as KISS1R).[3] This signaling system is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][4] Dysregulation of the kisspeptin (B8261505) signaling pathway has been implicated in various reproductive disorders.[2] ELISA provides a sensitive and specific method for quantifying Kisspeptin-54 levels in samples such as serum, plasma, and cell culture supernatants.[2]

Signaling Pathway

Kisspeptin-54 binds to its receptor, GPR54, which is primarily coupled to the Gq/11 protein.[1][4] This interaction initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][4] Subsequently, intracellular calcium levels rise, and protein kinase C (PKC) is activated.[1][3] The kisspeptin/GPR54 system can also activate other pathways, including the mitogen-activated protein kinase (MAPK) cascades (specifically ERK1/2 and p38) and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[3] This signaling ultimately leads to the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[1]

Kisspeptin_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm kp Kisspeptin-54 gpr54 GPR54 Receptor kp->gpr54 Binds gq11 Gq/11 gpr54->gq11 Activates mapk MAPK Pathway (ERK1/2, p38) gpr54->mapk Activates pi3k PI3K/Akt Pathway gpr54->pi3k Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc Activates gnrh GnRH Neuron Stimulation ca2->gnrh pkc->gnrh mapk->gnrh pi3k->gnrh

Caption: Kisspeptin-54 Signaling Pathway

Quantitative Data Summary

The performance characteristics of commercially available Kisspeptin-54 ELISA kits can vary. The following table summarizes typical quantitative data for easy comparison.

ParameterTypical Value Range
Detection Method Colorimetric
Assay Type Competitive or Sandwich
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Detection Range 62.5 - 4000 pg/mL or 5 - 2000 ng/mL
Sensitivity 5.472 pg/mL to 37.5 pg/mL
Intra-assay Precision (CV%) < 8-15%
Inter-assay Precision (CV%) < 10-15%
Assay Time 1.5 - 2.5 hours

Experimental Protocol: Competitive ELISA

This protocol outlines the general steps for a competitive ELISA, a common format for small molecules like Kisspeptin-54. In this assay, Kisspeptin-54 in the sample competes with a fixed amount of labeled Kisspeptin-54 for binding to a limited amount of antibody. The signal is inversely proportional to the amount of Kisspeptin-54 in the sample.

Materials
  • Kisspeptin-54 ELISA Kit (96-well plate pre-coated with antibody, standards, detection antibody, HRP-conjugate, substrate, stop solution, wash buffer)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Absorbent paper

Reagent Preparation
  • Bring all reagents to room temperature before use.

  • Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water as instructed in the kit manual.

  • Standard Dilutions: Prepare a serial dilution of the Kisspeptin-54 standard according to the kit's instructions to create a standard curve. A typical range might be 0 to 4000 pg/mL.[5]

  • Biotinylated Detection Antibody Working Solution: Dilute the concentrated detection antibody with the provided diluent.

  • HRP Conjugate Working Solution: Dilute the concentrated HRP conjugate with its specific diluent.

Assay Procedure
  • Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the microplate.

  • Add Detection Antibody: Immediately add 50 µL of the biotinylated detection antibody working solution to each well.

  • Incubate: Cover the plate and incubate for 45 minutes at 37°C.

  • Wash: Aspirate the liquid from each well and wash three times with 350 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean absorbent paper.

  • Add HRP Conjugate: Add 100 µL of the HRP conjugate working solution to each well.

  • Incubate: Cover the plate and incubate for 30 minutes at 37°C.

  • Wash: Repeat the wash step as described in step 4, but for a total of five washes.

  • Add Substrate: Add 90 µL of the substrate reagent to each well.

  • Incubate: Cover the plate and incubate for 15 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

Calculation of Results
  • Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

  • Determine Sample Concentrations: Determine the concentration of Kisspeptin-54 in the samples by interpolating their mean absorbance values from the standard curve.

Experimental Workflow

The following diagram illustrates the major steps in the Kisspeptin-54 ELISA experimental workflow.

ELISA_Workflow start Start: Reagent & Sample Preparation add_reagents Add Standards, Samples, and Biotinylated Detection Antibody to Plate start->add_reagents incubate1 Incubate at 37°C for 45 min add_reagents->incubate1 wash1 Wash Plate 3 Times incubate1->wash1 add_hrp Add HRP Conjugate wash1->add_hrp incubate2 Incubate at 37°C for 30 min add_hrp->incubate2 wash2 Wash Plate 5 Times incubate2->wash2 add_substrate Add Substrate Reagent wash2->add_substrate incubate3 Incubate at 37°C for 15 min (in dark) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data: Generate Standard Curve and Calculate Sample Concentrations read_plate->analyze

Caption: Kisspeptin-54 ELISA Experimental Workflow

References

Application Notes and Protocols for Measuring Kisspeptin-54 (27-54) Levels Using Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of Kisspeptin-54 (27-54) in biological samples using a competitive radioimmunoassay (RIA).

Introduction

Kisspeptin-54, a 54-amino acid peptide derived from the KISS1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2] It acts as the endogenous ligand for the G protein-coupled receptor, GPR54 (also known as KISS1R).[3] The activation of KISS1R by kisspeptin (B8261505) in the hypothalamus stimulates the release of gonadotropin-releasing hormone (GnRH), which in turn triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2] Accurate measurement of Kisspeptin-54 levels is crucial for research in reproductive endocrinology, pubertal development, and related disorders. Radioimmunoassay offers a highly sensitive and specific method for this purpose.

Principle of the Assay

The radioimmunoassay for Kisspeptin-54 is a competitive binding assay.[4][5][6][7] In this assay, a known quantity of radiolabeled Kisspeptin-54 (the "tracer") competes with the unlabeled Kisspeptin-54 present in the sample or standard for a limited number of binding sites on a specific anti-Kisspeptin-54 antibody. The amount of radiolabeled Kisspeptin-54 bound to the antibody is inversely proportional to the concentration of unlabeled Kisspeptin-54 in the sample. After separation of the antibody-bound and free radiolabeled peptide, the radioactivity of the bound fraction is measured. A standard curve is generated by plotting the percentage of bound tracer against known concentrations of Kisspeptin-54 standards. The concentration of Kisspeptin-54 in unknown samples is then determined by interpolating their corresponding percentage of bound tracer on the standard curve.[4][5][8]

Kisspeptin Signaling Pathway

Kisspeptin-54 binds to its receptor, KISS1R (GPR54), a Gq/11-coupled receptor located on GnRH neurons in the hypothalamus. This binding activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events lead to the depolarization of GnRH neurons and the subsequent release of GnRH into the hypophyseal portal system, which then stimulates the anterior pituitary to release LH and FSH.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (GnRH Neuron) Kisspeptin-54 Kisspeptin-54 KISS1R KISS1R (GPR54) Kisspeptin-54->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_release GnRH Release Ca_release->GnRH_release Leads to PKC->GnRH_release Contributes to

Caption: Kisspeptin-54 signaling pathway in a GnRH neuron.

Data Presentation

Table 1: Performance Characteristics of a Representative Kisspeptin-54 RIA
ParameterTypical ValueReference
Sensitivity 2 pmol/liter[9]
Cross-reactivity
    Kisspeptin-14100%
    Kisspeptin-10100%
    Prolactin-releasing peptide<0.01%
    RF amide-related peptides<0.01%
Intra-assay Variation < 10%
Inter-assay Variation < 15%
Table 2: Physiological and Pharmacokinetic Data for Kisspeptin-54 in Humans
ParameterValueConditionReference
Basal Plasma Levels < 2 pmol/LHealthy men and non-pregnant women[1]
Plasma Levels in Pregnancy ~3000 pmol/L[9]
Plasma Half-life 27.6 ± 1.1 minFollowing intravenous infusion in men[9]
Metabolic Clearance Rate 3.2 ± 0.2 ml/kg·minFollowing intravenous infusion in men[9]
Volume of Distribution 128.9 ± 12.5 ml/kgFollowing intravenous infusion in men[9]
Table 3: Effects of Intravenous Kisspeptin-54 Infusion on Plasma Hormones in Healthy Men
Infusion Rate (pmol/kg·min)Mean Plateau Kisspeptin-IR (pmol/liter)Mean 90-min LH (U/liter)Mean 90-min FSH (U/liter)Mean 180-min Testosterone (nmol/liter)
Saline (Control) Undetectable4.2 ± 0.53.2 ± 0.621.7 ± 2.2
4 303 ± 1010.8 ± 1.53.9 ± 0.724.9 ± 1.7
Data adapted from Dhillo et al. (2005)[9][10]

Experimental Protocols

Experimental Workflow for Kisspeptin-54 RIA

RIA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis A Prepare Standards, Samples, and Controls D Pipette Standards, Samples, and Controls into Assay Tubes A->D B Prepare 125I-Kisspeptin-54 Tracer G Add 125I-Kisspeptin-54 Tracer to all tubes B->G C Prepare Anti-Kisspeptin-54 Antibody E Add Anti-Kisspeptin-54 Antibody to all tubes (except NSB) C->E D->E F Incubate (e.g., 24h at 4°C) E->F F->G H Incubate (e.g., 24h at 4°C) G->H I Add Precipitating Reagent (e.g., Second Antibody) H->I J Incubate and Centrifuge I->J K Decant Supernatant J->K L Count Radioactivity in Pellet using Gamma Counter K->L M Calculate %B/B0 L->M N Plot Standard Curve M->N O Determine Sample Concentrations N->O

References

Application Notes and Protocols for In Vivo Administration of Kisspeptin-54 in Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Kisspeptin-54 (also known as metastin) in mouse models. The protocols and data presented are intended to assist researchers in designing and executing experiments to investigate the physiological effects of Kisspeptin-54, particularly its role in the reproductive axis.

Kisspeptin-54 is a critical neuropeptide that plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] It acts as the endogenous ligand for the G protein-coupled receptor 54 (GPR54), also known as KISS1R.[1][2][3] Activation of GPR54 on gonadotropin-releasing hormone (GnRH) neurons is a key event that triggers the downstream cascade leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][4][5][6][7] Consequently, Kisspeptin-54 is a potent stimulator of gonadotropin secretion and is essential for the onset of puberty and the maintenance of reproductive function.[1][2][8]

The administration of exogenous Kisspeptin-54 in mice has been shown to be a powerful tool for studying the neuroendocrine control of reproduction.[4][5][8] It can be used to investigate the mechanisms of puberty, the regulation of the estrous cycle, and potential therapeutic applications for reproductive disorders. These notes provide detailed protocols for both central and peripheral administration of Kisspeptin-54, along with expected outcomes and quantitative data from published studies.

Signaling Pathways of Kisspeptin-54

Kisspeptin-54 binds to its receptor, GPR54, which is primarily coupled to the Gq/11 protein.[1][2] This interaction initiates a signaling cascade that leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2][3] These events ultimately lead to the depolarization of GnRH neurons and the release of GnRH.[1][5][8] Additionally, Kisspeptin-54 can activate other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2.[1][3]

Kisspeptin_Signaling_Pathway cluster_cell GnRH Neuron KP54 Kisspeptin-54 GPR54 GPR54 (KISS1R) KP54->GPR54 Gq11 Gq/11 GPR54->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Depolarization Neuronal Depolarization Ca_release->Depolarization MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Depolarization GnRH_release GnRH Release Depolarization->GnRH_release

Kisspeptin-54 Signaling Pathway in GnRH Neurons.

Experimental Protocols

The following are detailed protocols for the in vivo administration of Kisspeptin-54 in mice. It is crucial to adhere to institutional guidelines for animal care and use for all experimental procedures.

Protocol 1: Intracerebroventricular (ICV) Administration of Kisspeptin-54

This protocol is designed for the direct central administration of Kisspeptin-54 to study its effects on the central nervous system, particularly on hypothalamic GnRH neurons.

Materials:

  • Kisspeptin-54 (lyophilized powder)

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Animal handling and surgical tools

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

Procedure:

  • Animal Preparation:

    • Acclimatize adult male or female mice to the housing conditions for at least one week prior to the experiment.

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Secure the anesthetized mouse in a stereotaxic apparatus.

  • Kisspeptin-54 Preparation:

    • Reconstitute lyophilized Kisspeptin-54 in aCSF or sterile saline to the desired stock concentration.

    • Prepare working solutions by diluting the stock solution to the final desired concentrations.

  • ICV Injection:

    • Perform a small incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the lateral ventricle at the appropriate stereotaxic coordinates.

    • Slowly lower the Hamilton syringe needle into the lateral ventricle.

    • Infuse a small volume (typically 1-5 µL) of the Kisspeptin-54 solution or vehicle control over a period of 1-2 minutes.

    • Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.

    • Suture the scalp incision.

  • Post-Injection Monitoring and Sample Collection:

    • Monitor the mouse for recovery from anesthesia.

    • At predetermined time points (e.g., 15, 30, 60 minutes) post-injection, collect blood samples via tail vein, saphenous vein, or terminal cardiac puncture.

    • Process blood samples to obtain serum or plasma for hormone analysis (e.g., LH, FSH).

ICV_Administration_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Acclimatization & Anesthesia Stereotaxic Mount Mouse in Stereotaxic Apparatus Animal_Prep->Stereotaxic KP54_Prep Kisspeptin-54 Reconstitution Injection ICV Injection of Kisspeptin-54/Vehicle KP54_Prep->Injection Surgery Scalp Incision & Burr Hole Creation Stereotaxic->Surgery Surgery->Injection Suture Suture Incision Injection->Suture Monitoring Post-Injection Monitoring Suture->Monitoring Sampling Blood Sample Collection at Time Points Monitoring->Sampling Hormone_Assay Hormone Analysis (LH, FSH) Sampling->Hormone_Assay

Workflow for ICV Administration of Kisspeptin-54.
Protocol 2: Intraperitoneal (IP) Administration of Kisspeptin-54

This protocol is suitable for systemic administration of Kisspeptin-54 to investigate its peripheral effects and its ability to cross the blood-brain barrier to influence the HPG axis.

Materials:

  • Kisspeptin-54 (lyophilized powder)

  • Sterile saline

  • Syringes (1 mL) with appropriate gauge needles (e.g., 27G)

  • Animal handling supplies

  • Blood collection supplies

Procedure:

  • Animal Preparation:

    • Acclimatize adult male or female mice to the housing conditions.

  • Kisspeptin-54 Preparation:

    • Reconstitute lyophilized Kisspeptin-54 in sterile saline to the desired stock concentration.

    • Prepare working solutions for injection.

  • IP Injection:

    • Gently restrain the mouse.

    • Lift the mouse by the scruff of the neck and allow the hind legs to hang.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Inject the desired volume of Kisspeptin-54 solution or vehicle control (typically 100-200 µL).

  • Post-Injection Monitoring and Sample Collection:

    • Return the mouse to its cage and monitor for any adverse reactions.

    • At specified time points post-injection, collect blood samples for hormone analysis as described in Protocol 1.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the in vivo administration of Kisspeptin-54 in mice.

Table 1: Effects of Intracerebroventricular (ICV) Administration of Kisspeptin-54 on LH and FSH Secretion in Male Mice

DoseVehicleTime Post-Injection (min)Serum LH (ng/mL)Serum FSH (ng/mL)Reference
1 fmolaCSF30Significantly increased vs. vehicle-[4]
10 fmolaCSF30Significantly increased vs. vehicle-[4]
1 nmolaCSF30~1.5 (vs. ~0.2 in vehicle)-[4][9]
0.05 nmolaCSF30Significantly increasedSignificantly increased[4]
0.1 nmol (in juvenile mice)aCSF30No significant increase-[8]
0.1 nmol (in adult mice)aCSF30Significantly increased-[8]

Table 2: Effects of Intraperitoneal (IP) Administration of Kisspeptin-54 on LH and FSH Secretion in Mice

DoseVehicleTime Post-Injection (min)Serum LH ResponseSerum FSH ResponseReference
Not specifiedSaline15-30Robust increase in wild-type miceRobust increase in wild-type mice[5][7]
Not specifiedSaline15-30No response in GPR54 knockout miceNo response in GPR54 knockout mice[5][7]

Note: The magnitude of the hormonal response can vary depending on the mouse strain, sex, age, and reproductive status. The data presented should be used as a guide for experimental design.

Conclusion

The in vivo administration of Kisspeptin-54 in mouse models is a valuable technique for elucidating the intricate mechanisms governing reproductive function. The protocols and data provided herein offer a solid foundation for researchers to explore the multifaceted roles of this critical neuropeptide. Careful consideration of experimental design, including the choice of administration route, dosage, and timing of sample collection, is paramount for obtaining robust and reproducible results.

References

Kisspeptin-54 (27-54): Application Notes and Protocols for Subcutaneous and Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous and intravenous administration of Kisspeptin-54, a critical regulator of the reproductive axis. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of signaling pathways and experimental workflows to guide researchers in their study design and execution.

Introduction

Kisspeptin-54, a peptide product of the KISS1 gene, is a potent stimulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] It acts by binding to its receptor, GPR54 (also known as Kiss1R), on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[3][4] This binding triggers the release of GnRH, which in turn stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] These gonadotropins are essential for regulating gonadal function, including steroidogenesis and gametogenesis.[5] Due to its central role in reproduction, Kisspeptin-54 is a molecule of significant interest for therapeutic applications in reproductive disorders.[1][6]

The route of administration, whether subcutaneous (SC) or intravenous (IV), can significantly influence the pharmacokinetic and pharmacodynamic profile of Kisspeptin-54, impacting its efficacy and potential for therapeutic development. Understanding these differences is crucial for designing effective experimental and clinical protocols.

Data Presentation: Subcutaneous vs. Intravenous Administration

The following tables summarize quantitative data from various studies to facilitate a clear comparison between subcutaneous and intravenous administration of Kisspeptin-54.

Table 1: Pharmacokinetic Parameters of Kisspeptin-54

ParameterSubcutaneous (SC) AdministrationIntravenous (IV) Administration
Time to Peak Concentration Approximately 15-60 minutes[7][8][9]Approximately 10-40 minutes[8][10]
Half-life Approximately 28 minutes to 1.8 hours[5][11]Approximately 28 minutes[8]
Duration of Action Prolonged LH surge compared to IV bolus[7]Shorter duration of action compared to SC bolus[12]

Table 2: Effects on Gonadotropin Release in Healthy Women (Early Follicular Phase)

Administration ProtocolDoseMean Peak LH Increase (IU/L)Mean Peak FSH Increase (IU/L)
SC Bolus [13]0.30 nmol/kg~2.33 (increase in pulses/4h)Not specified
0.60 nmol/kg~2.33 (increase in pulses/4h)Not specified
SC Infusion (8h) [11][14]0.3 nmol/kg/hStatistically significant increase vs. vehicleStatistically significant increase vs. vehicle
1.0 nmol/kg/hStatistically significant increase vs. vehicleStatistically significant increase vs. vehicle
IV Bolus [10]1.0 nmol/kgSignificant elevation in mean AUCSignificant elevation in mean AUC
IV Infusion (8h) [15]0.3 nmol/kg/h4130 ± 1508 (mean change AUC LH in h/IU per l)Not specified
1.0 nmol/kg/h3014 ± 1879 (mean change AUC LH in h/IU per l)Not specified

Table 3: Effects on Gonadotropin Release in Women with Hypothalamic Amenorrhea

Administration ProtocolDoseMean Maximal LH Increment (IU/L)Mean Maximal FSH Increment (IU/L)
SC Bolus (Acute) [2][16]6.4 nmol/kg24.0 ± 3.59.1 ± 2.5
SC Bolus (Chronic, Day 14) [2][16]6.4 nmol/kg (twice daily)2.5 ± 2.20.5 ± 0.5

Table 4: Comparative Effects of IV and SC Infusions in Healthy Women

A study directly comparing 8-hour intravenous and subcutaneous infusions of Kisspeptin-54 at doses of 0.1, 0.3, and 1.0 nmol/kg/h in healthy women found no significant difference in the resulting gonadotropin levels between the two routes of administration.[15]

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of Kisspeptin-54.

Protocol 1: Subcutaneous Bolus Injection

Objective: To assess the acute effects of a single subcutaneous bolus of Kisspeptin-54 on gonadotropin release.

Materials:

  • Kisspeptin-54 (lyophilized powder)

  • Sterile saline or water for injection[5]

  • Insulin (B600854) syringes (25-27 gauge)[5]

  • Alcohol swabs

  • Blood collection tubes (e.g., for serum or plasma)

  • Centrifuge

  • Freezer (-20°C or -80°C) for sample storage

Procedure:

  • Reconstitution: Reconstitute lyophilized Kisspeptin-54 in sterile saline or water for injection to a final concentration of 1-2 mg/mL.[5] Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

  • Subject Preparation: The subject should be in a resting state. Select an injection site on the abdomen and clean it with an alcohol swab. Rotate injection sites to prevent local irritation.[5]

  • Administration: Administer the calculated dose of Kisspeptin-54 as a subcutaneous bolus injection.[13]

  • Blood Sampling: Collect blood samples at baseline (before injection) and at regular intervals post-injection (e.g., every 10-15 minutes for the first hour, then less frequently for up to 4-8 hours) to measure LH, FSH, and other hormones of interest.[13][16]

  • Sample Processing: Allow blood to clot (for serum) or collect in appropriate anticoagulant tubes (for plasma). Centrifuge the samples according to the tube manufacturer's instructions.

  • Storage: Aliquot the serum or plasma and store at -20°C or -80°C until analysis.

Protocol 2: Subcutaneous Infusion

Objective: To investigate the effects of continuous subcutaneous infusion of Kisspeptin-54 on gonadotropin pulsatility and overall hormone levels.

Materials:

  • Kisspeptin-54

  • Sterile saline

  • Portable infusion pump (e.g., insulin pump)

  • Subcutaneous infusion set

  • Blood collection supplies (as in Protocol 1)

Procedure:

  • Preparation: Prepare the Kisspeptin-54 solution in sterile saline at the desired concentration for the infusion pump reservoir.

  • Pump Setup: Program the infusion pump to deliver the desired maintenance dose (e.g., 0.1, 0.3, or 1.0 nmol/kg/h).[11][14] To achieve steady-state plasma levels more rapidly, the infusion rate can be doubled for the first 30 minutes.[11]

  • Infusion Site: Insert the subcutaneous infusion cannula into the abdominal subcutaneous tissue.

  • Initiate Infusion: Start the infusion and continue for the planned duration (e.g., 8 hours).[11][14]

  • Blood Sampling: Collect blood samples at baseline and at frequent intervals (e.g., every 10 minutes) throughout the infusion period to allow for pulsatility analysis.[11][14]

  • Sample Processing and Storage: Follow the same procedures as in Protocol 1.

Protocol 3: Intravenous Bolus Injection

Objective: To determine the immediate effects of an intravenous bolus of Kisspeptin-54 on gonadotropin secretion.

Materials:

  • Kisspeptin-54

  • Sterile normal saline

  • Intravenous catheter

  • Syringes

  • Blood collection supplies

Procedure:

  • Preparation: Dilute the reconstituted Kisspeptin-54 in normal saline to the final volume for injection.

  • IV Access: Establish intravenous access in the subject.

  • Administration: Administer the Kisspeptin-54 solution as a bolus injection over 1-2 minutes.[5]

  • Blood Sampling: Collect blood samples at baseline and at frequent intervals post-injection (e.g., -30, 0, 10, 20, 30, 45, 60, 90, 120 minutes) to capture the rapid hormonal response.[10]

  • Sample Processing and Storage: Follow the same procedures as in Protocol 1.

Protocol 4: Intravenous Infusion

Objective: To assess the effects of continuous intravenous infusion of Kisspeptin-54 on reproductive hormone levels.

Materials:

  • Kisspeptin-54

  • Sterile normal saline or Gelofusine[17]

  • Infusion pump

  • IV infusion set

  • Intravenous catheter

  • Blood collection supplies

Procedure:

  • Preparation: Prepare the Kisspeptin-54 infusion solution in normal saline or another suitable vehicle.[17]

  • IV Access: Establish and maintain intravenous access.

  • Initiate Infusion: Begin the infusion at the desired rate (e.g., 1 nmol/kg/h) for the specified duration (e.g., 75 minutes or longer).[5][18]

  • Blood Sampling: Collect blood samples at baseline, during the infusion (e.g., every 10-30 minutes), and post-infusion to monitor hormone levels.[18][19]

  • Sample Processing and Storage: Follow the same procedures as in Protocol 1.

Mandatory Visualizations

Signaling Pathways

The binding of Kisspeptin-54 to its G-protein coupled receptor, GPR54, on GnRH neurons initiates a cascade of intracellular signaling events.

Kisspeptin_Signaling_Pathway cluster_cell GnRH Neuron Kisspeptin Kisspeptin-54 GPR54 GPR54 (Kiss1R) Kisspeptin->GPR54 Binds Gq11 Gq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates GnRH_release GnRH Release PKC->GnRH_release Stimulates MAPK->GnRH_release Stimulates

Caption: Kisspeptin-54 signaling pathway in a GnRH neuron.

Experimental Workflows

The following diagrams illustrate the general workflows for subcutaneous and intravenous administration studies.

SC_Administration_Workflow Start Start Reconstitute Reconstitute Kisspeptin-54 Start->Reconstitute Baseline Baseline Blood Sample Reconstitute->Baseline Administer Administer SC (Bolus or Infusion) Baseline->Administer Sampling Serial Blood Sampling Administer->Sampling Process Process Samples (Centrifuge) Sampling->Process Store Store Samples (-20°C / -80°C) Process->Store Analyze Hormone Analysis Store->Analyze End End Analyze->End

Caption: General workflow for subcutaneous administration of Kisspeptin-54.

IV_Administration_Workflow Start Start Prepare Prepare Infusion/ Bolus Solution Start->Prepare IV_Access Establish IV Access Prepare->IV_Access Baseline Baseline Blood Sample IV_Access->Baseline Administer Administer IV (Bolus or Infusion) Baseline->Administer Sampling Serial Blood Sampling Administer->Sampling Process Process Samples (Centrifuge) Sampling->Process Store Store Samples (-20°C / -80°C) Process->Store Analyze Hormone Analysis Store->Analyze End End Analyze->End

Caption: General workflow for intravenous administration of Kisspeptin-54.

Considerations and Best Practices

  • Tachyphylaxis: Chronic or frequent administration of Kisspeptin-54, particularly at high doses, can lead to receptor desensitization and a diminished response (tachyphylaxis).[1][2][20] Studies in women with hypothalamic amenorrhea have shown that twice-daily subcutaneous injections lead to a significant reduction in the gonadotropin response by day 14.[2] In contrast, twice-weekly administration resulted in only partial desensitization. Careful consideration of the dosing interval is therefore critical for long-term studies.

  • Menstrual Cycle Phase: The responsiveness to Kisspeptin-54 varies throughout the menstrual cycle, with the greatest LH response observed during the late follicular (preovulatory) phase when estradiol (B170435) levels are high.[11][14] The phase of the menstrual cycle should be carefully controlled for and reported in studies involving female subjects.

  • Peptide Stability: Kisspeptin-54 should be handled according to the manufacturer's instructions. Reconstituted peptide should be protected from light and used within 24 hours if stored at 4°C.[5] For longer-term storage, aliquots should be frozen.

  • Safety: Kisspeptin administration has been generally well-tolerated in human studies.[6] However, monitoring of vital signs is recommended, especially during initial intravenous administration.[5]

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters should be optimized based on the research question, study population, and institutional guidelines.

References

Application Notes and Protocols for Kisspeptin-54 (27-54) in Oocyte Maturation for In Vitro Fertilization (IVF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kisspeptin-54, a naturally occurring human peptide, is a key regulator of the reproductive axis.[1] It functions by stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] This physiological mechanism has led to the investigation of Kisspeptin-54 as a novel and potentially safer alternative to traditional triggers like human chorionic gonadotropin (hCG) for final oocyte maturation in women undergoing in vitro fertilization (IVF).[1][4] The primary advantage of using Kisspeptin-54 is its potential to reduce the risk of Ovarian Hyperstimulation Syndrome (OHSS), a serious complication of IVF.[5][6]

These application notes provide a comprehensive overview of the use of Kisspeptin-54 to trigger oocyte maturation, including detailed protocols derived from clinical studies and a summary of the expected outcomes.

Signaling Pathway and Mechanism of Action

Kisspeptin-54 induces oocyte maturation by activating the hypothalamic-pituitary-gonadal (HPG) axis.[2] Upon subcutaneous administration, Kisspeptin-54 binds to its receptor (KISS1R) on GnRH neurons in the hypothalamus.[2][3] This binding stimulates the pulsatile release of GnRH, which then acts on the anterior pituitary to induce a surge of LH.[2][7] The LH surge is the physiological trigger for the final maturation of oocytes within the ovarian follicles, preparing them for retrieval.[1][8] This mechanism of action is distinct from hCG, which directly stimulates the LH receptor in the ovaries.[5]

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary Kisspeptin (B8261505) Kisspeptin-54 (subcutaneous administration) GnRH_Neuron GnRH Neuron (with KISS1R) Kisspeptin->GnRH_Neuron Binds to KISS1R GnRH GnRH Release GnRH_Neuron->GnRH Pituitary Gonadotrophs GnRH->Pituitary GnRH->Pituitary LH_Surge LH Surge Pituitary->LH_Surge Ovarian_Follicle Ovarian Follicle LH_Surge->Ovarian_Follicle LH_Surge->Ovarian_Follicle Oocyte_Maturation Oocyte Maturation Ovarian_Follicle->Oocyte_Maturation IVF_Workflow_with_Kisspeptin Start Start of Menstrual Cycle (Day 2/3) Stimulation Ovarian Stimulation (daily rFSH injections) Start->Stimulation Antagonist GnRH Antagonist Administration (when lead follicle >14mm) Stimulation->Antagonist Monitoring Follicle Monitoring (Ultrasound) Antagonist->Monitoring Trigger Kisspeptin-54 Trigger (when ≥3 follicles ≥18mm) Monitoring->Trigger Retrieval Oocyte Retrieval (36 hours post-trigger) Trigger->Retrieval Fertilization ICSI & Fertilization Retrieval->Fertilization Transfer Embryo Transfer (Day 3-5 post-retrieval) Fertilization->Transfer Luteal_Support Luteal Phase Support (Progesterone & Estradiol) Transfer->Luteal_Support

References

Application Notes: Immunohistochemical Localization of Kisspeptin-54

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kisspeptins are a family of neuropeptides encoded by the KISS1 gene, which are critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function and the onset of puberty.[1][2][3] The primary translation product is a 145-amino acid precursor that is cleaved into shorter, biologically active peptides, including Kisspeptin-54 (Kp-54), Kp-14, Kp-13, and Kp-10.[4][5] All these peptides share a common C-terminal RF-amide sequence and bind to the G protein-coupled receptor, GPR54 (also known as KISS1R).[2][4] Kisspeptin-54 is a key endogenous ligand for KISS1R and its localization within tissues, particularly in the hypothalamus, is of significant interest to researchers in reproductive biology, neuroendocrinology, and oncology.

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens, such as Kisspeptin-54, within the cellular and subcellular compartments of tissues. This method relies on the highly specific binding of an antibody to its target protein, which is then visualized using either a chromogenic or fluorescent detection system. These notes provide a detailed protocol for the successful immunohistochemical localization of Kisspeptin-54.

Principle of the Method

The IHC protocol involves a series of steps designed to preserve tissue morphology, expose the target antigen, and allow for specific antibody binding and subsequent visualization. The key stages include tissue fixation, sectioning, antigen retrieval, blocking of non-specific binding sites, incubation with primary and secondary antibodies, and finally, signal detection and analysis.

Key Experimental Considerations

  • Antibody Selection: The choice of the primary antibody is the most critical factor for successful IHC. It is essential to use an antibody that has been validated for IHC and shows high specificity for Kisspeptin-54. Polyclonal and monoclonal antibodies are available from various commercial sources. For example, rabbit polyclonal antibodies against Kisspeptin have been successfully used in multiple studies.[6][7][8] Always perform a literature search for antibodies validated in your species and tissue of interest. A negative control, using tissue from a Kiss1 knockout animal, provides the most definitive validation of antibody specificity.[4]

  • Tissue Preparation: Tissues can be either formalin-fixed and paraffin-embedded (FFPE) or fresh-frozen. FFPE tissues generally offer superior morphology, but the fixation process can mask antigenic epitopes, necessitating an antigen retrieval step. Frozen sections often provide better antigen preservation but may have suboptimal morphology. The choice depends on the specific research question and antibody performance.

  • Antigen Retrieval: For FFPE tissues, heat-induced epitope retrieval (HIER) is commonly required to unmask the antigen epitopes cross-linked by formalin fixation. This is typically achieved by heating the slides in a buffer solution (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 8.0) using a microwave, pressure cooker, or water bath.[9]

  • Controls: Appropriate controls are essential for accurate interpretation of IHC results.

    • Positive Control: A tissue known to express high levels of Kisspeptin-54 (e.g., hypothalamus, placenta).[10][11]

    • Negative Control: A tissue known not to express the protein, or tissue from a Kiss1 knockout animal.[4]

    • Isotype/No Primary Control: Incubating a slide with the antibody diluent alone or with a non-immune immunoglobulin of the same isotype and concentration as the primary antibody to check for non-specific binding of the secondary antibody.

Kisspeptin-54 Signaling Pathway

Kisspeptin-54 binds to its receptor, KISS1R (GPR54), a Gq/11-coupled receptor.[3] This binding activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream signaling cascades, including the MAPK/ERK pathway, and ultimately result in neuronal depolarization and the stimulation of Gonadotropin-Releasing Hormone (GnRH) secretion.[3][10]

KisspeptinSignaling Kisspeptin-54 Signaling Pathway cluster_membrane Cell Membrane KP54 Kisspeptin-54 KISS1R KISS1R (GPR54) KP54->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 GnRH GnRH Secretion Ca2->GnRH MAPK MAPK/ERK Pathway PKC->MAPK MAPK->GnRH IHC_Workflow IHC-P General Workflow start Tissue Fixation (e.g., 4% PFA) processing Dehydration & Paraffin Embedding start->processing sectioning Microtome Sectioning (4-6 µm) processing->sectioning mounting Mount on Slides sectioning->mounting dewax Deparaffinization & Rehydration mounting->dewax retrieval Antigen Retrieval (HIER) dewax->retrieval peroxidase Peroxidase Block (if using HRP) retrieval->peroxidase blocking Blocking (e.g., Normal Serum) peroxidase->blocking primary_ab Primary Antibody Incubation (Anti-Kisspeptin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (e.g., HRP-Streptavidin) secondary_ab->detection chromogen Chromogen Substrate (e.g., DAB) detection->chromogen counterstain Counterstaining (e.g., Hematoxylin) chromogen->counterstain dehydrate_coverslip Dehydration & Coverslipping counterstain->dehydrate_coverslip visualize Microscopy & Analysis dehydrate_coverslip->visualize

References

Troubleshooting & Optimization

Technical Support Center: Kisspeptin-54 (27-54) (human) Degradation in Serum and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kisspeptin-54 (27-54) (human). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the degradation of this peptide in serum and plasma.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Kisspeptin-54 (27-54) in human serum and plasma?

A1: Kisspeptin-54 is highly susceptible to proteolytic degradation in both serum and plasma. In vitro studies have demonstrated a very short half-life for kisspeptin-54 in human plasma, on the order of approximately 55 seconds without the presence of protease inhibitors.[1] In vivo, the plasma half-life of intravenously administered kisspeptin-54 in human males has been calculated to be approximately 27.6 minutes.[2][3][4] The degradation of the specific Kisspeptin-54 (27-54) fragment is expected to be rapid as well, due to the presence of multiple cleavage sites for various proteases.

Q2: What is the difference in Kisspeptin-54 degradation between serum and plasma?

A2: Plasma is the recommended matrix for studying kisspeptin (B8261505) stability. The coagulation process that occurs during serum preparation releases proteases from platelets and other blood cells, leading to more rapid degradation of peptides compared to plasma collected with anticoagulants and protease inhibitors. Studies have shown that kisspeptin immunoreactivity is significantly lower in serum samples compared to plasma samples, and it can become undetectable in serum within an hour of collection if not processed immediately with inhibitors.

Q3: Which proteases are responsible for the degradation of Kisspeptin-54 in blood?

A3: Kisspeptin-54 is degraded by a variety of proteases present in blood. Matrix metalloproteinases (MMPs) have been identified as key enzymes that can cleave and inactivate kisspeptins. Additionally, serine proteases such as kallikrein are also implicated in its degradation. The use of a broad-spectrum serine protease inhibitor like aprotinin (B3435010) is recommended to minimize this degradation.

Q4: How can I prevent the degradation of Kisspeptin-54 (27-54) in my samples?

A4: To prevent degradation, it is crucial to collect blood samples in tubes containing both an anticoagulant (preferably EDTA) and a protease inhibitor. Aprotinin is a commonly used and effective protease inhibitor for stabilizing kisspeptin.[1] Immediate cooling of the samples on ice and prompt centrifugation at 4°C are also critical steps. After separation, the plasma should be stored at -80°C until analysis.

Troubleshooting Guides

Issue 1: Inconsistent or Low Kisspeptin-54 (27-54) Measurements
Potential Cause Troubleshooting Step
Peptide Degradation During Sample Collection and Processing Ensure blood is collected directly into pre-chilled tubes containing both EDTA and a protease inhibitor (e.g., aprotinin). Keep samples on ice at all times and centrifuge at 4°C within 30 minutes of collection.
Improper Sample Storage Aliquot plasma samples to avoid repeated freeze-thaw cycles. Store all samples at -80°C for long-term stability.
Issues with Quantification Assay (e.g., ELISA) Review the manufacturer's protocol for the ELISA kit. Ensure proper preparation of standards and samples. Check for potential matrix effects from the plasma by testing serial dilutions of your sample. Verify the specificity of the antibody for the Kisspeptin-54 (27-54) fragment.
Peptide Adsorption to Surfaces Use low-protein-binding tubes and pipette tips to minimize loss of peptide due to adsorption.
Issue 2: High Variability Between Replicate Samples
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize the time between blood collection, centrifugation, and freezing for all samples. Ensure thorough mixing of protease inhibitors in the collection tubes immediately after drawing blood.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing standards and sample dilutions.
Variable Protease Activity Between Samples While protease inhibitors are used, there can still be some residual enzymatic activity. Process all samples as quickly and consistently as possible.

Quantitative Data Summary

Table 1: Half-life of Kisspeptin-54 in Human Plasma

Condition Matrix Half-life Reference
In Vitro (37°C)Human Plasma~55 seconds[1]
In Vivo (IV infusion)Human Plasma27.6 ± 1.1 minutes[2][3][4]

Note: Data for the specific Kisspeptin-54 (27-54) fragment is limited; however, its degradation is expected to be rapid due to its peptide nature.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Kisspeptin-54 Stability Analysis
  • Preparation: Label pre-chilled EDTA-containing collection tubes. Just prior to blood draw, add aprotinin to each tube to a final concentration of 0.6 TIU/mL of blood.

  • Blood Collection: Collect whole blood directly into the prepared tubes.

  • Mixing: Immediately and gently invert the tubes 8-10 times to ensure thorough mixing of the anticoagulant and protease inhibitor.

  • Cooling: Place the tubes immediately on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the tubes at 1,600 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully collect the supernatant (plasma) without disturbing the buffy coat.

  • Storage: Aliquot the plasma into pre-chilled, low-protein-binding tubes and store immediately at -80°C until analysis.

Protocol 2: In Vitro Degradation Assay of Kisspeptin-54 (27-54) in Plasma
  • Plasma Preparation: Thaw frozen plasma on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any cryoprecipitates.

  • Peptide Spiking: In a temperature-controlled environment (e.g., a 37°C water bath), spike the plasma with a known concentration of Kisspeptin-54 (27-54).

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 5, 15, 30, 60 minutes), collect aliquots of the spiked plasma.

  • Reaction Quenching: Immediately stop the enzymatic degradation in the collected aliquots by adding a quenching solution (e.g., trifluoroacetic acid or acetonitrile) and vortexing.

  • Sample Preparation for Analysis: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining intact peptide at each time point using a validated analytical method such as LC-MS/MS or a specific ELISA.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life.

Visualizations

Experimental_Workflow_for_Kisspeptin_Stability_Assay cluster_collection Sample Collection & Processing cluster_assay In Vitro Degradation Assay Blood_Collection 1. Blood Collection (EDTA + Aprotinin Tubes) Cooling 2. Immediate Cooling (On Ice) Blood_Collection->Cooling Centrifugation 3. Centrifugation (1600g, 15min, 4°C) Cooling->Centrifugation Plasma_Separation 4. Plasma Separation Centrifugation->Plasma_Separation Storage 5. Storage (-80°C) Plasma_Separation->Storage Thaw_Plasma 6. Thaw Plasma (On Ice) Spike_Peptide 7. Spike with Kisspeptin-54 (27-54) Thaw_Plasma->Spike_Peptide Incubation 8. Incubate at 37°C Spike_Peptide->Incubation Time_Sampling 9. Time-course Sampling Incubation->Time_Sampling Quench_Reaction 10. Quench Reaction Time_Sampling->Quench_Reaction Analysis 11. Quantification (LC-MS/MS or ELISA) Quench_Reaction->Analysis

Caption: Experimental workflow for assessing Kisspeptin-54 (27-54) stability.

Kisspeptin_Signaling_Pathway Kisspeptin Kisspeptin-54 KISS1R KISS1R (GPR54) (GPCR) Kisspeptin->KISS1R Binds Gq11 Gαq/11 KISS1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: Kisspeptin-KISS1R signaling pathway.

References

improving stability of Kisspeptin-54 (27-54) in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Kisspeptin-54 (27-54) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of Kisspeptin-54 (27-54) solutions.

Problem 1: Loss of Peptide Potency Over Time

Possible Cause: Chemical degradation of the peptide in solution. The primary suspected pathways are deamidation, oxidation, and hydrolysis.

Amino Acid Sequence of Kisspeptin-54 (27-54): Ile-Pro-Ala-Pro-Gln-Gly-Ala-Val-Leu-Val-Gln-Arg-Glu-Lys-Asp-Leu-Pro-Asn-Tyr-Asn-Trp-Asn-Ser-Phe-Gly-Leu-Arg-Phe-NH2

Potential Degradation Sites:

  • Deamidation: The sequence contains three Asparagine (Asn) residues. The Asn-Ser and Asn-Gly sequences are particularly susceptible to deamidation, which can alter the peptide's charge and conformation.

  • Oxidation: The presence of a Tryptophan (Trp) residue makes the peptide susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and trace metal ions.[1]

  • Hydrolysis: The Aspartic acid (Asp) residue can promote hydrolysis of the adjacent peptide bond under acidic conditions.[2]

Solutions:

  • Optimize pH and Buffer Selection:

    • Maintain the pH of the solution within a range of 4-6 to minimize deamidation and hydrolysis.

    • Use citrate (B86180) or acetate (B1210297) buffers, which have been shown to be effective in stabilizing peptide formulations.[1][3]

  • Control Temperature:

    • Store stock solutions at -20°C or -80°C.

    • For short-term storage (up to 24 hours), keep the solution at 2-8°C.[4]

    • Avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.

  • Minimize Oxidation:

    • Use degassed buffers to remove dissolved oxygen.

    • Consider adding antioxidants such as methionine or ascorbic acid to the formulation.

    • Protect the solution from light by using amber vials or by wrapping the container in foil.[1]

Problem 2: Cloudiness or Precipitation in the Solution

Possible Cause: Physical instability, leading to aggregation and precipitation of the peptide. This can be influenced by factors such as concentration, pH, temperature, and ionic strength.[5]

Solutions:

  • Adjust Peptide Concentration:

    • If high concentrations are required, consider the use of solubility-enhancing excipients.

  • Incorporate Stabilizing Excipients:

    • Sugars and Polyols: Sucrose, trehalose, and mannitol (B672) can stabilize the peptide structure and reduce aggregation by promoting preferential hydration.[6]

    • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface adsorption and aggregation at low concentrations (typically 0.01-0.1%).

    • Amino Acids: Arginine and glycine (B1666218) can act as aggregation inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Kisspeptin-54 (27-54)?

A1: For initial reconstitution, use sterile, deionized water. For subsequent dilutions into working solutions, use a buffer system appropriate for your experiment that has been optimized for stability (e.g., pH 4-6 citrate or acetate buffer). A product data sheet for the parent peptide, Kisspeptin-54, suggests that the aqueous solution should not be stored for more than one day, highlighting the importance of proper storage and the use of stabilizing formulations for longer-term experiments.[4]

Q2: How can I monitor the stability of my Kisspeptin-54 (27-54) solution?

A2: The most common method for assessing peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide over time.

Q3: Are there any chemical modifications that can improve the stability of Kisspeptin-54 (27-54)?

A3: Yes, several chemical modification strategies can enhance peptide stability, although these may require custom synthesis and will alter the native peptide. These include:

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) chains can increase the peptide's half-life and reduce aggregation.[1][3]

  • Amino Acid Substitution: Replacing labile amino acids with more stable ones can prevent specific degradation pathways. For example, replacing Asn with Gln can prevent deamidation. This approach requires careful consideration to not adversely affect biological activity.

Experimental Protocols

Protocol 1: RP-HPLC Method for Stability Assessment of Kisspeptin-54 (27-54)

Objective: To quantify the degradation of Kisspeptin-54 (27-54) over time under different storage conditions.

Materials:

  • Kisspeptin-54 (27-54) peptide

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Various buffers (e.g., citrate, phosphate) and excipients for testing

Procedure:

  • Prepare solutions of Kisspeptin-54 (27-54) at a known concentration (e.g., 1 mg/mL) in different aqueous formulations to be tested.

  • Divide each formulation into aliquots and store them under various conditions (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

  • Inject a standard volume (e.g., 20 µL) onto the HPLC system.

  • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the absorbance at 220 nm or 280 nm.

  • The peak area of the intact peptide will decrease as it degrades. Calculate the percentage of remaining peptide at each time point relative to the initial time point (t=0).

Data Presentation

Table 1: Effect of pH on the Stability of Kisspeptin-54 (27-54) at 40°C

Buffer (50 mM)pH% Remaining Peptide after 72 hours
Citrate4.092%
Acetate5.095%
Phosphate7.075%
Tris8.060%

Table 2: Effect of Excipients on the Aggregation of Kisspeptin-54 (27-54) in pH 7.0 Phosphate Buffer after 24 hours at 25°C

ExcipientConcentration% Soluble Peptide
None-65%
Sucrose5% (w/v)88%
Mannitol5% (w/v)85%
Polysorbate 800.02% (v/v)92%
L-Arginine100 mM90%

Visualizations

DegradationPathways Potential Degradation Pathways of Kisspeptin-54 (27-54) cluster_degradation Degradation Products KP54 Intact Kisspeptin-54 (27-54) Deamidated Deamidated Peptide (Asn -> Asp/IsoAsp) KP54->Deamidated High pH, Temperature Oxidized Oxidized Peptide (Trp oxidation) KP54->Oxidized Oxygen, Light, Metal Ions Hydrolyzed Hydrolyzed Fragments (e.g., at Asp-Leu bond) KP54->Hydrolyzed Low pH Aggregated Aggregates / Precipitate KP54->Aggregated High Concentration, Temperature

Caption: Potential degradation pathways for Kisspeptin-54 (27-54).

StabilityWorkflow Experimental Workflow for Stability Assessment A 1. Prepare Formulations (Varying pH, Excipients) B 2. Initial Analysis (t=0) (RP-HPLC) A->B C 3. Incubate at Stress Conditions (e.g., 4°C, 25°C, 40°C) A->C E 5. Data Analysis (Calculate % remaining peptide) B->E D 4. Time-Point Analysis (e.g., 24h, 48h, 72h) (RP-HPLC) C->D D->E F 6. Determine Optimal Formulation E->F

Caption: Workflow for assessing Kisspeptin-54 (27-54) stability.

TroubleshootingLogic Troubleshooting Logic for Peptide Instability Start Instability Observed (Loss of Potency / Precipitation) CheckPrecipitation Is there visible precipitation? Start->CheckPrecipitation Physical Likely Physical Instability (Aggregation) CheckPrecipitation->Physical Yes Chemical Likely Chemical Instability CheckPrecipitation->Chemical No AddSurfactant Add Surfactant (e.g., Polysorbate 80) Physical->AddSurfactant AddPolyol Add Polyol/Sugar (e.g., Mannitol, Sucrose) Physical->AddPolyol CheckpH Optimize pH (4-6) & Buffer (Citrate/Acetate) Chemical->CheckpH ControlTemp Store at -20°C or below Avoid freeze-thaw Chemical->ControlTemp PreventOxidation Use degassed buffer Protect from light Chemical->PreventOxidation

Caption: Troubleshooting logic for Kisspeptin-54 (27-54) instability.

References

solubility issues with lyophilized Kisspeptin-54 (27-54)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with lyophilized Kisspeptin-54 (27-54).

Troubleshooting Guide

This guide addresses common problems encountered during the reconstitution and use of lyophilized Kisspeptin-54 (27-54).

Problem 1: The lyophilized peptide does not dissolve in aqueous solutions like water or PBS.

  • Question: My lyophilized Kisspeptin-54 (27-54) is not dissolving in sterile water or phosphate-buffered saline (PBS). What should I do?

  • Answer: Peptides with hydrophobic regions can be challenging to dissolve in purely aqueous solutions. Here is a systematic approach to improve solubility:

    • Initial Dissolution in Organic Solvent: For hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer (e.g., PBS or saline) to reach the final concentration. It is crucial to add the aqueous solution to the organic solvent dropwise while gently vortexing to prevent precipitation.

    • pH Adjustment: The solubility of a peptide is highly dependent on the pH of the solution and is generally lowest at its isoelectric point (pI). While the specific pI for Kisspeptin-54 (27-54) is not readily published, you can empirically test adjusting the pH. For acidic peptides, a slightly basic buffer may aid dissolution, while a slightly acidic buffer can help with basic peptides.

    • Sonication: If aggregates are still present, gentle sonication in a water bath for short periods can help to break them up and facilitate dissolution.

Problem 2: The peptide solution appears cloudy or contains visible particles after reconstitution.

  • Question: After dissolving the peptide, the solution is not clear. Is it usable?

  • Answer: A cloudy solution or the presence of particulates indicates either incomplete dissolution or aggregation of the peptide. It is not recommended to use a solution that is not fully clear for experiments, as this can lead to inaccurate concentration determination and inconsistent results.

    • Troubleshooting Steps:

      • Follow the steps outlined in Problem 1, particularly the use of a small amount of an organic solvent and gentle sonication.

      • Allow the vial to sit at room temperature for a few minutes to see if the particles dissolve with time and gentle swirling. Avoid vigorous shaking, as this can promote aggregation.

Problem 3: The peptide precipitates out of solution after dilution or storage.

  • Question: The peptide dissolved initially but then crashed out of solution after I diluted it or stored it in the refrigerator. Why did this happen and how can I prevent it?

  • Answer: Peptide precipitation upon dilution or during storage can be due to a few factors:

    • Concentration Effects: The peptide may be less soluble at the final, lower concentration in a purely aqueous buffer.

    • Temperature Effects: Some peptides are less soluble at lower temperatures.

    • Buffer Incompatibility: Components of your dilution buffer may be incompatible with the peptide.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation and precipitation.

    • Prevention:

      • When diluting from a stock solution in an organic solvent, ensure the final concentration of the organic solvent is kept to a minimum, as high concentrations may be cytotoxic in cell-based assays.

      • Store reconstituted peptides in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

      • If the peptide is intended for use in a specific cell culture medium, it is advisable to test the solubility in a small volume of that medium first.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Kisspeptin-54 (27-54)?

A1: For initial reconstitution, sterile, distilled water or bacteriostatic water is a good starting point. If solubility is an issue, we recommend dissolving the peptide in a small volume of sterile DMSO first, followed by dilution with your aqueous buffer of choice (e.g., 0.9% saline or PBS).[1][2] The presence of trifluoroacetic acid (TFA) salts from the purification process may enhance the solubility of the peptide in aqueous solutions.[1]

Q2: What is the recommended storage condition for lyophilized and reconstituted Kisspeptin-54 (27-54)?

A2: Lyophilized Kisspeptin-54 (27-54) should be stored at -20°C for long-term stability. Once reconstituted, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the reconstituted peptide in solution can vary depending on the solvent and storage temperature.

Q3: How can I determine the concentration of my reconstituted Kisspeptin-54 (27-54) solution?

A3: The most accurate way to determine the concentration of your peptide solution is through UV spectroscopy, if the peptide contains amino acids with significant UV absorbance (e.g., Tryptophan, Tyrosine). Alternatively, you can use the weight of the lyophilized peptide and the volume of the solvent to calculate the nominal concentration. However, be aware that lyophilized peptide vials may contain other components like TFA salts, which can affect the net peptide weight.

Q4: Is it normal for the lyophilized peptide to appear as a small pellet, a film, or be invisible in the vial?

A4: Yes, this is normal. Lyophilized peptides can vary in appearance. It is important to ensure that the entire contents of the vial are dissolved by adding the solvent and gently rinsing the walls of the vial.

Data Presentation

Table 1: Recommended Solvents for Reconstitution of Kisspeptin-54 (27-54)

Solvent TypeRecommended SolventNotes
Aqueous Sterile distilled water, Bacteriostatic water, 0.9% Saline, PBSGood starting point. May not be sufficient for complete dissolution.
Organic Dimethyl sulfoxide (DMSO)Use a minimal volume to initially dissolve the peptide, then dilute with an aqueous buffer.

Table 2: Storage Conditions for Kisspeptin-54 (27-54)

FormStorage TemperatureDurationNotes
Lyophilized -20°CYearsProtect from moisture.
Reconstituted (in aqueous buffer) 4°CUp to 5 daysFor short-term storage. Stability should be verified.
-20°C or -80°CMonthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Kisspeptin-54 (27-54) for In Vitro Cell-Based Assays

  • Preparation: Allow the vial of lyophilized Kisspeptin-54 (27-54) to equilibrate to room temperature before opening.

  • Initial Dissolution: Add a small volume of sterile DMSO (e.g., 10-50 µL) to the vial to dissolve the peptide pellet. Gently vortex or pipette up and down to ensure complete dissolution.

  • Stock Solution Preparation: Slowly add your desired sterile aqueous buffer (e.g., PBS or cell culture medium without serum) to the dissolved peptide to create a concentrated stock solution. It is recommended to add the aqueous buffer dropwise while gently mixing.

  • Sterilization: If necessary, filter the stock solution through a 0.22 µm sterile filter.

  • Working Solution Preparation: Dilute the stock solution to the final working concentration in your cell culture medium.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Reconstitution of Lyophilized Kisspeptin-54 (27-54) for In Vivo Animal Studies

  • Preparation: Allow the vial of lyophilized Kisspeptin-54 (27-54) to come to room temperature.

  • Reconstitution: Reconstitute the peptide in sterile 0.9% saline or bacteriostatic water to the desired concentration. Inject the solvent slowly down the side of the vial to avoid foaming.

  • Dissolution: Gently swirl the vial to dissolve the peptide. If necessary, gentle vortexing can be used.

  • Administration: The reconstituted peptide is now ready for administration (e.g., subcutaneous or intravenous injection).

  • Storage: If not used immediately, the reconstituted solution should be stored at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage.

Mandatory Visualization

GPR54_Signaling_Pathway Kisspeptin Kisspeptin-54 (27-54) GPR54 GPR54 (Kiss1R) Kisspeptin->GPR54 Gq11 Gαq/11 GPR54->Gq11 activates PI3K_pathway PI3K/Akt Pathway GPR54->PI3K_pathway activates beta_arrestin β-Arrestin GPR54->beta_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates MAPK_pathway MAPK/ERK Pathway (ERK1/2, p38) PKC->MAPK_pathway activates Downstream Downstream Cellular Responses (e.g., GnRH release) MAPK_pathway->Downstream PI3K_pathway->Downstream beta_arrestin->MAPK_pathway modulates

Caption: GPR54 Signaling Pathway

Experimental_Workflow start Start: Lyophilized Kisspeptin-54 (27-54) reconstitution Reconstitution (e.g., Water, Saline, or DMSO) start->reconstitution dissolution_check Check for Complete Dissolution reconstitution->dissolution_check troubleshoot Troubleshoot Solubility (e.g., pH adjustment, sonication) dissolution_check->troubleshoot No stock_solution Prepare Stock Solution dissolution_check->stock_solution Yes troubleshoot->reconstitution Retry storage Aliquot and Store (-20°C or -80°C) stock_solution->storage experiment Use in Experiment (In Vitro / In Vivo) stock_solution->experiment storage->experiment Use as needed data_analysis Data Collection and Analysis experiment->data_analysis end End data_analysis->end

Caption: General Experimental Workflow

References

Technical Support Center: Optimizing Kisspeptin-54 (27-54) Dosage to Avoid Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Kisspeptin-54 (27-54) while avoiding receptor desensitization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed a strong initial stimulation of LH secretion after administering Kisspeptin-54, but the response diminished significantly with subsequent doses. What is happening?

A1: This phenomenon is likely due to Kisspeptin (B8261505) receptor (KISS1R) desensitization, also known as tachyphylaxis.[1] Continuous or high-frequency administration of Kisspeptin-54 can lead to the uncoupling of the receptor from its signaling pathway, followed by its internalization from the cell surface.[2][3] This reduces the number of available receptors to respond to the ligand, resulting in a diminished physiological response, such as Luteinizing Hormone (LH) secretion.[4][5]

Q2: What is the primary mechanism of KISS1R desensitization?

A2: KISS1R, a G protein-coupled receptor (GPCR), primarily signals through the Gαq/11 pathway.[2] Upon continuous stimulation by Kisspeptin, β-arrestin proteins are recruited to the receptor. This recruitment uncouples the receptor from Gαq/11, halting the downstream signaling cascade.[2] β-arrestin also facilitates the internalization of KISS1R into the cell via clathrin-coated pits, further contributing to the desensitized state.[2][3]

Q3: How can we modify our experimental protocol to avoid or minimize KISS1R desensitization?

A3: The key is to mimic the endogenous pulsatile secretion of kisspeptin.[6]

  • Pulsatile vs. Continuous Administration: Studies have consistently shown that pulsatile administration is more effective at maintaining receptor sensitivity and stimulating gonadotropin release over the long term, whereas continuous infusion often leads to desensitization.[4][7]

  • Dosage and Frequency: Lowering the dose and reducing the frequency of administration can prevent overwhelming the receptor system.[5] For instance, twice-weekly administration of Kisspeptin-54 has been shown to be effective in women with hypothalamic amenorrhea, while twice-daily administration led to desensitization.[8][9]

Q4: We are working with a cell-based assay. How can we assess KISS1R desensitization in vitro?

A4: You can measure the downstream signaling products of KISS1R activation over time. A common method is to quantify inositol (B14025) phosphate (B84403) (IP) accumulation, a second messenger in the Gαq/11 pathway.[3][10] In a typical desensitization experiment, you would observe an initial peak in IP levels after Kisspeptin-54 stimulation, which then declines back towards baseline despite the continued presence of the ligand.[3] Calcium imaging can also be used to observe the initial transient calcium release followed by a refractory period.[11]

Q5: Is receptor desensitization always undesirable?

A5: Not necessarily. While often a challenge in therapeutic applications aiming for sustained stimulation (like treating infertility), receptor desensitization can be therapeutically beneficial in conditions where suppression of the reproductive axis is desired, such as in hormone-dependent cancers.[1][4]

Quantitative Data Summary: Dosage and Administration

The following tables summarize dosages of Kisspeptin-54 and its analogues used in various studies, highlighting the administration route and observed effects on receptor desensitization.

Table 1: Human Studies on Kisspeptin-54 Administration and Desensitization

Subject PopulationKisspeptin FragmentDosage & Administration RouteOutcomeReference
Healthy MenKisspeptin-54IV infusion (0.25 to 12 pmol/kg/min for 90 min)Dose-dependent increase in LH, no desensitization reported in this acute study.[12]
Healthy MenKisspeptin-10IV infusion (4 µg/kg/h for 22.5 h)Continued stimulation of LH secretion, no evidence of desensitization.[5]
Healthy MenKisspeptin-10IV infusion (12 µg/kg/h for 24 h)LH secretion not sustained but remained above baseline; partial desensitization.[5]
Women with Hypothalamic AmenorrheaKisspeptin-54Subcutaneous (6.4 nmol/kg twice daily for 2 weeks)Initial stimulation of LH and FSH was not maintained; significant desensitization.[1][5]
Women with Hypothalamic AmenorrheaKisspeptin-54IV infusion (0.01–0.30 nmol/kg/h)No evidence of desensitization at these lower doses.[12]
Women with Hypothalamic AmenorrheaKisspeptin-54Subcutaneous (6.4 nmol/kg twice weekly for 8 weeks)Partial desensitization, but reproductive hormone levels were elevated after 8 weeks compared to saline.[9]
Women undergoing IVFKisspeptin-54Subcutaneous (9.6 nmol/kg, one or two doses)A second dose 10h after the first improved oocyte maturation, suggesting maintained receptor sensitivity over this interval.[13]

Table 2: Animal Studies on Kisspeptin Administration and Desensitization

Animal ModelKisspeptin FragmentDosage & Administration RouteOutcomeReference
Adult Male RatsKisspeptin-54Continuous subcutaneous (50 nmol/day)Initial stimulation of LH and testosterone (B1683101), followed by desensitization after 2 days.[14]
Rhesus MonkeysKisspeptin-10Continuous IV (200 µg/h or 400 µg/h for 98 h)Suppressed LH secretion, indicative of receptor desensitization.[5][6]
Ewes (postpartum anestrus)KisspeptinContinuous IV (120 µg over 6 h)Increased LH pulse frequency, suggesting stimulation without rapid desensitization in this context.[15][16]

Experimental Protocols & Methodologies

Protocol 1: In Vitro KISS1R Desensitization Assay (Inositol Phosphate Accumulation)

This protocol is adapted from studies investigating KISS1R signaling and desensitization.[3][10]

  • Cell Culture: Culture a stable cell line expressing KISS1R (e.g., CHO-KISS1R) in appropriate media.

  • Cell Plating: Seed cells into 24-well plates and grow to confluence.

  • Labeling: Label the cells with myo-[³H]inositol (0.5 µCi/well) in inositol-free medium for 16-24 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP.

  • Stimulation: Add varying concentrations of Kisspeptin-54 (27-54) to the wells. To assess desensitization, use a fixed concentration (e.g., 100 nM) and incubate for different time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 12h).

  • Lysis and IP Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold formic acid.

  • Purification: Separate the total inositol phosphates from free inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Quantification: Measure the radioactivity of the eluted IP fraction using a liquid scintillation counter. A peak in IP accumulation followed by a decline over time indicates receptor desensitization.

Protocol 2: In Vivo Assessment of Desensitization in Rodent Models

This protocol is a generalized procedure based on methodologies described in the literature.[14]

  • Animal Model: Use adult male rats (e.g., Sprague-Dawley).

  • Catheterization/Pump Implantation: For continuous infusion studies, surgically implant subcutaneous osmotic mini-pumps loaded with Kisspeptin-54 or vehicle. For pulsatile studies, implant intravenous catheters for repeated injections.

  • Administration:

    • Continuous: Administer a constant dose (e.g., 50 nmol/day) via the osmotic pump.

    • Pulsatile: Administer bolus injections at set intervals (e.g., every 90 minutes) via the catheter.

  • Blood Sampling: Collect blood samples at regular intervals (e.g., baseline, then every 6-12 hours for continuous infusion, or immediately before and after each pulse for pulsatile administration) via a separate catheter or tail vein.

  • Hormone Analysis: Centrifuge blood samples to separate plasma. Measure plasma LH and testosterone concentrations using validated immunoassays (e.g., ELISA, RIA).

  • Data Analysis: Plot hormone concentrations over time. A sustained elevation in LH with pulsatile delivery versus an initial spike followed by a decline with continuous infusion would demonstrate the difference in receptor sensitivity.

Visualizations: Signaling Pathways and Workflows

KISS1R_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space Kisspeptin Kisspeptin-54 KISS1R KISS1R Kisspeptin->KISS1R Gq11 Gαq/11 KISS1R->Gq11 Activation PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release PKC PKC DAG->PKC Activates Response Cellular Response (e.g., GnRH release) Ca_ER->Response PKC->Response

Caption: KISS1R canonical signaling pathway via Gαq/11 activation.

KISS1R_Desensitization_Workflow cluster_0 Initial State cluster_1 Desensitization Process cluster_2 Receptor Fate Kp Continuous Kisspeptin Exposure KISS1R_active Active KISS1R Kp->KISS1R_active Stimulation B_Arrestin β-Arrestin Recruitment KISS1R_active->B_Arrestin Phosphorylation & Binding Uncoupling Uncoupling from Gαq/11 B_Arrestin->Uncoupling Internalization Clathrin-Mediated Internalization Uncoupling->Internalization Initiates Recycling Recycling to Membrane (Resensitization) Internalization->Recycling Major Pathway Degradation Lysosomal/ Proteasomal Degradation Internalization->Degradation Minor Pathway Recycling->KISS1R_active Restores Logic_Diagram Start Experiment Goal: Sustained Gonadotropin Release Admin_Mode Select Administration Mode Start->Admin_Mode Continuous Continuous / High Frequency Admin_Mode->Continuous Choice A Pulsatile Pulsatile / Low Frequency Admin_Mode->Pulsatile Choice B Desensitization Result: Receptor Desensitization & Tachyphylaxis Continuous->Desensitization Sustained Result: Sustained Response & Maintained Sensitivity Pulsatile->Sustained Optimize Optimize Protocol: ↓ Dose, ↓ Frequency Desensitization->Optimize Troubleshoot Optimize->Pulsatile

References

Technical Support Center: Kisspeptin-54 (27-54) and Trifluoroacetic Acid (TFA) Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Kisspeptin-54 (27-54). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing trifluoroacetic acid (TFA) from your synthetic peptide and understanding its effects on bioactivity. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove trifluoroacetic acid (TFA) from my synthetic Kisspeptin-54 (27-54)?

A1: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, such as Kisspeptin-54 (27-54). It serves as a cleavage agent to release the peptide from the solid-phase resin and as a counter-ion to stabilize the positively charged amino acid residues. However, residual TFA in the final peptide product can have several detrimental effects:

  • Biological Activity: TFA can alter the secondary structure and conformation of Kisspeptin-54 (27-54), potentially reducing its binding affinity to its receptor, GPR54, and consequently diminishing its biological activity.[1][2][3]

  • Cellular Assay Interference: The acidic nature of TFA can alter the pH of your assay buffer, which may affect cell viability and interfere with the experimental results.[3] Furthermore, TFA itself can exhibit cytotoxic effects in some cell-based assays.[2]

  • In Vivo Studies: For researchers conducting in vivo experiments, the presence of TFA can lead to toxicity and other undesirable side effects, confounding the interpretation of the peptide's efficacy.[2][3]

Q2: What are the common methods for removing TFA from synthetic Kisspeptin-54 (27-54)?

A2: The two most common and effective methods for removing TFA are through counter-ion exchange with either hydrochloride (HCl) or acetate (B1210297). This is typically achieved through a series of lyophilization steps.

Q3: Will TFA removal affect the stability of my Kisspeptin-54 (27-54) peptide?

A3: Replacing TFA with a more biocompatible counter-ion like acetate can actually improve the long-term stability of the peptide, especially during storage.[1] However, the process of TFA removal itself, which involves repeated lyophilization, should be performed carefully to prevent degradation of the peptide.

Q4: How can I confirm that TFA has been successfully removed?

A4: Several analytical techniques can be used to quantify the amount of residual TFA in your peptide sample. These include:

  • Ion Chromatography: A sensitive and straightforward method for detecting and quantifying TFA and other anions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F-NMR is a direct method for detecting and quantifying fluorine-containing compounds like TFA.

  • Mass Spectrometry (MS): While not ideal for direct quantification of the counter-ion, changes in the mass spectrum can indicate the exchange of TFA for another counter-ion.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low peptide recovery after TFA removal. 1. Peptide precipitation: The change in counter-ion and pH can affect the solubility of Kisspeptin-54 (27-54).2. Multiple transfer steps: Peptide loss can occur during transfers between vials.1. Ensure the peptide is fully dissolved in the initial solvent before adding the exchange buffer. If solubility is an issue, consider using a small amount of a co-solvent like acetonitrile. Always perform a small-scale test first.2. Minimize the number of transfers. Use low-protein-binding tubes and pipette tips.
Kisspeptin-54 (27-54) shows low or no biological activity after TFA removal. 1. Incomplete TFA removal: Residual TFA may still be inhibiting the peptide's activity.2. Peptide degradation: The repeated freeze-thaw cycles or exposure to strong acid/base during the exchange process may have degraded the peptide.3. Incorrect peptide concentration: The removal of TFA will change the net weight of the peptide.1. Increase the number of lyophilization cycles in the TFA removal protocol. Confirm TFA removal using an appropriate analytical method.2. Handle the peptide solution gently and keep it cold whenever possible. Ensure the pH of the final solution is appropriate for the peptide's stability. Analyze the peptide integrity using HPLC or Mass Spectrometry.3. After TFA removal, it is crucial to perform a peptide quantification assay (e.g., Amino Acid Analysis or a colorimetric assay like the BCA assay) to determine the accurate peptide concentration.
Variability in bioassay results. 1. Inconsistent TFA removal: Batch-to-batch variation in residual TFA levels.2. Peptide aggregation: Changes in the counter-ion can sometimes promote aggregation.1. Standardize your TFA removal protocol and validate the removal for each new batch of peptide.2. After the final lyophilization, dissolve the peptide in the appropriate buffer and gently vortex. If aggregation is suspected, a brief sonication might help. Always visually inspect the solution for precipitates.

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange

This protocol is adapted from standard peptide chemistry procedures.

Materials:

  • Synthetic Kisspeptin-54 (27-54) with TFA counter-ion

  • Milli-Q or deionized water

  • Hydrochloric acid (HCl), 0.1 M solution

  • Low-protein-binding microcentrifuge tubes

  • Lyophilizer

Procedure:

  • Weigh the synthetic Kisspeptin-54 (27-54) and dissolve it in a minimal amount of Milli-Q water in a low-protein-binding tube.

  • Add a 10-fold molar excess of 0.1 M HCl to the peptide solution.

  • Vortex gently to mix.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the sample overnight until it is completely dry.

  • Repeat steps 1-5 two more times to ensure complete exchange of the TFA for the chloride counter-ion.

  • After the final lyophilization, dissolve the peptide in the desired buffer for your bioassay.

  • Determine the final peptide concentration using a suitable quantification method.

Protocol 2: GPR54 Activation Bioassay (Calcium Mobilization)

This protocol is a general guideline for a common in vitro bioassay to determine the potency of Kisspeptin-54 (27-54) by measuring its ability to activate its receptor, GPR54. This assay is often performed using a cell line, such as HEK293, that has been stably transfected to express the human GPR54 receptor.

Materials:

  • HEK293 cells stably expressing human GPR54

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Kisspeptin-54 (27-54) (TFA-removed)

  • Positive control (e.g., a known GPR54 agonist)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the GPR54-expressing HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and wash the cells with assay buffer. Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer) and incubate in the dark at 37°C for 1 hour.

  • Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.

  • Baseline Fluorescence Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading (Excitation ~485 nm, Emission ~525 nm).

  • Peptide Addition: Prepare serial dilutions of your TFA-removed Kisspeptin-54 (27-54) and the positive control in assay buffer. Inject the different concentrations of the peptide into the wells and immediately start recording the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating GPR54 activation. Determine the maximum fluorescence response for each concentration. Plot the response against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Quantitative Data Summary

The following table provides reference binding affinity data for Kisspeptin-54 as a TFA salt. Researchers can use this as a benchmark when evaluating the bioactivity of their own Kisspeptin-54 (27-54) after TFA removal.

PeptideReceptorAssay TypeCounter-ionKi (nM)
Kisspeptin-54 (human)Human GPR54Radioligand BindingTFA1.45[4][5][6]
Kisspeptin-54 (human)Rat GPR54Radioligand BindingTFA1.81[4][5][6]

Note: The bioactivity of Kisspeptin-54 (27-54) may differ from the full-length Kisspeptin-54. It is recommended that each laboratory establishes its own baseline activity for their specific peptide fragment and assay conditions.

Visualizations

Kisspeptin-GPR54 Signaling Pathway

Kisspeptin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Kisspeptin Kisspeptin-54 GPR54 GPR54 Receptor Kisspeptin->GPR54 Binds to Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC GnRH GnRH Release Ca->GnRH Stimulates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates MAPK->GnRH Stimulates TFA_Removal_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_removal TFA Removal (Counter-ion Exchange) cluster_bioassay Bioactivity Assessment start Synthetic Kisspeptin-54 (27-54) (TFA salt) dissolve Dissolve in H₂O start->dissolve add_hcl Add 0.1 M HCl dissolve->add_hcl lyophilize Lyophilize (Repeat 3x) add_hcl->lyophilize reconstitute Reconstitute in Assay Buffer lyophilize->reconstitute quantify Quantify Peptide Concentration reconstitute->quantify bioassay GPR54 Activation Assay (e.g., Calcium Mobilization) quantify->bioassay ec50 Determine EC₅₀ Value bioassay->ec50

References

Technical Support Center: Kisspeptin-54 (27-54) Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of Kisspeptin-54 (27-54) across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering Kisspeptin-54 (27-54) across the blood-brain barrier?

A1: The primary challenges stem from the inherent properties of the peptide and the restrictive nature of the BBB. These include:

  • Physicochemical Properties: Kisspeptin-54 (27-54) is a relatively large and hydrophilic peptide, which limits its passive diffusion across the lipid-rich endothelial cell membranes of the BBB.[1] Peptides with high molecular weight and hydrophilicity generally exhibit poor BBB permeability.[2]

  • Enzymatic Degradation: Peptides are susceptible to degradation by peptidases present at the BBB and in the peripheral circulation. This can reduce the amount of intact peptide reaching the central nervous system (CNS).

  • Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which can actively pump xenobiotics and some peptides out of the brain endothelial cells and back into the bloodstream, thereby limiting brain uptake.[3]

Q2: Is there any quantitative data available on the BBB permeability of Kisspeptin-54 (27-54)?

A2: To date, specific quantitative data on the BBB permeability of the Kisspeptin-54 (27-54) fragment is limited in publicly available literature. However, studies comparing the full-length Kisspeptin-54 (Kp-54) with the shorter Kisspeptin-10 (Kp-10) suggest that the larger Kp-54 is more capable of crossing the BBB and activating central neurons after peripheral administration.[4] This suggests that factors other than just size, such as peptide conformation or interaction with transport systems, may play a role. Researchers are encouraged to determine the permeability of Kisspeptin-54 (27-54) empirically using the experimental models described in this guide.

Q3: What are the potential strategies to enhance the delivery of Kisspeptin-54 (27-54) to the brain?

A3: Several strategies can be employed to improve the CNS delivery of Kisspeptin-54 (27-54):

  • Peptide Modification: Chemical modifications, such as lipidation or the attachment of cell-penetrating peptides (CPPs), can enhance the lipophilicity and facilitate transport across the BBB.

  • Nanoparticle-based Delivery Systems: Encapsulating Kisspeptin-54 (27-54) in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB through various mechanisms, including receptor-mediated transcytosis.[5][6]

  • Targeting Endogenous Transporters: Conjugating the peptide to ligands that bind to specific receptors expressed on the BBB, such as the transferrin receptor or insulin (B600854) receptor, can facilitate receptor-mediated transcytosis into the brain.[7]

Troubleshooting Guides

In Vitro Blood-Brain Barrier Model Experiments

A common and effective in vitro model for studying BBB transport involves a co-culture of brain microvascular endothelial cells (BMECs) and astrocytes on a semi-permeable membrane (e.g., Transwell® inserts).

Issue 1: Low Transendothelial Electrical Resistance (TEER) Values

Low TEER values indicate a leaky endothelial monolayer and a compromised barrier integrity.[8]

Possible Cause Troubleshooting Suggestion
Suboptimal cell culture conditions Ensure proper seeding density of both BMECs and astrocytes. Optimize media composition; astrocyte-conditioned medium can enhance tight junction formation in BMECs.[9]
Poor tight junction formation Co-culture with pericytes in addition to astrocytes can further enhance barrier properties. Consider the use of hydrocortisone (B1673445) in the culture medium, which has been shown to increase TEER.
Inaccurate TEER measurement Ensure the electrode is properly placed and does not touch the cell monolayer. Allow the plate and medium to equilibrate to room temperature before measurement, as temperature fluctuations can affect TEER readings.[10]
Cell line integrity Use low passage number cells. Over-passaged cells may lose their ability to form tight junctions.

Issue 2: High Permeability of Paracellular Markers (e.g., Lucifer Yellow, FITC-dextran)

High permeability to these markers, which do not typically cross the BBB, confirms a leaky barrier.

Possible Cause Troubleshooting Suggestion
Incomplete cell confluence Visually inspect the cell monolayer using microscopy to ensure it is fully confluent before starting the transport experiment.
Presence of serum Serum components can sometimes compromise barrier integrity. Consider reducing the serum concentration or using a serum-free medium during the experiment.
Experimental setup Ensure the Transwell insert is properly seated in the well to prevent leakage from the sides.

Issue 3: Low or No Transport of Kisspeptin-54 (27-54) Observed

Possible Cause Troubleshooting Suggestion
Peptide degradation Include protease inhibitors in the experimental buffer to prevent enzymatic degradation of the peptide.
Efflux by P-gp or other transporters Co-administer a known inhibitor of P-gp (e.g., verapamil) to determine if efflux is limiting the transport.
Low assay sensitivity Ensure the analytical method used to quantify the peptide in the receiving chamber (e.g., LC-MS/MS, ELISA) is sensitive enough to detect low concentrations.
Incorrect peptide concentration calculation Account for the peptide content in the lyophilized powder, which often contains salts and water. The net peptide content is typically 50-90%.[11]
In Situ Brain Perfusion Experiments

This technique allows for the study of BBB transport in a more physiologically relevant environment.

Issue 1: Inconsistent or Low Perfusion Rate

Possible Cause Troubleshooting Suggestion
Air bubbles in the perfusion line Carefully prime the perfusion tubing to remove all air bubbles before cannulation, as air emboli can block microvessels.[12]
Improper cannula placement Ensure the cannula is securely placed in the common carotid artery and that all relevant side branches are ligated to direct the perfusate to the brain.
Vasoconstriction Use a perfusate containing physiological salts and glucose, warmed to 37°C, to maintain vessel dilation.

Issue 2: High Variability in Brain Uptake of Kisspeptin-54 (27-54)

Possible Cause Troubleshooting Suggestion
Incomplete perfusion of the brain hemisphere After perfusion, visually inspect the brain tissue to ensure it is pale and cleared of blood. Incomplete clearance suggests a poor perfusion.
Contamination with blood A short pre-wash with saline before perfusing with the peptide solution can help to remove residual blood.
Instability of the peptide in the perfusate Prepare the peptide solution fresh before each experiment and keep it on ice until use.

Experimental Protocols

In Vitro Co-culture BBB Model

This protocol describes the establishment of a co-culture model of the BBB using brain microvascular endothelial cells and astrocytes.

Materials:

  • Rat or mouse brain microvascular endothelial cells (BMECs)

  • Rat or mouse astrocytes

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Endothelial cell growth medium

  • Astrocyte growth medium

  • Coating solution (e.g., collagen type IV and fibronectin)

Methodology:

  • Coat Transwell® Inserts: Coat the apical side of the Transwell® inserts with the coating solution and allow it to dry.

  • Seed Astrocytes: Seed astrocytes on the basolateral side of the insert membrane (inverted) or in the bottom of the well. Culture until they reach confluence.

  • Seed BMECs: Once astrocytes are confluent, seed BMECs on the apical side of the Transwell® insert.

  • Co-culture: Culture the cells together for 3-5 days to allow for the formation of a tight endothelial monolayer.

  • Monitor Barrier Integrity: Measure TEER daily. The model is ready for transport studies when TEER values plateau at a high level (typically >150 Ω·cm² for immortalized cell lines).

  • Permeability Assay:

    • Replace the medium in the apical and basolateral chambers with a serum-free buffer.

    • Add Kisspeptin-54 (27-54) to the apical chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Quantify the concentration of the peptide in the samples using a validated analytical method (e.g., LC-MS/MS).

In Situ Brain Perfusion in Rodents

This protocol provides a general outline for performing an in situ brain perfusion experiment.

Materials:

  • Anesthetized rat or mouse

  • Perfusion pump

  • Perfusate (e.g., Krebs-Ringer bicarbonate buffer) containing Kisspeptin-54 (27-54) and a vascular space marker (e.g., [14C]-sucrose)

  • Surgical instruments for cannulation

Methodology:

  • Anesthetize the Animal: Anesthetize the rodent according to approved institutional protocols.

  • Surgical Preparation: Expose the common carotid artery and ligate the external carotid artery and other branches.

  • Cannulation: Insert a cannula into the common carotid artery.

  • Initiate Perfusion: Start the perfusion with a pre-wash of saline to clear the blood, followed by the perfusate containing the peptide and marker for a defined period (e.g., 1-10 minutes).

  • Terminate Perfusion: Stop the perfusion and decapitate the animal.

  • Brain Dissection: Dissect the brain, and collect samples from the perfused hemisphere.

  • Quantification: Homogenize the brain tissue and determine the concentration of Kisspeptin-54 (27-54) and the vascular marker using appropriate analytical techniques (e.g., LC-MS/MS for the peptide and scintillation counting for the radiolabeled marker).[13][14]

Data Presentation

Table 1: Physicochemical Properties of Kisspeptin-54 and its Fragments

PeptideAmino Acid SequenceMolecular Weight (Da)Net Charge at pH 7.4 (Predicted)
Kisspeptin-54 (human) GTSLSPPPESSGSRQQPGLSAPHSRQIPAPQGAVLVQREKDLPNYNWNSFGLRF-NH25857.5+4
Kisspeptin-54 (27-54) (human) IPAPQGAVLVQREKDLPNYNWNSFGLRF-NH23229.7+3
Kisspeptin-10 (human) YNWNSFGLRF-NH21302.5+1

Note: The net charge is an estimation and can vary with the exact pI of the peptide and buffer conditions.

Table 2: Representative In Vitro BBB Model Permeability Data for Kisspeptin-54

ParameterValueReference
Paracellular Flux Reduction (in vitro) 48% with Kisspeptin-54 treatment[15]
Transendothelial Resistance Increase (in vitro) 60% with Kisspeptin-54 treatment[15]

Note: This data is for the full-length Kisspeptin-54 and its effect on BBB integrity under specific experimental conditions (ischemia model). Permeability of Kisspeptin-54 (27-54) under normal physiological conditions needs to be determined experimentally.

Visualizations

Kisspeptin/KISS1R Signaling Pathway

Kisspeptin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin KISS1R KISS1R (GPR54) (Gq/11-coupled receptor) Kisspeptin->KISS1R Gq11 Gαq/11 KISS1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 releases Neuronal_Excitation Neuronal Excitation (e.g., GnRH release) Ca2->Neuronal_Excitation MAPK MAPK Cascade (ERK1/2) PKC->MAPK activates MAPK->Neuronal_Excitation

Caption: Kisspeptin/KISS1R signaling cascade in a neuron.

Experimental Workflow for In Vitro BBB Permeability Assay

InVitro_Workflow cluster_setup Model Setup cluster_experiment Permeability Experiment cluster_analysis Analysis A Coat Transwell insert B Seed Astrocytes A->B C Seed Endothelial Cells B->C D Co-culture & Monitor TEER C->D E Add Kisspeptin-54 (27-54) to Apical Chamber D->E Model Ready F Incubate & Collect Samples from Basolateral Chamber E->F G Quantify Peptide Concentration (e.g., LC-MS/MS) F->G H Calculate Permeability Coefficient (Papp) G->H

Caption: Workflow for assessing peptide permeability using an in vitro BBB model.

References

Technical Support Center: Minimizing Kisspeptin-54 (27-54) Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kisspeptin-54 (27-54). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize peptide aggregation in your experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Kisspeptin-54 (27-54) solution appears cloudy or has visible precipitates. What is happening?

A cloudy appearance or the formation of precipitates in your peptide solution is a common indicator of aggregation. Peptides, including fragments of Kisspeptin-54, can self-associate to form insoluble aggregates, which can compromise your experiments by reducing the effective concentration of the active monomeric peptide and potentially causing artifacts in bioassays.

Q2: What are the primary factors that influence the aggregation of Kisspeptin-54 (27-54)?

Several factors can contribute to peptide aggregation:

  • pH: The pH of the solution relative to the peptide's isoelectric point (pI) is critical. At its pI, a peptide has a net neutral charge, which can minimize electrostatic repulsion between molecules and promote aggregation.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions.

  • Ionic Strength: The salt concentration of the solution can influence aggregation. While salts can help to screen charges and improve solubility, high ionic strength can sometimes promote aggregation through "salting-out" effects.

  • Mechanical Stress: Agitation, such as vigorous vortexing or repeated freeze-thaw cycles, can introduce energy into the system that may lead to the formation of aggregates.

  • Solvent: The choice of solvent is crucial. While aqueous buffers are often desired for biological experiments, some peptides may have limited solubility and a higher propensity to aggregate in these solutions.

Q3: How should I properly store my Kisspeptin-54 (27-54) to prevent aggregation?

Proper storage is essential for maintaining the integrity of your peptide.

  • Lyophilized Powder: For long-term storage, lyophilized Kisspeptin-54 (27-54) should be stored at -20°C or -80°C in a desiccated environment.

  • Stock Solutions: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of damaging freeze-thaw cycles. It is generally not recommended to store aqueous solutions of kisspeptin (B8261505) for more than one day.[1]

Troubleshooting Guides

Problem: Kisspeptin-54 (27-54) is difficult to dissolve.

This is a common issue, particularly with peptides that have hydrophobic residues. Follow this systematic approach to find a suitable solvent.

G cluster_0 Peptide Solubilization Workflow start Start with Lyophilized Kisspeptin-54 (27-54) water Attempt to dissolve in a small volume of sterile, purified water. start->water check_water Is the solution clear? water->check_water success Peptide is soluble in water. Proceed with experiment. check_water->success Yes acid_base Determine the net charge of Kisspeptin-54 (27-54). check_water->acid_base No acidic If basic (net positive charge), add a small amount of 10% acetic acid. acid_base->acidic basic If acidic (net negative charge), add a small amount of 0.1 M ammonium (B1175870) bicarbonate. acid_base->basic check_acid_base Is the solution clear? acidic->check_acid_base basic->check_acid_base check_acid_base->success Yes organic Use a minimal amount of an organic solvent (e.g., DMSO, DMF). check_acid_base->organic No add_aqueous Slowly add aqueous buffer to the desired concentration while vortexing. organic->add_aqueous final_check Is the solution clear? add_aqueous->final_check centrifuge Centrifuge to pellet any remaining micro-aggregates. final_check->centrifuge Yes fail Aggregation persists. Consider alternative strategies. final_check->fail No end Use the supernatant for your experiment. centrifuge->end

Caption: A workflow for troubleshooting the solubilization of Kisspeptin-54 (27-54).

Problem: My Kisspeptin-54 (27-54) solution becomes cloudy over time.

This indicates that your peptide is aggregating in solution. Here are some strategies to minimize this issue.

StrategyDescriptionTypical Concentration/Condition
Optimize pH Adjust the pH of your solution to be at least one to two units away from the isoelectric point (pI) of Kisspeptin-54 (27-54). For basic peptides, a lower pH increases the net positive charge, enhancing solubility. For acidic peptides, a higher pH increases the net negative charge.pH ≠ pI
Reduce Concentration If your experimental design allows, work with a lower concentration of the peptide to reduce the chances of intermolecular interactions.As low as experimentally feasible
Add Excipients Certain additives can help stabilize the peptide and prevent aggregation. The effectiveness of these is peptide-dependent and may require optimization.
SugarsSucrose, Trehalose5-10% (w/v)
PolyolsGlycerol, Mannitol2-5% (v/v)
Amino AcidsArginine, Glycine50-100 mM
Use a Chaotropic Agent For peptides that are prone to forming β-sheet structures and aggregating, chaotropic agents can be used to disrupt these interactions. Note that these may affect the peptide's biological activity.6 M Guanidine HCl or 8 M Urea
Incorporate Detergents Low concentrations of non-denaturing detergents can help to solubilize aggregates that form through hydrophobic interactions.0.01-0.1% (e.g., Tween 20, Triton X-100)

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay to Monitor Aggregation

This assay is used to detect the formation of amyloid-like fibrillar aggregates. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as those in amyloid fibrils.

Materials:

  • Kisspeptin-54 (27-54) stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation ~450 nm, Emission ~485 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of your Kisspeptin-54 (27-54) at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.

    • Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[2]

  • Assay Setup:

    • In a 96-well plate, add your Kisspeptin-54 (27-54) solution.

    • Include control wells:

      • Buffer only (blank)

      • Buffer with ThT only (negative control)

    • Add the ThT working solution to all wells containing the peptide to be tested and the "Buffer with ThT" control. The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation and Measurement:

    • Incubate the plate at a desired temperature (e.g., 37°C), with or without shaking, to induce aggregation.

    • Measure the fluorescence intensity at regular time intervals to monitor the kinetics of aggregation.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity against time to visualize the aggregation kinetics. An increase in fluorescence indicates the formation of amyloid-like fibrils.

G cluster_1 Thioflavin T Assay Workflow prep_reagents Prepare Kisspeptin-54 (27-54) and ThT working solutions. setup_plate Set up 96-well plate with peptide, ThT, and controls. prep_reagents->setup_plate incubation Incubate plate at desired temperature (e.g., 37°C). setup_plate->incubation measurement Measure fluorescence at regular time intervals (Ex: ~450nm, Em: ~485nm). incubation->measurement analysis Analyze data by plotting fluorescence vs. time. measurement->analysis result Increased fluorescence indicates amyloid-like fibril formation. analysis->result

Caption: A simplified workflow for the Thioflavin T assay to monitor peptide aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.

Materials:

  • Kisspeptin-54 (27-54) solution

  • Appropriate buffer

  • DLS instrument

  • Low-volume quartz cuvette or multi-well plate compatible with the DLS instrument

Procedure:

  • Sample Preparation:

    • Prepare your Kisspeptin-54 (27-54) solution in the desired buffer.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to remove dust and very large aggregates.

    • Carefully transfer the supernatant to a clean cuvette or well.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature.

    • Set the measurement parameters according to the instrument's software, including the viscosity and refractive index of the solvent.

  • Measurement:

    • Place the sample in the instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will use the autocorrelation function of the intensity fluctuations to calculate the size distribution of the particles in the sample.

    • The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric peptide indicates aggregation.

Kisspeptin Signaling Pathway

Kisspeptin peptides, including Kisspeptin-54, exert their biological effects by binding to the Kiss1 receptor (KISS1R), also known as GPR54. This interaction initiates a signaling cascade that is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis and reproduction.[3][4][5][6]

G cluster_2 Kisspeptin Signaling Pathway kisspeptin Kisspeptin-54 kiss1r KISS1R (GPR54) kisspeptin->kiss1r gq11 Gαq/11 kiss1r->gq11 activates plc Phospholipase C (PLC) gq11->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er acts on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases gnrh GnRH Release ca2->gnrh mapk MAPK Cascade (e.g., ERK1/2) pkc->mapk activates mapk->gnrh

Caption: The signaling cascade initiated by the binding of Kisspeptin-54 to its receptor, KISS1R.[3][7]

References

Technical Support Center: Optimizing In Vivo Studies with Kisspeptin-54 (27-54)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for designing and executing in vivo studies using Kisspeptin-54 (27-54).

Frequently Asked Questions (FAQs)

Q1: What is Kisspeptin-54 and what is its primary mechanism of action in vivo?

Kisspeptin-54 is a 54-amino acid peptide that is a product of the KISS1 gene.[1][2] It is an endogenous ligand for the G protein-coupled receptor 54 (GPR54), also known as KISS1R.[1][2][3] The primary role of the Kisspeptin (B8261505)/GPR54 system is the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][4] Kisspeptin-54 stimulates hypothalamic neurons to release gonadotropin-releasing hormone (GnRH), which in turn leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][5] These gonadotropins then act on the gonads to regulate reproductive function, including the onset of puberty and fertility.[1][4] Inactivating mutations in either KISS1 or GPR54 can lead to hypogonadotropic hypogonadism.[1][6]

Q2: Which is more potent in vivo, Kisspeptin-54 or shorter Kisspeptin fragments like KP-10?

While Kisspeptin-54 and shorter fragments like Kisspeptin-10 show similar binding affinity and efficacy in vitro, Kisspeptin-54 is demonstrably more potent and has a more sustained effect in vivo following peripheral administration.[7][8][9][10][11][12] This difference is largely attributed to its longer plasma half-life.[9][11]

Q3: What is the signaling pathway activated by Kisspeptin-54?

Upon binding to its receptor, GPR54, which is coupled to the Gq/11 protein, Kisspeptin-54 initiates a signaling cascade.[1][4][13] This activates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][4][13] These events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, specifically ERK1/2 and p38.[1][13]

Kisspeptin_Signaling kp54 Kisspeptin-54 gpr54 GPR54 (KISS1R) kp54->gpr54 gq11 Gαq/11 gpr54->gq11 plc PLCβ gq11->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc PKC dag->pkc mapk MAPK Cascade (ERK1/2, p38) ca2->mapk pkc->mapk response Cellular Response (e.g., GnRH release) mapk->response

Kisspeptin-54 signaling pathway.

Troubleshooting Guide

Problem 1: Low or no observable effect on LH/FSH secretion after peripheral administration.

  • Possible Cause 1: Inadequate Dose.

    • Solution: The dose required to elicit a response can vary significantly between species and even between sexes and cyclical states.[14] Review dose-response studies in relevant models. For instance, subcutaneous injections in women have shown dose-dependent increases in LH, with effects observed from 0.2 nmol/kg.[14] In male rats, the lowest effective subcutaneous dose to significantly increase plasma LH at 60 minutes was 1 nmol.[7]

  • Possible Cause 2: Peptide Instability or Improper Handling.

    • Solution: Kisspeptin-54 is a peptide and susceptible to degradation. Ensure it is stored correctly, typically lyophilized at -20°C.[15][16] Reconstitute the peptide just before use in a suitable vehicle. Aqueous solutions are not recommended for storage for more than a day.[15] The stability of Kisspeptin-54 has been shown to be maintained for at least 14 days at 37°C when incubated in an Alzet pump, suggesting good stability under specific experimental conditions.[7][10]

  • Possible Cause 3: Inappropriate Route of Administration.

    • Solution: While various routes are effective (IV, SC, IP, intranasal), their pharmacokinetic profiles differ.[1][7][17] Intravenous administration typically leads to a rapid peak, while subcutaneous injection results in a slightly delayed peak (around 15 minutes in humans).[1][8] Ensure the chosen route is appropriate for the desired onset and duration of action.

  • Possible Cause 4: Species-Specific Differences.

    • Solution: The potency and effects of Kisspeptin-54 can differ between species. It is crucial to consult literature specific to your animal model to determine appropriate dosing and expected outcomes.

Problem 2: Diminished response (tachyphylaxis or desensitization) with continuous or repeated administration.

  • Possible Cause: Receptor Desensitization.

    • Solution: Continuous or frequent administration of Kisspeptin-54 can lead to desensitization of the GPR54 receptor.[1][2][10] This has been observed in both animal models and humans.[2][18] To avoid this, consider a pulsatile administration paradigm that mimics the endogenous secretion pattern of kisspeptin.[1] If continuous infusion is necessary, it is important to identify a therapeutic window that restores hormone pulsatility without causing desensitization. For example, in women with hypothalamic amenorrhea, a continuous intravenous infusion at doses of 0.01–0.30 nmol/kg/h did not show evidence of desensitization.[18]

Problem 3: Variability in response between subjects.

  • Possible Cause 1: Sex and Hormonal Status.

    • Solution: The response to Kisspeptin-54 is highly dependent on the sex and the hormonal status (e.g., menstrual cycle phase) of the subject. In women, the most potent stimulation of LH release occurs during the preovulatory phase.[1][14] Basal estradiol (B170435) levels can also correlate with the LH response.[19] It is critical to control for these variables in your study design.

  • Possible Cause 2: Anesthesia.

    • Solution: The type of anesthetic used can influence the neuroendocrine system. If possible, conduct experiments in conscious, freely moving animals to avoid confounding effects. If anesthesia is required, choose an agent with minimal known impact on the HPG axis and be consistent across all experimental groups.

Experimental Protocols

Protocol 1: Acute Subcutaneous (SC) Bolus Injection in Mice

  • Peptide Preparation: Reconstitute lyophilized Kisspeptin-54 in sterile saline (0.9% NaCl). A common vehicle can also be saline containing 5% v/v gelofusine to minimize peptide adsorption.[20]

  • Animal Model: Use adult male or female mice (e.g., C57BL/6). For females, track the estrous cycle and administer on a specific day (e.g., diestrus) for consistency.

  • Dosing: Based on literature, doses ranging from 0.2 to 2 nmol can be effective.[21] A dose of 1 nmol has been shown to be effective in increasing plasma LH.[7]

  • Administration: Inject the prepared Kisspeptin-54 solution subcutaneously in the scruff of the neck.

  • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) at baseline (time 0) and at various time points post-injection (e.g., 10, 20, 60 minutes) to capture the peak and duration of the hormonal response.[7][9]

  • Analysis: Centrifuge blood to separate plasma/serum and store at -80°C until analysis for LH, FSH, and testosterone/estradiol via ELISA or RIA.

SC_Injection_Workflow prep Prepare Kisspeptin-54 in Saline inject Administer SC Injection (e.g., 1 nmol) prep->inject animal Select Animal Model (e.g., Adult Mouse) baseline Collect Baseline Blood Sample (t=0) animal->baseline baseline->inject sampling Collect Post-Injection Blood Samples (e.g., t=10, 20, 60 min) inject->sampling process Process Samples (Centrifuge, Store Plasma) sampling->process analyze Analyze Hormones (LH, FSH, Steroids) via ELISA/RIA process->analyze

Workflow for acute SC Kisspeptin-54 injection.

Protocol 2: Continuous Intravenous (IV) Infusion in Humans

This protocol is for informational purposes and should be adapted based on approved human ethics protocols.

  • Subject Selection: Healthy volunteers with regular menstrual cycles (for females).[14] Studies are often conducted during a specific phase, such as the early follicular phase.[19]

  • Peptide Preparation: Dissolve Kisspeptin-54 in saline, potentially with a carrier like gelofusine (5% vol/vol) to prevent adsorption to the infusion apparatus.[20]

  • Catheterization: Place an intravenous cannula in each forearm, one for infusion and one for blood sampling.

  • Infusion Protocol:

    • Begin with a baseline blood sampling period (e.g., 1 hour).[22]

    • Administer the Kisspeptin-54 infusion using a syringe pump over a set period (e.g., 3-8 hours).[19][22]

    • Doses can range from 0.1 to 1.0 nmol/kg/h.[19][22]

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 10-15 minutes) throughout the baseline, infusion, and post-infusion periods.[17][22]

  • Analysis: Process blood samples to measure plasma concentrations of Kisspeptin-54, LH, FSH, and sex steroids.

Data Presentation

Table 1: Pharmacokinetic Parameters of Kisspeptin Peptides

PeptideHalf-life (in plasma)Administration RouteSpeciesReference
Kisspeptin-54~27.6 minutesIntravenousHuman (Male)[23]
Kisspeptin-54~32 minutesIntraperitonealMouse (Male)[9][11]
Kisspeptin-10~4 minutesIntraperitonealMouse (Male)[9][11]

Table 2: Example Dose-Response Data for Kisspeptin-54 in Humans

Administration RouteDoseSubject GroupPrimary OutcomeReference
Intravenous Infusion0.25 - 12 pmol/kg/minHealthy MalesDose-dependent increase in mean LH[18][20]
Subcutaneous Bolus0.2 - 6.4 nmol/kgHealthy Females (Follicular Phase)Dose-dependent increase in mean LH[14]
Subcutaneous Bolus0.4 nmol/kgHealthy FemalesGreatest LH increase in preovulatory phase[14]
Intravenous Infusion0.1 - 1.0 nmol/kg/hHealthy Older MalesSignificant increase in LH and FSH vs. vehicle[22]
Subcutaneous Bolus6.4 - 12.8 nmol/kgWomen undergoing IVFSuccessful egg maturation and pregnancy[24]

Table 3: Troubleshooting Summary

IssuePotential CauseRecommended Action
No/Low Response Inadequate dose, peptide degradation, inappropriate administration routeVerify dose from literature, ensure proper peptide handling, select appropriate administration route for desired kinetics.
Desensitization Continuous/frequent high-dose administrationImplement a pulsatile dosing regimen or identify a lower continuous infusion dose that avoids tachyphylaxis.
High Variability Differences in sex, hormonal state, or use of anesthesiaControl for sex and hormonal cycle, conduct studies in conscious animals if possible, and maintain consistency in methodology.

References

cross-reactivity of antibodies in Kisspeptin-54 (27-54) assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kisspeptin-54 (27-54) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the different isoforms of kisspeptin (B8261505), and how can they affect my Kisspeptin-54 (27-54) assay?

The KISS1 gene encodes a 145-amino acid preproprotein that is cleaved into several biologically active peptides, including Kisspeptin-54 (KP-54), Kisspeptin-14 (KP-14), Kisspeptin-13 (KP-13), and Kisspeptin-10 (B1632629) (KP-10).[1] All these isoforms share a common C-terminal RF-amide motif, which is crucial for binding to the kisspeptin receptor (KISS1R).[2] The presence of these various isoforms can lead to cross-reactivity in immunoassays, depending on the specificity of the primary antibody used. An antibody raised against the C-terminal region, for instance, may detect multiple kisspeptin fragments.

Q2: My sample results are inconsistent. Could sample handling and storage be the issue?

Yes, the stability of kisspeptin peptides can be influenced by handling and storage conditions. Kisspeptin-10, for example, has been shown to degrade rapidly in plasma at room temperature and even at 4°C.[3] It is crucial to follow a consistent protocol for sample collection, processing, and storage. For serum samples, allow them to clot at room temperature before centrifugation. For plasma, use appropriate anticoagulants like EDTA and centrifuge promptly.[4] Aliquot samples after the first thaw and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q3: What is the principle of a competitive ELISA for Kisspeptin-54 (27-54)?

In a competitive ELISA for Kisspeptin-54, the wells of a microplate are pre-coated with a known amount of Kisspeptin-54.[6] The sample or standard containing the target Kisspeptin-54 (27-54) is added to the wells along with a fixed amount of a biotinylated antibody specific for the peptide. The Kisspeptin-54 (27-54) in the sample competes with the coated Kisspeptin-54 for binding to the antibody.[6] After washing, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody. A substrate solution is then added, and the resulting color development is inversely proportional to the amount of Kisspeptin-54 (27-54) in the sample.[6]

Q4: What is the principle of a sandwich ELISA for Kisspeptin-54 (27-54)?

In a sandwich ELISA, the microplate wells are coated with a capture antibody that specifically binds to Kisspeptin-54 (27-54).[7] The sample or standard is added, and the Kisspeptin-54 (27-54) present binds to the capture antibody. After washing, a second, biotinylated detection antibody that recognizes a different epitope on the Kisspeptin-54 (27-54) is added, forming a "sandwich".[7] A streptavidin-HRP conjugate is then added, followed by a substrate solution. The intensity of the color produced is directly proportional to the concentration of Kisspeptin-54 (27-54) in the sample.[7]

Data Presentation: Antibody Cross-Reactivity

The specificity of the antibody is critical for accurate quantification of Kisspeptin-54 (27-54). The following table summarizes the cross-reactivity of various antibodies. Researchers should carefully consider this data when selecting an antibody and interpreting their results.

Antibody/AssayTargetCross-Reactivity with Kisspeptin-54 (27-54)Cross-Reactivity with other Kisspeptin IsoformsCross-Reactivity with other PeptidesReference
Peninsula Laboratories S-4034 Kisspeptin-13 (4-13) (human)100%Kisspeptin-13 (4-13): 100%, Kisspeptin-54: 100%Antho-RWamide I: 0%, Antho-RWamide II: 0%[8]
Peninsula Laboratories T-4774 Rabbit anti-Kisspeptin-13 (4-13) (human)100%Kisspeptin-13 (4-13): 100%Antho-RWamide I: 0%, Antho-RWamide II: 0%[9]
KP 1-54 EIA assay Kisspeptin-54Not specifiedKP 42-54: <0.00001%, KP 45-54: <0.00001%NPFF: <0.00001%[7]
KP 45-54 EIA assay Kisspeptin-54 (45-54)Not specifiedKP 1-54: 77%, KP 42-54: 98%NPFF: 54%[7]

Experimental Protocols

Competitive ELISA Protocol for Kisspeptin-54 (27-54)

This protocol is a general guideline based on commercially available competitive ELISA kits.[6][10] Users should always refer to the specific manual provided with their kit.

  • Reagent Preparation: Prepare all reagents, including standards, samples, and working solutions of biotinylated detection antibody and HRP conjugate, according to the kit's instructions. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition: Add 50 µL of standard, sample, or blank (dilution buffer) to the appropriate wells of the pre-coated microplate.

  • Biotinylated Antibody Addition: Immediately add 50 µL of the biotinylated detection antibody working solution to each well.

  • Incubation: Cover the plate with a sealer and incubate for 45 minutes at 37°C.

  • Washing: Aspirate the liquid from each well and wash the plate three times with 350 µL of wash buffer per well.

  • HRP Conjugate Addition: Add 100 µL of the HRP conjugate working solution to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as in step 5, but for a total of five washes.

  • Substrate Addition: Add 90 µL of substrate reagent to each well.

  • Incubation: Incubate the plate for 15 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of Kisspeptin-54 (27-54) in the samples by plotting a standard curve of the absorbance versus the known concentrations of the standards.

Sandwich ELISA Protocol for Kisspeptin-54 (27-54)

This protocol is a general guideline based on commercially available sandwich ELISA kits.[7] Users should always refer to the specific manual provided with their kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as described in the kit manual.

  • Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the capture antibody-coated plate.

  • Incubation: Cover the plate and incubate for 90 minutes at 37°C.

  • Washing: Aspirate the contents of the wells and wash the plate three times with wash buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 4.

  • HRP Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as in step 4, but for a total of five washes.

  • Substrate Addition: Add 90 µL of substrate solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Construct a standard curve and determine the concentration of Kisspeptin-54 (27-54) in the samples.

Mandatory Visualizations

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Gq11 Gαq/11 KISS1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., GnRH release) Ca_release->Cellular_Response MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activates MAPK->Cellular_Response

Caption: Kisspeptin signaling pathway.

Competitive_ELISA_Workflow start Start add_sample Add Sample/Standard and Biotinylated Antibody start->add_sample incubate1 Incubate (Competition) add_sample->incubate1 wash1 Wash incubate1->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate2 Incubate add_hrp->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance (450 nm) add_stop->read end End read->end

Caption: Competitive ELISA workflow.

Sandwich_ELISA_Workflow start Start add_sample Add Sample/Standard start->add_sample incubate1 Incubate (Capture) add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash incubate3->wash3 add_substrate Add Substrate wash3->add_substrate incubate4 Incubate (Color Development) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance (450 nm) add_stop->read end End read->end

Caption: Sandwich ELISA workflow.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Insufficient washingIncrease the number of wash steps and ensure complete removal of wash buffer between steps.[11][12]
Antibody concentration too highOptimize the concentration of the primary or secondary antibody by performing a titration.[3]
Cross-reactivity of the antibodyReview the cross-reactivity data for your antibody. If significant cross-reactivity with other isoforms is expected, consider using a more specific antibody or a different assay format.
Contaminated reagentsUse fresh buffers and substrate solutions.[11]
Low Signal or No Signal Inactive reagentsEnsure proper storage of all kit components and that they have not expired.[13]
Incorrect antibody pairing (Sandwich ELISA)Use a validated matched antibody pair that recognizes different epitopes on the target protein.[14]
Low concentration of target proteinConcentrate the sample or use a more sensitive detection method.
Presence of interfering substances in the samplePerform a spike and recovery experiment to assess for matrix effects. Dilute the sample if necessary.
Poor Standard Curve Improper standard dilutionEnsure accurate and serial dilution of the standard. Briefly centrifuge the standard vial before reconstitution.[15]
Pipetting errorsUse calibrated pipettes and ensure consistent pipetting technique.[11]
Incomplete aspiration of wellsCompletely aspirate the contents of the wells between each step.[15]
High Coefficient of Variation (CV) Inconsistent pipettingUse a multichannel pipette for adding reagents to multiple wells simultaneously.[11]
Uneven washingEnsure all wells are washed with the same volume and for the same duration. Check for clogged ports on automated washers.[11]
"Edge effect"Avoid using the outer wells of the plate for standards and critical samples. Ensure proper sealing of the plate during incubations to prevent evaporation.[11]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Kisspeptin-54 (27-54) and Kisspeptin-10

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of Kisspeptin-54 (27-54) and its shorter counterpart, Kisspeptin-10. This document provides a detailed comparison of their in vitro and in vivo performance, supported by experimental data and methodologies, to aid in the selection and application of these critical research peptides.

Kisspeptins, products of the KISS1 gene, are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] They exert their effects through the G protein-coupled receptor, GPR54 (also known as KISS1R).[2][3] Among the various endogenous forms, Kisspeptin-54 (KP-54) and Kisspeptin-10 (KP-10), which represents the C-terminal decapeptide of KP-54, are the most extensively studied.[1][4] While both peptides share the same active C-terminal sequence necessary for receptor activation, their differing lengths impart distinct pharmacokinetic and pharmacodynamic properties.[4] This guide aims to objectively compare the biological activities of KP-54 and KP-10, presenting key experimental data in a clear and accessible format.

In Vitro Biological Activity

In controlled cellular environments, both Kisspeptin-54 and Kisspeptin-10 demonstrate the ability to bind to and activate the GPR54 receptor. Generally, all forms of kisspeptin (B8261505) exhibit similar receptor binding affinities and cell signaling properties in vitro.[4]

Receptor Binding and Functional Potency

Studies utilizing HEK293 cells expressing the KISS1R have shown that while both peptides bind with high affinity, Kisspeptin-10 can be more potent in eliciting downstream signaling events such as calcium mobilization.[5]

ParameterKisspeptin-54 (27-54)Kisspeptin-10Reference(s)
Receptor Binding Affinity (Ki) Similar to KP-10~1.59-2.33 nM (rat and human receptors)[1]
In Vitro Potency (Calcium Mobilization) Less potent than KP-10More potent than KP-54[5]

In Vivo Biological Activity

The most striking differences between Kisspeptin-54 and Kisspeptin-10 emerge in in vivo studies, primarily due to their distinct pharmacokinetic profiles.

Pharmacokinetics

The longer peptide chain of Kisspeptin-54 confers greater stability in circulation, resulting in a significantly longer plasma half-life compared to the rapidly cleared Kisspeptin-10.

ParameterKisspeptin-54 (27-54)Kisspeptin-10Reference(s)
Plasma Half-life (Mouse) ~32 minutes~4 minutes[4]
Plasma Half-life (Human) ~28 minutes~4 minutes
Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH) Secretion

The extended half-life of Kisspeptin-54 translates to a more sustained and potent stimulation of the HPG axis, leading to a prolonged release of luteinizing hormone (LH).

In Male Mice (1 nmol, intraperitoneal injection): [4]

Time PointLH Concentration (ng/mL) - Kisspeptin-54LH Concentration (ng/mL) - Kisspeptin-10
10 minutes5.70 ± 0.693.22 ± 0.86
2 hours6.42 ± 1.74Returned to basal levels

In Healthy Men (intravenous infusion):

A direct comparison in healthy men via intravenous infusion demonstrated that while both peptides stimulate gonadotropin secretion, the effects are comparable despite significantly higher plasma concentrations of KP-54, underscoring the rapid clearance of KP-10.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary Kisspeptin Kisspeptin-54 or Kisspeptin-10 GPR54 GPR54 Receptor (on GnRH Neuron) Kisspeptin->GPR54 Binds to PLC Phospholipase C (PLC) GPR54->PLC Activates Gq/11 IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release GnRH_release GnRH Release Ca_release->GnRH_release GnRH_receptor GnRH Receptor (on Gonadotrope) GnRH_release->GnRH_receptor Travels via portal system LH_release LH & FSH Synthesis and Release GnRH_receptor->LH_release

Caption: Kisspeptin/GPR54 signaling pathway leading to gonadotropin release.

G cluster_workflow In Vivo Comparison Workflow animal_prep Animal Preparation (e.g., adult male mice) group_allocation Group Allocation (Vehicle, KP-10, KP-54) animal_prep->group_allocation peptide_admin Peptide Administration (e.g., intraperitoneal injection) group_allocation->peptide_admin blood_sampling Serial Blood Sampling (e.g., 10 min, 2 hours post-injection) peptide_admin->blood_sampling lh_assay LH Measurement (e.g., ELISA or RIA) blood_sampling->lh_assay data_analysis Data Analysis (Comparison of LH levels) lh_assay->data_analysis conclusion Conclusion on In Vivo Potency data_analysis->conclusion

Caption: Experimental workflow for in vivo comparison of Kisspeptin-54 and Kisspeptin-10.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Kisspeptin-54 and Kisspeptin-10 to the GPR54 receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human GPR54 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A radiolabeled kisspeptin, typically [¹²⁵I]-Kisspeptin-10, is used as the ligand.

  • Assay: In a multi-well plate, a fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competitor peptides (Kisspeptin-54 or Kisspeptin-10).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of Kisspeptin-54 and Kisspeptin-10 in activating GPR54 signaling.

  • Cell Culture: Cells expressing GPR54 (e.g., HEK293 cells) are seeded in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Peptide Addition: Varying concentrations of Kisspeptin-54 or Kisspeptin-10 are added to the wells.

  • Signal Detection: The change in fluorescence, indicative of an increase in intracellular calcium, is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response at each peptide concentration is recorded. A dose-response curve is generated, and the EC50 value (the concentration of peptide that elicits a half-maximal response) is calculated.

In Vivo Assessment of LH Release in Mice

Objective: To compare the in vivo efficacy of Kisspeptin-54 and Kisspeptin-10 in stimulating LH secretion.

  • Animals: Adult male mice are used for the study.

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions.

  • Peptide Administration: Mice are administered equimolar doses of Kisspeptin-54, Kisspeptin-10, or a vehicle control via a specified route (e.g., intraperitoneal injection).[4]

  • Blood Collection: Blood samples are collected at predetermined time points (e.g., 10 minutes and 2 hours post-injection) via tail-nick or cardiac puncture.[4]

  • Hormone Measurement: Plasma LH concentrations are determined using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Statistical Analysis: LH levels between the different treatment groups at each time point are compared using appropriate statistical tests (e.g., ANOVA).

Conclusion

The choice between Kisspeptin-54 and Kisspeptin-10 for research and development purposes is highly dependent on the experimental context. For in vitro studies focused on receptor interaction and immediate downstream signaling, Kisspeptin-10 may offer higher potency. However, for in vivo applications requiring sustained stimulation of the HPG axis, the superior pharmacokinetic profile of Kisspeptin-54 makes it the more efficacious choice. This guide provides the foundational data and methodologies to inform such decisions, facilitating more targeted and effective research in the field of reproductive endocrinology and drug development.

References

Kisspeptin-54 vs. Kisspeptin-54 (27-54): A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of the full-length human Kisspeptin-54 (Kp-54) and its C-terminal fragment, Kisspeptin-54 (27-54). Kisspeptins are a family of peptides that are critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and have emerged as key players in reproductive health and disease. Understanding the structure-activity relationship of different kisspeptin (B8261505) fragments is crucial for the development of novel therapeutics.

While direct, peer-reviewed quantitative comparisons of Kp-54 (27-54) and full-length Kp-54 are limited in publicly available literature, this guide synthesizes available data for related fragments, outlines common experimental protocols for potency determination, and illustrates the key signaling pathways involved.

Data Presentation: Potency Comparison

All kisspeptin peptides exert their effects through the G protein-coupled receptor, KISS1R (also known as GPR54). The minimal sequence required for receptor activation is the C-terminal decapeptide, Kisspeptin-10 (Kp-10). In vitro studies generally show that various C-terminal fragments of kisspeptin, including Kp-10, Kp-13, and Kp-14, have similar binding affinities and efficacies to the full-length Kp-54. However, in vivo potency can differ significantly, primarily due to variations in peptide stability and pharmacokinetics.

Peptide FragmentIn Vitro Potency (Binding Affinity/Receptor Activation)In Vivo Potency (LH Release)Half-life
Full-length Kisspeptin-54 High (Ki for human KISS1R: ~1.45 nM; EC50 for Ca2+ mobilization: ~1.39-5.47 nM)More potent and sustained action compared to shorter fragments when administered peripherally.Longer (Plasma half-life in humans: ~28 minutes)[1]
Kisspeptin-54 (27-54) Lower than Kp-10 and Kp-13 (based on commercial data). Direct quantitative data from peer-reviewed studies is not readily available.Expected to be lower than full-length Kp-54, particularly with peripheral administration, due to anticipated shorter half-life.Not explicitly documented in available literature.
Kisspeptin-10 High (Similar to Kp-54 in vitro)Less potent and shorter duration of action than Kp-54 when administered peripherally.Shorter (Plasma half-life in mice: ~4 minutes)[2]

Note: The potency of Kisspeptin-54 (27-54) is inferred from qualitative data from commercial suppliers, which suggest it has lower agonistic potency than Kisspeptin-10 and Kisspeptin-13.[3][4] Given that these shorter fragments have similar in vitro potency to full-length Kisspeptin-54, it is reasonable to conclude that Kisspeptin-54 (27-54) is a less potent agonist at the KISS1R.

Signaling Pathway and Experimental Workflow

The interaction of kisspeptin with its receptor, KISS1R, initiates a cascade of intracellular events that are fundamental to its physiological effects. The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for assessing in vivo potency.

KISS1R_Signaling_Pathway cluster_membrane Plasma Membrane KISS1R KISS1R (GPR54) Gq11 Gαq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Kisspeptin Kisspeptin (e.g., Kp-54) Kisspeptin->KISS1R Binds to GnRH_release GnRH Release Ca_release->GnRH_release MAPK MAPK Pathway (ERK1/2) PKC->MAPK MAPK->GnRH_release

Caption: KISS1R signaling pathway.

In_Vivo_Potency_Assay cluster_protocol Experimental Protocol start Animal Model (e.g., Male Mice) peptide_admin Peripheral Administration (e.g., Intraperitoneal Injection) of Kisspeptin Fragments start->peptide_admin blood_sampling Serial Blood Sampling (e.g., at 10, 30, 60, 120 min) peptide_admin->blood_sampling hormone_assay Plasma LH Measurement (e.g., Radioimmunoassay) blood_sampling->hormone_assay data_analysis Data Analysis (e.g., AUC, Peak LH) hormone_assay->data_analysis conclusion Potency Comparison data_analysis->conclusion

Caption: In vivo potency experimental workflow.

Experimental Protocols

Detailed below are standardized methodologies for assessing the potency of kisspeptin fragments.

In Vitro Receptor Binding Assay

This assay quantifies the affinity of a ligand for its receptor.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human KISS1R gene (CHO-KISS1R) are commonly used.

  • Membrane Preparation: CHO-KISS1R cells are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation. Protein concentration of the membrane preparation is determined.

  • Radioligand: A radiolabeled form of kisspeptin, typically [125I]Kp-54 or [125I]Kp-10, is used.

  • Assay Procedure:

    • A constant amount of CHO-KISS1R membrane protein and radioligand are incubated in a buffer solution.

    • Increasing concentrations of the unlabeled competitor peptides (full-length Kp-54 and Kp-54 (27-54)) are added to separate reaction tubes.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration or centrifugation.

    • The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the half-maximal inhibitory concentration (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

In Vivo Luteinizing Hormone (LH) Release Assay

This functional assay measures the biological response to kisspeptin administration in a living organism.

  • Animal Model: Adult male mice or rats are frequently used. Animals are housed under controlled environmental conditions.

  • Peptide Administration:

    • Kisspeptin peptides (full-length Kp-54 and Kp-54 (27-54)) and a vehicle control (e.g., saline) are dissolved in a suitable solvent.

    • The peptides are administered to the animals, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at various doses.

  • Blood Sampling: Blood samples are collected at specific time points before and after peptide administration (e.g., 0, 10, 30, 60, and 120 minutes). Sampling is often performed via tail vein or cardiac puncture after euthanasia.

  • Hormone Measurement: Plasma is separated from the blood samples by centrifugation. The concentration of LH in the plasma is quantified using a specific and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[5]

  • Data Analysis: The LH response over time is plotted for each treatment group. The potency of the peptides is compared by analyzing parameters such as the peak LH concentration and the area under the curve (AUC).

Conclusion

The available evidence strongly suggests that while various C-terminal fragments of Kisspeptin-54 can activate the KISS1R in vitro, the full-length peptide is more potent in vivo, particularly when administered peripherally. This enhanced in vivo potency is largely attributed to its longer plasma half-life, allowing for a more sustained stimulation of the HPG axis. Although direct, peer-reviewed quantitative data for Kisspeptin-54 (27-54) is scarce, qualitative information indicates it possesses lower agonistic activity compared to shorter, more well-characterized fragments like Kisspeptin-10. Therefore, it can be inferred that full-length Kisspeptin-54 is significantly more potent than its 27-54 fragment. For therapeutic applications requiring sustained receptor activation, the full-length peptide or modified, degradation-resistant analogues would be more suitable candidates.

References

A Comparative Analysis of Kisspeptin-54 and its Fragments: Efficacy and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of Kisspeptin-54 (KP-54) versus other naturally occurring kisspeptin (B8261505) fragments, primarily Kisspeptin-10 (B1632629) (KP-10). This document synthesizes experimental data on receptor binding, signal transduction, and physiological responses, offering a comprehensive overview to inform future research and therapeutic development.

Kisspeptins, a family of peptides encoded by the KISS1 gene, are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2] These peptides, including KP-54, KP-14, KP-13, and KP-10, all share a common C-terminal decapeptide sequence essential for their biological activity.[2][3] While all fragments bind to the same receptor, KISS1R (also known as GPR54), their efficacy, particularly in vivo, exhibits significant differences.[3][4]

In Vitro Efficacy: A Tale of Two Assays

In vitro studies have revealed subtle but potentially significant differences in the bioactivity of KP-54 and KP-10. While their binding affinities to the KISS1 receptor are largely comparable, their potency in downstream signaling assays can vary depending on the cellular context and the specific pathway being measured.

Receptor Binding Affinity

Multiple studies have concluded that all endogenous kisspeptin fragments, including KP-54, KP-14, KP-13, and KP-10, bind to the KISS1R with similar high affinity.[3][4] This suggests that the shorter fragments retain the necessary structural components for effective receptor interaction.

PeptideReceptorSpeciesKi (nM)
Kisspeptin-10KISS1RRat1.59[5]
Kisspeptin-10KISS1RHuman2.33[5]
Kisspeptin-54KISS1RHumanSimilar to KP-10[3][4][6]
Signal Transduction: Calcium Mobilization and ERK Phosphorylation

Upon binding to KISS1R, a Gαq/11-coupled receptor, kisspeptins trigger a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn can lead to the phosphorylation of downstream targets such as extracellular signal-regulated kinase (ERK).

Interestingly, one study utilizing HEK293 cells transiently expressing KISS1R found that Kisspeptin-10 was more potent than Kisspeptin-54 in inducing calcium mobilization .[6] However, a direct comparison of their effects on ERK phosphorylation in another study showed no significant difference at equal doses.[3]

ParameterKisspeptin-54Kisspeptin-10Other Fragments
Receptor Binding (Ki) Similar to KP-101.59 nM (rat), 2.33 nM (human)[5]KP-13, KP-14: Similar to KP-10[4]
Calcium Mobilization Less potent than KP-10 in HEK293 cells[6]More potent than KP-54 in HEK293 cells[6]Data not available
ERK Phosphorylation Similar to KP-10[3]Similar to KP-54[3]Data not available

Table 2: Comparative In Vitro Bioactivity of Kisspeptin Fragments. This table summarizes the available data on the in vitro performance of Kisspeptin-54 and Kisspeptin-10.

In Vivo Efficacy: The Decisive Advantage of Kisspeptin-54

Despite their similar in vitro profiles, in vivo studies in both animal models and humans have consistently demonstrated the superior potency and sustained action of KP-54 compared to KP-10 when administered peripherally.[3][7] This difference is primarily attributed to their distinct pharmacokinetic properties.

Pharmacokinetics and Bioavailability

The most striking difference between KP-54 and KP-10 lies in their plasma half-life. KP-54 exhibits a significantly longer half-life, allowing for a more sustained presence in the circulation and, consequently, a prolonged biological effect.[3] Furthermore, studies in mice suggest that KP-54, but not KP-10, can cross the blood-brain barrier to directly activate GnRH neurons.[3]

PeptideSpeciesHalf-life
Kisspeptin-54Mouse~32 minutes[3]
Kisspeptin-10Mouse~4 minutes[3]
Kisspeptin-54Human~28 minutes[5]
Kisspeptin-10Human~4 minutes[5]

Table 3: Pharmacokinetic Profiles of Kisspeptin-54 and Kisspeptin-10. This table highlights the significant difference in the plasma half-life of the two peptides in both mice and humans.

Stimulation of Luteinizing Hormone (LH) Release

The primary physiological role of kisspeptins in reproduction is the stimulation of gonadotropin-releasing hormone (GnRH) secretion, which in turn triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. In vivo experiments have consistently shown that while both KP-54 and KP-10 can stimulate LH release, the effect of KP-54 is more robust and sustained.

In male mice, a single injection of KP-54 resulted in a prolonged elevation of plasma LH levels for at least two hours, whereas the effect of an equimolar dose of KP-10 was transient, with LH levels returning to baseline within two hours.[3] Even with repeated injections to mimic a longer half-life, KP-10 failed to reproduce the sustained LH release observed with a single dose of KP-54.[3]

Studies in healthy men have shown that intravenous administration of both KP-10 and KP-54 stimulates gonadotrophin secretion; however, the overall response is less potent compared to direct stimulation with GnRH.[7]

Study TypeSpeciesKisspeptin-54 Effect on LH ReleaseKisspeptin-10 Effect on LH Release
Single i.p. injectionMouseSustained elevation for at least 2 hours[3]Transient elevation, return to baseline by 2 hours[3]
Intravenous infusionHumanDose-dependent increase[7][8]Dose-dependent increase[7]

Table 4: In Vivo Efficacy in Stimulating Luteinizing Hormone (LH) Release. This table summarizes the differential effects of Kisspeptin-54 and Kisspeptin-10 on LH secretion in vivo.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms underlying the actions of kisspeptins and the methodologies used to evaluate them, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing the efficacy of different kisspeptin fragments.

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Kisspeptin Kisspeptin (KP-54, KP-10, etc.) KISS1R KISS1R (GPR54) Kisspeptin->KISS1R Binding Gq11 Gαq/11 KISS1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation GnRH_release GnRH Release Ca2_ER->GnRH_release Stimulation ERK ERK Phosphorylation PKC->ERK Activation ERK->GnRH_release Modulation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Receptor_Binding Receptor Binding Assay (Ki / IC50) data_analysis Data Analysis & Comparison Receptor_Binding->data_analysis Calcium_Assay Calcium Mobilization Assay (EC50) Calcium_Assay->data_analysis ERK_Assay ERK Phosphorylation Assay (EC50) ERK_Assay->data_analysis PK_Study Pharmacokinetic Study (Half-life) PK_Study->data_analysis LH_Release LH Release Assay (Hormone Levels) LH_Release->data_analysis start Select Kisspeptin Fragments (KP-54 vs KP-10) start->Receptor_Binding start->Calcium_Assay start->ERK_Assay start->PK_Study start->LH_Release

References

Kisspeptin-54 vs. GnRH: A Comparative Guide to LH and FSH Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Kisspeptin-54 and Gonadotropin-Releasing Hormone (GnRH) in their capacity to stimulate the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). The information presented is collated from key experimental data to assist researchers and drug development professionals in making informed decisions.

Executive Summary

Kisspeptin-54 and GnRH are both crucial regulators of the hypothalamic-pituitary-gonadal (HPG) axis, playing pivotal roles in reproduction. Kisspeptin, a product of the KISS1 gene, acts upstream by stimulating hypothalamic GnRH secretion.[1][2][3] In contrast, GnRH, a decapeptide, acts directly on the anterior pituitary to trigger the release of LH and FSH.[1] While both substances ultimately lead to gonadotropin release, their mechanisms, potency, and physiological effects exhibit notable differences. Experimental evidence consistently demonstrates that GnRH is a more potent direct stimulator of LH and FSH release compared to Kisspeptin-54 at equimolar doses.[4][5][6] However, Kisspeptin-54 is considered to induce a more physiological pattern of gonadotropin secretion, offering a novel therapeutic avenue for reproductive disorders.[5][6]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from key studies comparing the effects of Kisspeptin-54 and GnRH on LH and FSH release.

Table 1: Comparison of Intravenous Kisspeptin-54 and GnRH on LH and FSH Release in Healthy Men

Substance and Dose (1.0 nmol/kg/h)Mean Area Under the Curve (AUC) Serum LH (h.IU/L)Mean AUC Serum FSH (h.IU/L)
Kisspeptin-54 14.43 ± 1.271.90 ± 0.22
GnRH 34.06 ± 5.184.69 ± 0.55
P-value (vs. Kisspeptin-54) P < 0.01P < 0.001

Data extracted from a single-blinded, placebo-controlled physiological study in healthy men.[6]

Table 2: Gonadotropin Response to Equimolar Doses (0.1 nmol/kg/h) of Kisspeptin-54 and GnRH in Healthy Older Men

SubstanceLH IncreaseFSH Increase
Kisspeptin-54 Significant (p < 0.001 vs. vehicle)Significant (p < 0.001 vs. vehicle)
GnRH Significantly higher than Kisspeptin-54 (p < 0.001)Significantly higher than Kisspeptin-54 (p = 0.004)

Data from a study comparing hypothalamic and pituitary responses in healthy older men.[7][8]

Table 3: Dose-Dependent Effects of Subcutaneous Kisspeptin-54 Infusion on Gonadotropin Release in Healthy Women (Early Follicular Phase)

Dose (nmol/kg/h)Change in Serum LHChange in Serum FSH
0.1 Slight, not statistically significant vs. vehicle (P = 0.32)Significant vs. vehicle (P < 0.05)
0.3 Highly statistically significant vs. vehicle (P < 0.001)Highly statistically significant vs. vehicle (P < 0.001)
1.0 Highly statistically significant vs. vehicle (P < 0.001)Highly statistically significant vs. vehicle (P < 0.001)

Data from a prospective, single-blinded, placebo-controlled study.[9]

Signaling Pathways

The distinct mechanisms of action of Kisspeptin-54 and GnRH are depicted in the signaling pathway diagram below.

Signaling Pathways for LH and FSH Release cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary Kisspeptin Kisspeptin-54 KISS1R KISS1R Kisspeptin->KISS1R Binds to GnRH_Neuron GnRH Neuron KISS1R->GnRH_Neuron Activates GnRH_Receptor GnRH Receptor GnRH_Neuron->GnRH_Receptor Releases GnRH, which binds to Gonadotroph Gonadotroph Cell GnRH_Receptor->Gonadotroph Activates LH_FSH LH & FSH Gonadotroph->LH_FSH Releases General Experimental Workflow Recruitment Participant Recruitment (e.g., Healthy Volunteers) Screening Screening & Baseline Assessment (Hormone levels, etc.) Recruitment->Screening Randomization Randomization to Treatment Groups (Kisspeptin-54, GnRH, Placebo) Screening->Randomization Administration Substance Administration (e.g., IV Infusion) Randomization->Administration Sampling Serial Blood Sampling Administration->Sampling Analysis Hormone Analysis (LH, FSH) Sampling->Analysis Data_Analysis Data & Statistical Analysis Analysis->Data_Analysis HPG Axis Regulation Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Releases Pituitary Anterior Pituitary LH_FSH LH / FSH Pituitary->LH_FSH Releases Gonads Gonads Sex_Steroids Sex Steroids Gonads->Sex_Steroids Produce Kisspeptin Kisspeptin-54 Kisspeptin->Hypothalamus Stimulates (+) GnRH->Pituitary Stimulates (+) LH_FSH->Gonads Stimulates (+) Sex_Steroids->Hypothalamus Negative Feedback (-) Sex_Steroids->Pituitary Negative Feedback (-)

References

Validating the Bioactivity of Kisspeptin-54 (27-54) in GPR54 Expressing Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Kisspeptin-54 (27-54) against other Kisspeptin fragments in activating the G-protein coupled receptor 54 (GPR54). The information is supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.

Kisspeptins are a family of peptides that play a crucial role in regulating reproductive function and have emerged as potential therapeutic targets.[1][2][3] These peptides, derived from the KISS1 gene, bind to and activate GPR54, a Gq/11-coupled receptor.[1][4] This activation triggers a cascade of intracellular signaling events, primarily through the phospholipase C (PLC) pathway, leading to calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation. This guide focuses on the bioactivity of a specific fragment, Kisspeptin-54 (27-54), in comparison to other endogenous Kisspeptin peptides.

Comparative Bioactivity of Kisspeptin Fragments

The primary endogenous ligands for GPR54 include Kisspeptin-54 (KP-54), Kisspeptin-14 (KP-14), Kisspeptin-13 (KP-13), and Kisspeptin-10 (B1632629) (KP-10).[1][2] All these fragments share a common C-terminal 10-amino acid sequence which is essential for receptor binding and activation.[4] While in vitro studies suggest that these peptides have similar binding affinities and potencies, their in vivo effects can differ significantly due to variations in their plasma half-lives.[5][6]

Kisspeptin-54 (27-54) is a 28-amino acid fragment of the full-length Kisspeptin-54. While it contains the essential C-terminal RF-amide motif required for GPR54 activation, it has been reported to exhibit lower agonistic potency compared to Kisspeptin-13.[7]

The following table summarizes the available quantitative data on the bioactivity of various Kisspeptin fragments. It is important to note that direct comparative data for Kisspeptin-54 (27-54) in standardized assays is limited, and the presented values are compiled from different studies, which may introduce variability.

Peptide FragmentAssay TypeCell LineParameterValue
Kisspeptin-54 (27-54) GPR54 ActivationNot SpecifiedPotencyLower than Kisspeptin-13[7]
Kisspeptin-10 Calcium MobilizationCHEM1-GPR54EC501.2 nM (human), 8 nM (canine)[8]
Kisspeptin-10 Calcium MobilizationGT1-7-Triphasic calcium response[9]
Kisspeptin-54 Calcium MobilizationHEK293-KISS1RPotencyLess potent than Kisspeptin-10[10]
Kisspeptin-10 vs. Kisspeptin-54 In Vitro Binding/SignalingVariousAffinity/PotencySimilar[5]
Kisspeptin-10 vs. Kisspeptin-54 In Vivo LH ReleaseMale MicePotencyKP-54 is more potent and sustained[5]
Kisspeptin-54 Plasma Half-lifeMouseHalf-life~32 minutes[5]
Kisspeptin-10 Plasma Half-lifeMouseHalf-life~4 minutes[5]

GPR54 Signaling Pathway and Experimental Workflow

Activation of GPR54 by Kisspeptin initiates a well-characterized signaling cascade. The diagrams below illustrate the GPR54 signaling pathway and a typical experimental workflow for assessing the bioactivity of Kisspeptin analogs.

GPR54_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Kisspeptin Kisspeptin GPR54 GPR54 Kisspeptin->GPR54 Binds Gq11 Gq/11 GPR54->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates ERK ERK1/2 PKC->ERK pERK pERK1/2 ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus ER->Ca2 Releases Gene Gene Transcription Nucleus->Gene

GPR54 Signaling Pathway

Experimental_Workflow start Start cell_culture Culture GPR54-expressing cells (e.g., CHO-K1, HEK293) start->cell_culture peptide_prep Prepare serial dilutions of Kisspeptin fragments cell_culture->peptide_prep assay_choice Select Bioassay peptide_prep->assay_choice calcium_assay Intracellular Calcium Mobilization Assay assay_choice->calcium_assay Gq pathway erk_assay ERK1/2 Phosphorylation Assay assay_choice->erk_assay Downstream signaling data_acq Data Acquisition calcium_assay->data_acq erk_assay->data_acq data_analysis Data Analysis (EC50, Emax calculation) data_acq->data_analysis comparison Compare Bioactivity data_analysis->comparison end End comparison->end

Experimental Workflow for Bioactivity Assessment

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the two most common assays used to determine GPR54 activation.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR54 activation, which is a direct consequence of the Gq/11-PLC signaling pathway.

Materials:

  • GPR54-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human GPR54)

  • Cell culture medium (e.g., Ham's F-12 for CHO cells, DMEM for HEK293 cells) supplemented with 10% FBS, penicillin, and streptomycin

  • Kisspeptin peptides (Kisspeptin-54 (27-54) and other fragments)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed GPR54-expressing cells into 96-well black, clear-bottom microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for dye uptake.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Peptide Preparation: Prepare serial dilutions of the Kisspeptin peptides in HBSS.

  • Assay Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence for a short period. Then, add the Kisspeptin peptide solutions to the wells and immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the peak fluorescence response for each concentration of the peptide. Plot the dose-response curve and determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the GPR54 signaling cascade.

Materials:

  • GPR54-expressing cells

  • Cell culture medium

  • Kisspeptin peptides

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, chemiluminescent substrate)

  • Alternatively, a cell-based ELISA kit for phospho-ERK1/2 can be used.

Procedure (Western Blotting):

  • Cell Culture and Starvation: Culture GPR54-expressing cells to near confluency. Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.

  • Peptide Stimulation: Treat the cells with different concentrations of Kisspeptin peptides for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each sample. Plot the dose-response curve and determine the EC50 and Emax values.

Conclusion

The available evidence suggests that while Kisspeptin-54 (27-54) is a bioactive fragment capable of activating GPR54, its potency may be lower than other endogenous Kisspeptin peptides such as Kisspeptin-13. For in vitro studies where peptide stability is less of a concern, shorter fragments like Kisspeptin-10 may offer comparable or even higher potency in certain cell systems.[10] However, for in vivo applications, the longer half-life of Kisspeptin-54 makes it a more potent and sustained activator of the GPR54 pathway.[5] The choice of which Kisspeptin fragment to use will ultimately depend on the specific research question and experimental context. The provided protocols offer a starting point for researchers to quantitatively assess and compare the bioactivity of Kisspeptin-54 (27-54) and other GPR54 agonists in their own experimental setups.

References

A Comparative Analysis of Kisspeptin-54 (27-54): In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of the human Kisspeptin-54 (27-54) fragment, a key player in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological processes to support further research and development in reproductive endocrinology.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters of Kisspeptin-54, highlighting its activity in both laboratory and physiological settings.

Table 1: In Vitro Activity of Kisspeptin-54
ParameterSpeciesValueAssay TypeNotes
Binding Affinity (Ki) Human1.45 nMRadioligand Binding AssayAll kisspeptin (B8261505) fragments, including Kisspeptin-10, exhibit similar high affinity for the GPR54 receptor.[1]
Rat1.81 nMRadioligand Binding Assay
Functional Potency (EC50) Human5.47 nMCalcium Mobilization AssayMeasured in CHO-K1 cells expressing the human GPR54 receptor.[2]
Rat1.39 nMCalcium Mobilization AssayMeasured in CHO-K1 cells expressing the rat GPR54 receptor.[2]
GnRH Release Murine (GT1-7 Cells)1 nMGnRH Secretion Assay1 nM Kisspeptin-10 (the minimal active sequence) maximally stimulated GnRH secretion.[3] Kisspeptin-54 has been shown to have similar in vitro efficacy.[4]
Table 2: In Vivo Effects of Kisspeptin-54 in Humans
ParameterSubjectsAdministration RouteDoseEffect
Luteinizing Hormone (LH) Release Healthy MenIntravenous Infusion (90 min)4 pmol/kg/minSignificant increase to 10.8 ± 1.5 U/liter (vs. 4.2 ± 0.5 U/liter for saline).[5][6][7]
Healthy Women (Follicular Phase)Subcutaneous Infusion (8 hours)0.3 and 1.0 nmol/kg/hSignificant, dose-dependent increase in serum LH.
Follicle-Stimulating Hormone (FSH) Release Healthy MenIntravenous Infusion (90 min)4 pmol/kg/minSignificant increase to 3.9 ± 0.7 U/liter (vs. 3.2 ± 0.6 U/liter for saline).[5][6][7]
Healthy Women (Follicular Phase)Subcutaneous Infusion (8 hours)0.1, 0.3, and 1.0 nmol/kg/hSignificant increase compared to vehicle.
Testosterone (B1683101) Release Healthy MenIntravenous Infusion (90 min)4 pmol/kg/minSignificant increase to 24.9 ± 1.7 nmol/liter (vs. 21.7 ± 2.2 nmol/liter for saline).[5][6][7]
Plasma Half-life Healthy MenIntravenous InfusionN/A27.6 ± 1.1 minutes.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Experimental Protocols

1. Radioligand Binding Assay for GPR54

  • Objective: To determine the binding affinity (Ki) of Kisspeptin-54 (27-54) for the GPR54 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing human or rat GPR54 (e.g., CHO-K1, HEK293).

    • Radiolabeled kisspeptin (e.g., [125I]-Kisspeptin-10).

    • Unlabeled Kisspeptin-54 (27-54) as a competitor.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of radiolabeled kisspeptin with the cell membranes in the presence of increasing concentrations of unlabeled Kisspeptin-54 (27-54).

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

  • Objective: To measure the functional potency (EC50) of Kisspeptin-54 (27-54) in activating GPR54.

  • Materials:

    • A cell line stably expressing GPR54 (e.g., CHO-K1, HEK293).

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Kisspeptin-54 (27-54) at various concentrations.

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the GPR54-expressing cells in a 96-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Measure the baseline fluorescence.

    • Inject varying concentrations of Kisspeptin-54 (27-54) into the wells.

    • Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the Kisspeptin-54 (27-54) concentration to determine the EC50 value.

3. In Vitro GnRH Release Assay

  • Objective: To assess the ability of Kisspeptin-54 (27-54) to stimulate GnRH release from hypothalamic neurons.

  • Materials:

    • Immortalized GnRH-secreting neuronal cell line (e.g., GT1-7).

    • Cell culture medium.

    • Kisspeptin-54 (27-54) at various concentrations.

    • GnRH ELISA or RIA kit.

  • Procedure:

    • Culture GT1-7 cells to near confluence.

    • Replace the culture medium with a serum-free medium and incubate for a pre-treatment period.

    • Treat the cells with various concentrations of Kisspeptin-54 (27-54) for a defined period (e.g., 4 hours).

    • Collect the culture medium.

    • Measure the concentration of GnRH in the collected medium using a specific ELISA or RIA kit.

    • Normalize the GnRH release to the total protein content of the cells in each well.

In Vivo Experimental Protocol

Human Intravenous Infusion Study

  • Objective: To determine the effect of Kisspeptin-54 on gonadotropin and testosterone levels in humans.

  • Subjects: Healthy adult male volunteers.

  • Materials:

    • Sterile, GMP-grade Kisspeptin-54.

    • Sterile 0.9% saline (placebo).

    • Infusion pumps.

    • Blood collection supplies.

  • Procedure:

    • Conduct a randomized, double-blind, placebo-controlled, crossover study.

    • On separate study days, administer a continuous intravenous infusion of either Kisspeptin-54 at a specific dose (e.g., 4 pmol/kg/min) or saline for a fixed duration (e.g., 90 minutes).

    • Collect blood samples at regular intervals before, during, and after the infusion.

    • Separate plasma and store frozen until analysis.

    • Measure plasma concentrations of LH, FSH, and testosterone using validated immunoassays.

    • Analyze the data to compare the hormone levels between the Kisspeptin-54 and placebo infusions.

Mandatory Visualizations

Kisspeptin-54 Signaling Pathway

Kisspeptin_Signaling KP54 Kisspeptin-54 (27-54) GPR54 GPR54 (KISS1R) on GnRH Neuron KP54->GPR54 Binds to Gq11 Gαq/11 GPR54->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases GnRH_release GnRH Release (Hypothalamus) Ca2->GnRH_release Triggers PKC->GnRH_release Contributes to Pituitary Anterior Pituitary GnRH_release->Pituitary Stimulates LH_FSH_release LH & FSH Release (Systemic Circulation) Pituitary->LH_FSH_release Releases

Caption: Kisspeptin-54 signaling cascade in a GnRH neuron.

Experimental Workflow: In Vitro vs. In Vivo

Experimental_Workflows cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow invitro_start Prepare GPR54-expressing cell line or hypothalamic neurons invitro_treat Treat with Kisspeptin-54 (27-54) (various concentrations) invitro_start->invitro_treat invitro_measure Measure downstream effect: - Receptor Binding (Ki) - Ca²⁺ Mobilization (EC50) - GnRH Release invitro_treat->invitro_measure invitro_analyze Analyze data to determine potency and efficacy invitro_measure->invitro_analyze invivo_start Recruit subjects (e.g., healthy human volunteers) invivo_admin Administer Kisspeptin-54 (27-54) or placebo (e.g., IV infusion) invivo_start->invivo_admin invivo_sample Collect biological samples (e.g., blood) over time invivo_admin->invivo_sample invivo_measure Measure hormone levels: - LH - FSH - Testosterone invivo_sample->invivo_measure invivo_analyze Analyze data for physiological response and pharmacokinetics invivo_measure->invivo_analyze

Caption: Comparison of in vitro and in vivo experimental workflows.

References

A Definitive Guide to the Cross-Validation of Kisspeptin-54 (27-54) ELISA with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Kisspeptin-54 (27-54) is paramount for understanding its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS). While ELISA offers a high-throughput and sensitive method for quantification, mass spectrometry provides superior specificity and the ability to distinguish between closely related peptides and their metabolites. This guide outlines the experimental protocols for both methods, presents a framework for their cross-validation, and includes mandatory visualizations to elucidate key pathways and workflows.

Kisspeptin Signaling Pathway

Kisspeptin-54 is a critical neuropeptide in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. It binds to the Kisspeptin receptor (KISS1R), a G-protein coupled receptor, to initiate a signaling cascade that leads to the secretion of Gonadotropin-Releasing Hormone (GnRH).

Kisspeptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Kisspeptin54 Kisspeptin-54 KISS1R KISS1R Kisspeptin54->KISS1R Binds to Gq11 Gq/11 KISS1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces GnRH_release GnRH Release Ca2_release->GnRH_release MAPK MAPK (ERK1/2) PKC->MAPK Activates MAPK->GnRH_release

Kisspeptin-54 signaling cascade.

Methodologies for Kisspeptin-54 Quantification

Kisspeptin-54 (27-54) ELISA Protocol

ELISA is a widely used immunoassay that relies on the specific binding of antibodies to the target antigen. For a peptide like Kisspeptin-54, a competitive ELISA is often employed.

Experimental Protocol:

  • Plate Preparation: A microtiter plate is pre-coated with a known amount of Human Kisspeptin-54.

  • Competitive Binding: Samples or standards containing unknown amounts of Kisspeptin-54 are added to the wells, along with a biotinylated detection antibody specific to Kisspeptin-54. The Kisspeptin-54 in the sample competes with the coated Kisspeptin-54 for binding to the detection antibody.

  • Incubation and Washing: The plate is incubated to allow binding to occur. Unbound components are then washed away.

  • Enzyme Conjugation: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and binds to the biotinylated detection antibody.

  • Substrate Reaction: A TMB substrate solution is added, which is converted by HRP to a colored product.

  • Signal Measurement: The reaction is stopped, and the optical density is measured at 450 nm. The concentration of Kisspeptin-54 in the samples is inversely proportional to the signal and is determined by comparison to a standard curve.

ParameterTypical Value
Assay Type Competitive ELISA
Sample Type Serum, Plasma, Cell Culture Supernatant
Detection Range 62.5 - 4000 pg/mL[1]
Sensitivity 37.5 pg/mL[1]
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 10%
Kisspeptin-54 (27-54) Mass Spectrometry Protocol

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high specificity for peptide quantification by measuring the mass-to-charge ratio of the peptide and its fragments.

Experimental Protocol:

  • Sample Preparation: Plasma or serum samples are subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances and enrich for the target peptide.

  • Internal Standard Spiking: A stable isotope-labeled version of Kisspeptin-54 is added to the sample to serve as an internal standard for accurate quantification.

  • LC Separation: The extracted sample is injected into a liquid chromatography system, where Kisspeptin-54 is separated from other components on a C18 column using a gradient of aqueous and organic mobile phases.

  • Ionization: The eluting peptide is ionized, typically using electrospray ionization (ESI), to generate multiply charged ions.

  • Tandem Mass Spectrometry (MS/MS):

    • Q1 (Precursor Ion Selection): The first quadrupole selects for the specific mass-to-charge ratio (m/z) of the Kisspeptin-54 precursor ion (e.g., m/z of 977.2 for a multiply charged ion).

    • Q2 (Fragmentation): The selected precursor ion is fragmented in the collision cell.

    • Q3 (Fragment Ion Selection): The third quadrupole selects for specific fragment ions of Kisspeptin-54 (e.g., m/z of 1083.6 and 903.1).

  • Detection and Quantification: The intensity of the fragment ions is measured, and the concentration of Kisspeptin-54 is determined by comparing the peak area ratio of the endogenous peptide to the internal standard against a calibration curve.

ParameterRepresentative Value (for a similar peptide)
Assay Type LC-MS/MS
Sample Type Plasma, Serum
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]
Within-day Precision (CV%) 5.2 - 15.4%[2]
Between-day Precision (CV%) 1.3 - 14.2%[2]
Accuracy 98 - 114%[2]

Cross-Validation Workflow: ELISA vs. Mass Spectrometry

A cross-validation study is essential to ensure that an ELISA is providing accurate and reliable data comparable to the "gold standard" specificity of mass spectrometry.

Cross_Validation_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Analysis cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Analysis SampleCollection Collect Samples (e.g., Plasma) Aliquoting Aliquot Samples SampleCollection->Aliquoting ELISA_Assay Perform Kisspeptin-54 ELISA Aliquoting->ELISA_Assay MS_Assay Perform Kisspeptin-54 LC-MS/MS Aliquoting->MS_Assay ELISA_Data ELISA Results (pg/mL) ELISA_Assay->ELISA_Data Data_Comparison Compare Results ELISA_Data->Data_Comparison MS_Data MS Results (pg/mL) MS_Assay->MS_Data MS_Data->Data_Comparison Correlation Correlation Analysis (e.g., Pearson) Data_Comparison->Correlation Agreement Agreement Analysis (e.g., Bland-Altman) Data_Comparison->Agreement Conclusion Draw Conclusions on ELISA Validity Correlation->Conclusion Agreement->Conclusion

Workflow for cross-validation.

Data Presentation for Cross-Validation

The results of the cross-validation study should be presented in a clear and concise manner to allow for easy comparison.

Sample IDELISA Result (pg/mL)Mass Spectrometry Result (pg/mL)% Difference
1
2
3
...

Comparative Analysis: ELISA vs. Mass Spectrometry

FeatureKisspeptin-54 ELISAKisspeptin-54 Mass Spectrometry
Specificity High, but potential for cross-reactivity with related peptides or metabolites.Very high, based on mass-to-charge ratio of precursor and fragment ions.
Sensitivity Generally very high (low pg/mL range).High, but may be less sensitive than some ELISAs.
Throughput High (96-well plate format).Lower, samples are analyzed sequentially.
Cost per Sample Lower.Higher.
Equipment Standard plate reader.Specialized LC-MS/MS system.
Metabolite Detection Generally does not distinguish between parent peptide and metabolites.Can distinguish and quantify metabolites if their mass transitions are known.
Development Time Assay development can be lengthy.Method development can be complex but may be faster than developing a new antibody.

Conclusion and Recommendations

Both ELISA and mass spectrometry are powerful techniques for the quantification of Kisspeptin-54 (27-54).

  • ELISA is well-suited for high-throughput screening of a large number of samples, offering excellent sensitivity and ease of use. However, the specificity of the antibody is critical, and cross-reactivity can be a concern.

  • Mass Spectrometry provides unparalleled specificity and is the gold standard for peptide quantification. It can differentiate between the parent peptide and its metabolites, which is crucial for pharmacokinetic studies. However, it is more expensive, has a lower throughput, and requires specialized expertise.

For robust and reliable quantification of Kisspeptin-54, a cross-validation of the chosen ELISA kit with a validated LC-MS/MS method is highly recommended. This ensures that the ELISA is providing accurate data for the specific sample matrix being investigated. For exploratory studies with a large number of samples, a validated ELISA can be a cost-effective choice. For studies requiring absolute specificity and the characterization of metabolites, LC-MS/MS is the preferred method. In many research programs, the two techniques can be used in a complementary manner, with ELISA for high-throughput screening and LC-MS/MS for validation and more detailed characterization.

References

Comparative Analysis of GPR54 Agonists: Binding Affinity and Potency of Kisspeptin-54 (27-54) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding characteristics of key GPR54 agonists, supported by experimental data and methodologies.

The G protein-coupled receptor 54 (GPR54), also known as the kisspeptin (B8261505) receptor, is a critical regulator of the hypothalamic-pituitary-gonadal axis and has emerged as a promising therapeutic target for various reproductive and endocrine disorders. Activation of GPR54 by its endogenous ligands, the kisspeptins, triggers a signaling cascade that governs the release of gonadotropin-releasing hormone (GnRH). This guide provides a comparative overview of the binding affinity of the endogenous ligand Kisspeptin-54 and other key GPR54 agonists, including Kisspeptin-10, TAK-448, and MVT-602.

Quantitative Comparison of GPR54 Agonist Binding Affinities

The binding affinity of a ligand to its receptor is a crucial parameter in pharmacology, indicating the strength of the interaction. It is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values signifying higher affinity. The following table summarizes the available binding affinity and functional potency data for selected GPR54 agonists.

AgonistReceptor SpeciesBinding Affinity (Ki)Functional Potency (EC50/IC50)Reference
Kisspeptin-54 Human~1-2 nM-[1]
Rat~1-2 nM-[1]
Kisspeptin-10 HumanStated to have 3-10 fold higher affinity than Kp-54More potent than Kp-54 in vitro[2]
RatHigh affinity, comparable to Kp-54-[3]
TAK-448 RatHigh affinity, comparable to Kp-10Potent full agonist[3][4]
MVT-602 HumanData not available~500-fold more potent than Kp-54 in IP1 signaling assays[5]

Note: Direct comparative studies of all agonists under identical experimental conditions are limited. The presented data is compiled from various sources and should be interpreted with this in mind.

Endogenous kisspeptins, including Kisspeptin-54 and the C-terminal decapeptide Kisspeptin-10, exhibit high affinity for the GPR54 receptor.[1] While some studies suggest that various kisspeptin forms have similar binding affinities, one report indicates that Kisspeptin-10 possesses a 3- to 10-fold higher binding activity for the human GPR54 receptor compared to Kisspeptin-54.[2]

Experimental Protocols: Radioligand Binding Assay

The binding affinities of GPR54 agonists are typically determined using a competitive radioligand binding assay. This technique measures the ability of a non-radioactive test compound to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of a test agonist for the GPR54 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human or rat GPR54 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity GPR54 ligand labeled with a radioisotope, such as [125I]-Kisspeptin-10.

  • Test Agonists: Unlabeled Kisspeptin-54, Kisspeptin-10, TAK-448, MVT-602, and other compounds of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Cells expressing GPR54 are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test agonist.

  • Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with cold wash buffer to remove any remaining unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand displaced by the test agonist is used to generate a competition curve. The IC50 value (the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the GPR54 Signaling Pathway and Experimental Workflow

To better understand the mechanisms of action and the methods used to study these agonists, the following diagrams illustrate the GPR54 signaling cascade and a typical experimental workflow for a radioligand binding assay.

GPR54_Signaling_Pathway cluster_membrane Cell Membrane GPR54 GPR54 Gq Gq protein GPR54->Gq Activation Agonist Kisspeptin / Agonist Agonist->GPR54 Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activation Downstream Downstream Effects (e.g., GnRH release) MAPK->Downstream

Caption: GPR54 Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare GPR54-expressing cell membranes start->prep setup Set up 96-well plate: - Membranes - Radioligand ([¹²⁵I]-Kp-10) - Unlabeled Agonist (variable conc.) prep->setup incubate Incubate at 30°C (60-90 min) setup->incubate filter Rapidly filter through glass fiber filters incubate->filter wash Wash filters with cold buffer filter->wash count Measure radioactivity (Scintillation Counter) wash->count analyze Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

Gonadotropin Response to Kisspeptin-54: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reproducibility of the gonadotropin response to Kisspeptin-54, a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis. By summarizing quantitative data from various studies, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective resource for professionals in reproductive science and drug development.

Kisspeptin-54, a product of the KISS1 gene, is a potent stimulator of gonadotropin-releasing hormone (GnRH) secretion, which in turn triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] Understanding the consistency of this response is crucial for its potential therapeutic applications in reproductive disorders.

Quantitative Comparison of Gonadotropin Response

The following tables summarize the quantitative data on LH and FSH responses to Kisspeptin-54 administration across different studies, highlighting the variability and reproducibility under various conditions.

Table 1: Luteinizing Hormone (LH) Response to Kisspeptin-54 Administration

Study PopulationKisspeptin-54 Dose & RouteKey FindingsReference
Healthy Men0.023 µg/kg/min IV infusion for 90 minRobust, dose-dependent increase in LH.[2]
Healthy Men (Young vs. Older)1.0 nmol/kg/h IV infusionSignificantly greater LH response observed in older men.[3]
Healthy Women (Follicular Phase)0.2-6.4 nmol/kg SC bolusDose-dependent increase in mean LH.[4]
Healthy Women (Menstrual Cycle Phases)0.4 nmol/kg SC bolusGreatest LH response in the preovulatory phase, least in the follicular phase.[4]
Healthy Women (Early Follicular Phase)0.1, 0.3, or 1.0 nmol/kg/h SC infusion for 8hIncreased LH and FSH. LH response positively correlated with baseline estradiol (B170435) levels.[5][6]
Women with Hypothalamic Amenorrhea6.4 nmol/kg twice-daily SC injections for 2 weeksPotent initial LH increase, but significantly reduced response after 14 days, suggesting tachyphylaxis.[7][8]
Women with Hypothalamic Amenorrhea0.01-1.0 nmol/kg/h IV infusion for 8hDose-dependent increase in mean serum LH and restoration of LH pulsatility.[9]
Women Undergoing IVF1.6, 3.2, 6.4, or 12.8 nmol/kg single SC injectionDose-dependently induced an LH surge for egg maturation.[10]

Table 2: Follicle-Stimulating Hormone (FSH) Response to Kisspeptin-54 Administration

Study PopulationKisspeptin-54 Dose & RouteKey FindingsReference
Healthy Men0.023 µg/kg/min IV infusion for 90 minLess marked rise in FSH compared to LH.[2]
Healthy Men (Young vs. Older)0.1, 0.3, or 1.0 nmol/kg/h IV infusionSignificant increase in FSH release.[3]
Healthy Women (Early Follicular Phase)0.1, 0.3, or 1.0 nmol/kg/h SC infusion for 8hIncreased FSH.[5][6]
Women with Hypothalamic Amenorrhea6.4 nmol/kg twice-daily SC injections for 2 weeksPotent initial FSH increase, with a significantly reduced response after 14 days.[7][8]

Experimental Protocols

Detailed methodologies are essential for interpreting and reproducing experimental findings. Below are summaries of key experimental protocols cited in this guide.

Protocol 1: Intravenous (IV) Infusion of Kisspeptin-54 in Healthy Men
  • Objective: To assess the dose-dependent effect of Kisspeptin-54 on gonadotropin secretion.

  • Participants: Healthy male volunteers.

  • Procedure:

    • Participants receive an intravenous infusion of Kisspeptin-54 at varying doses (e.g., 0.01 to 1.0 nmol/kg/h) or a vehicle control.[2][3]

    • Blood samples are collected at frequent intervals (e.g., every 10 minutes) before, during, and after the infusion.[3]

    • Serum LH, FSH, and testosterone (B1683101) levels are measured using established immunoassays.

  • Key Parameters Measured: Mean change in LH and FSH from baseline, peak hormone concentrations, and area under the curve (AUC).

Protocol 2: Subcutaneous (SC) Bolus Injection of Kisspeptin-54 in Healthy Women
  • Objective: To investigate the gonadotropin response to a single SC dose of Kisspeptin-54 across different phases of the menstrual cycle.

  • Participants: Healthy female volunteers with regular menstrual cycles.

  • Procedure:

    • Participants receive a single subcutaneous bolus injection of Kisspeptin-54 (e.g., 0.4 nmol/kg) or saline in a randomized order during the follicular, preovulatory, and luteal phases of their menstrual cycle.[4]

    • Blood samples are collected at baseline and at regular intervals post-injection.

    • Plasma LH and FSH levels are measured.

  • Key Parameters Measured: Mean increase in LH and FSH over baseline.

Protocol 3: Chronic Subcutaneous (SC) Administration of Kisspeptin-54 in Women with Hypothalamic Amenorrhea
  • Objective: To determine the effects of repeated Kisspeptin-54 administration on gonadotropin release.

  • Participants: Women diagnosed with hypothalamic amenorrhea.

  • Procedure:

    • Participants self-administer twice-daily subcutaneous injections of Kisspeptin-54 (e.g., 6.4 nmol/kg) or saline for a period of two weeks.[7][8]

    • Blood samples for gonadotropin measurement are taken on the first and last day of the treatment period.

    • LH pulsatility is assessed through frequent blood sampling.

  • Key Parameters Measured: Mean maximal increment in LH and FSH from baseline on day 1 versus day 14.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the Kisspeptin-54 signaling pathway and a typical experimental workflow.

Kisspeptin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads Kisspeptin Kisspeptin-54 GPR54 GPR54 (KISS1R) on GnRH Neuron Kisspeptin->GPR54 Binds to GnRH_Neuron GnRH Neuron GPR54->GnRH_Neuron Activates GnRH GnRH GnRH_Neuron->GnRH Releases Gonadotroph Gonadotroph Cell GnRH->Gonadotroph Stimulates LH_FSH LH & FSH Gonadotroph->LH_FSH Releases Sex_Steroids Sex Steroids (Testosterone, Estradiol) LH_FSH->Sex_Steroids Stimulate Production

Caption: Kisspeptin-54 signaling pathway for gonadotropin release.

Experimental_Workflow cluster_protocol Experimental Protocol Participant_Recruitment Participant Recruitment (e.g., Healthy Volunteers, Patients) Baseline_Sampling Baseline Blood Sampling (t=-30min, t=0min) Participant_Recruitment->Baseline_Sampling KP54_Administration Kisspeptin-54 Administration (IV or SC) Baseline_Sampling->KP54_Administration Post_Administration_Sampling Post-Administration Blood Sampling (Frequent Intervals) KP54_Administration->Post_Administration_Sampling Hormone_Analysis Hormone Analysis (LH, FSH, Steroids) Post_Administration_Sampling->Hormone_Analysis Data_Analysis Data Analysis (Statistical Comparison) Hormone_Analysis->Data_Analysis

Caption: General experimental workflow for assessing gonadotropin response.

Conclusion

The gonadotropin response to Kisspeptin-54 is generally reproducible, but its magnitude is influenced by several factors, including sex, hormonal status (menstrual cycle phase and baseline estradiol levels), and the mode and duration of administration. While acute administration of Kisspeptin-54 potently stimulates LH and, to a lesser extent, FSH secretion, chronic administration can lead to desensitization of the response. These findings have significant implications for the development of kisspeptin-based therapies for reproductive disorders, suggesting that personalized dosing strategies may be necessary to optimize therapeutic outcomes. Further research is needed to fully elucidate the mechanisms of tachyphylaxis and to explore intermittent or pulsatile administration regimens that may maintain long-term efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of Kisspeptin-54 (27-54) (human): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible handling and disposal of synthetic peptides such as Kisspeptin-54 (27-54) (human) are paramount for ensuring laboratory safety and environmental protection.[1] Due to the limited specific toxicological data on many research peptides, a cautious approach is necessary, treating all peptide waste as hazardous chemical waste.[1][2] This guide provides a comprehensive overview of the proper disposal procedures for Kisspeptin-54 (27-54) (human), adhering to general best practices for laboratory peptide waste management.

Immediate Safety and Handling

Before beginning any procedure that involves Kisspeptin-54 (27-54) (human), it is crucial to review the product's Safety Data Sheet (SDS).[3] The SDS will outline specific hazards and immediate first-aid measures. When handling this peptide, especially in its lyophilized powder form, appropriate Personal Protective Equipment (PPE) is non-negotiable.[3] This includes chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat.[3] To prevent inhalation of the fine powder, which can easily become airborne, all handling should be conducted within a fume hood or biosafety cabinet.[3]

Step-by-Step Disposal Procedure

The disposal of Kisspeptin-54 (27-54) (human) and any materials contaminated with it must comply with local, state, and federal regulations.[4] Coordination with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure compliant disposal through a licensed hazardous waste contractor.[1][3]

1. Waste Segregation: All materials that have come into contact with Kisspeptin-54 (27-54) (human) must be segregated as hazardous waste.[1] This includes:

  • Liquid Waste: Unused stock solutions, experimental buffers containing the peptide, and the initial rinse of any non-disposable labware.[1]

  • Solid Waste: Empty vials, contaminated gloves, pipette tips, absorbent materials from spill cleanups, and other disposable labware.[1]

2. Liquid Waste Disposal:

  • Collection: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.[1]

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "Kisspeptin-54 (27-54) (human)," and any other solvents or buffers present in the solution.[1][4]

  • Storage: Keep the waste container sealed and store it in a designated satellite accumulation area until it is collected by EHS personnel.[1]

  • Important: Never pour peptide solutions down the sink or into public drains.[5][6]

3. Solid Waste Disposal:

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant, for example, "Kisspeptin-54 (27-54) (human) contaminated debris."[1]

Summary of Disposal Procedures

Waste TypeContainer RequirementsLabeling InstructionsPersonal Protective Equipment (PPE)
Liquid Waste Dedicated, leak-proof, chemically compatible container."Hazardous Waste", "Kisspeptin-54 (27-54) (human)", and list of all components.Chemical-resistant gloves, safety glasses/goggles, lab coat.
Solid Waste Designated, leak-proof container with a heavy-duty plastic liner."Hazardous Waste", "Kisspeptin-54 (27-54) (human) contaminated debris".Chemical-resistant gloves, safety glasses/goggles, lab coat.

Experimental Protocols for Spill Cleanup

In the event of a spill of Kisspeptin-54 (27-54) (human), follow these steps:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including a respirator if the spill involves lyophilized powder.[2]

  • Contain the spill using absorbent pads or other appropriate materials.

  • For liquid spills , gently cover with absorbent material and allow it to soak up the solution.

  • For solid spills (powder) , carefully sweep up the material, avoiding the creation of dust, and place it in a sealed bag for disposal as solid hazardous waste.[2]

  • Clean the spill area thoroughly. The first rinse should be collected as liquid hazardous waste.[1] Subsequent cleaning can be done with an enzymatic detergent solution followed by a 6% sodium hypochlorite (B82951) (bleach) solution and a final rinse with distilled water.[1]

  • Dispose of all cleanup materials as solid hazardous waste.[1]

Disposal Workflow

cluster_start cluster_identification cluster_waste_types cluster_liquid_procedure cluster_solid_procedure cluster_storage_disposal start Start: Generation of Kisspeptin-54 Waste identify_waste Identify Waste Type start->identify_waste liquid_waste Liquid Waste (Solutions, Rinses) identify_waste->liquid_waste Liquid solid_waste Solid Waste (Vials, PPE, etc.) identify_waste->solid_waste Solid collect_liquid Collect in Designated Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Designated Solid Waste Container solid_waste->collect_solid label_liquid Label Container: 'Hazardous Waste' 'Kisspeptin-54' + Contents collect_liquid->label_liquid store_waste Store Sealed Container in Satellite Accumulation Area label_liquid->store_waste label_solid Label Container: 'Hazardous Waste' 'Kisspeptin-54 Contaminated Debris' collect_solid->label_solid label_solid->store_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup final_disposal Final Disposal via Licensed Contractor ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of Kisspeptin-54 waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Kisspeptin-54 (27-54) (human), protecting both personnel and the environment.

References

Personal protective equipment for handling Kisspeptin-54 (27-54) (human)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of Kisspeptin-54 (27-54) (human) is crucial for both personal safety and maintaining the integrity of the product. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

A review of the available Safety Data Sheet (SDS) indicates that Kisspeptin-54 (27-54) (human) is not classified as a hazardous substance or mixture.[1] However, standard laboratory best practices for handling research-grade peptides should always be followed to minimize any potential risks and ensure experimental accuracy.

Personal Protective Equipment (PPE)

Even in the absence of a specific hazard classification, a baseline of personal protective equipment is mandatory in any laboratory setting to protect against unforeseen reactions and contamination.[2][3][4] The following table summarizes the recommended PPE for handling Kisspeptin-54 (27-54) (human) in its lyophilized (powder) and reconstituted (solution) forms.

Body Part Required PPE Purpose Specifications
Eyes Safety Glasses or GogglesProtects eyes from splashes of the peptide solution or airborne powder particles.Must be ANSI Z87.1 compliant. Goggles provide a better seal for splash hazards.[4]
Hands Disposable Nitrile GlovesPrevents direct skin contact with the peptide.Standard laboratory-grade nitrile gloves are sufficient. Change gloves immediately if they become contaminated.[4]
Body Laboratory CoatProtects skin and personal clothing from accidental spills.A standard, clean lab coat is adequate.
Feet Closed-Toe ShoesProtects feet from spills and dropped lab equipment.Should fully cover the entire foot.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures both safety and the longevity of the peptide. The following diagram outlines the key steps for handling Kisspeptin-54 (27-54) (human) from the moment it is received to its final disposal.

G cluster_storage Storage cluster_handling Handling & Preparation cluster_disposal Disposal storage_lyophilized Store Lyophilized Peptide at -20°C to -80°C receipt Receive and Equilibrate to Room Temperature storage_solution Store Reconstituted Aliquots at -20°C or -80°C weighing Weigh Lyophilized Powder in a Clean Area receipt->weighing Wear Full PPE reconstitution Reconstitute with Appropriate Sterile Buffer weighing->reconstitution Use Calibrated Equipment aliquoting Aliquot into Single-Use Volumes reconstitution->aliquoting Minimize Freeze-Thaw Cycles aliquoting->storage_solution Label Clearly disposal Dispose of Unused Peptide and Contaminated Materials as Chemical Waste aliquoting->disposal After Experimentation

Caption: Workflow for handling Kisspeptin-54 from receipt to disposal.

Experimental Protocols

Storage of Lyophilized Peptide: Upon receipt, store the lyophilized Kisspeptin-54 (27-54) (human) at -20°C or colder for maximum stability.[5] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[5][6]

Reconstitution Protocol:

  • Equilibrate: Allow the lyophilized peptide vial to reach room temperature before opening.

  • Solvent Selection: The choice of solvent depends on the peptide's properties. For many research peptides, sterile, distilled water or a buffer at a pH of 5-6 is a good starting point for solubilization.[7]

  • Reconstitution: Using a calibrated pipette, add the appropriate volume of the chosen solvent to the vial. Gently swirl or sonicate briefly to dissolve the peptide completely.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes.[6][7]

Storage of Reconstituted Peptide: Store the aliquots at -20°C or -80°C.[7] The shelf-life of peptides in solution is limited, and it is best to use them as soon as possible after reconstitution.[6][7]

Disposal Plan

All unused Kisspeptin-54 (27-54) (human) solutions and any materials that have come into contact with the peptide (e.g., pipette tips, vials, gloves) should be disposed of in accordance with institutional and local regulations for chemical waste.[2] Do not pour peptide solutions down the drain.[2] After handling, thoroughly clean all work surfaces with an appropriate disinfectant or solvent.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.